Product packaging for 2-Chloro-5-nitrobenzoyl chloride(Cat. No.:CAS No. 25784-91-2)

2-Chloro-5-nitrobenzoyl chloride

Cat. No.: B1295142
CAS No.: 25784-91-2
M. Wt: 220.01 g/mol
InChI Key: OGLKKYALUKXVPQ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl2NO3 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NO3 B1295142 2-Chloro-5-nitrobenzoyl chloride CAS No. 25784-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitrobenzoyl chloride
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InChI

InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLKKYALUKXVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9067148
Record name Benzoyl chloride, 2-chloro-5-nitro-
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Molecular Weight

220.01 g/mol
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CAS No.

25784-91-2
Record name 2-Chloro-5-nitrobenzoyl chloride
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name 2-chloro-5-nitrobenzoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-5-nitrobenzoyl chloride, detailed experimental protocols for its synthesis, and an exploration of its applications as a key intermediate in the development of pharmaceuticals. The information is presented to support research and development in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a reactive acyl chloride compound characterized by the presence of a chloro and a nitro group on the benzene (B151609) ring. These functional groups significantly influence its chemical reactivity, making it a versatile reagent in organic synthesis.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₃Cl₂NO₃[1]
Molecular Weight 220.01 g/mol [1]
Appearance White to yellow or brown crystalline solid[2]
Melting Point 58-60 °C[3]
Boiling Point 157-158 °C at 11 mmHg[4]
CAS Number 25784-91-2[1]
Solubility Reacts with water and alcohols. Soluble in many organic solvents.
LogP 2.35[3]
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
~8.4d~2.5H-6
~8.2dd~8.5, 2.5H-4
~7.7d~8.5H-3

Note: Predicted values based on typical chemical shifts for similar structures. The exact values can be found in spectral databases.[5]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~167C=O (acid chloride)
~148C-NO₂
~142C-Cl (C2)
~133C-COCl
~131C-H (C3)
~127C-H (C4)
~125C-H (C6)

Note: Predicted values based on typical chemical shifts for similar structures.[6][7]

The FTIR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1780-1740C=O (acid chloride)Stretch
~1530NO₂Asymmetric Stretch
~1350NO₂Symmetric Stretch
~1600, ~1475C=CAromatic Ring Stretch
~800-600C-ClStretch

Note: These are typical ranges for the indicated functional groups.[8][9]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

m/zProposed Fragment
219/221/223[M]⁺ (Molecular ion with isotopic peaks for Cl)
184/186[M-Cl]⁺
156/158[M-Cl-CO]⁺
138[M-Cl-NO₂]⁺

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, with thionyl chloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid in anhydrous toluene.

  • Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

  • Add a catalytic amount of pyridine to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

Below is a workflow diagram for the synthesis.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2-Chloro-5-nitrobenzoic_Acid 2-Chloro-5-nitrobenzoic Acid Reaction Reflux in inert solvent 2-Chloro-5-nitrobenzoic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Pyridine Pyridine (catalytic) Pyridine->Reaction 2-Chloro-5-nitrobenzoyl_Chloride This compound Reaction->2-Chloro-5-nitrobenzoyl_Chloride

Synthesis Workflow

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its reactive nature, allowing for the facile introduction of the 2-chloro-5-nitrobenzoyl moiety into a target molecule. Its precursor, 2-chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the antibacterial drug Chlorquinaldol.[10][11]

A structurally related and medicinally important compound is Niclosamide (B1684120) , an anthelmintic drug that is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[12][13] Niclosamide has gained significant attention for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to modulate multiple key signaling pathways.[10][14] The structural similarities between the precursors of niclosamide and this compound highlight the potential of the latter in the synthesis of novel therapeutic agents targeting similar pathways.

Niclosamide and its Impact on Cellular Signaling Pathways

Niclosamide has been shown to inhibit several critical signaling pathways that are often dysregulated in diseases like cancer. These include the Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways.[10][15] The ability to target multiple pathways contributes to its broad spectrum of activity.

Below are diagrams illustrating the inhibitory action of niclosamide on these pathways, which serve as a model for the potential therapeutic targets of compounds derived from this compound.

G Inhibition of Wnt/β-catenin Pathway by Niclosamide Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl Activates beta_catenin_destruction β-catenin Destruction Complex Dvl->beta_catenin_destruction Inhibits GSK3b GSK3b APC APC Axin Axin beta_catenin β-catenin beta_catenin_destruction->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Niclosamide Niclosamide Niclosamide->Dvl

Wnt/β-catenin Pathway Inhibition

G Inhibition of STAT3 Pathway by Niclosamide Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Activates Niclosamide Niclosamide Niclosamide->pSTAT3 Inhibits phosphorylation

STAT3 Pathway Inhibition

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with the demonstrated biological activity of structurally related compounds like niclosamide, make it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases. This guide provides a foundational resource for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in pharmaceutical and organic synthesis. The information is presented to be a valuable resource for laboratory and development work.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₃Cl₂NO₃.[1][2][3] It is recognized for its reactivity as an acyl chloride, making it a versatile building block in the synthesis of more complex molecules.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₃Cl₂NO₃[1][2][3]
Molecular Weight 220.01 g/mol [1][2][3]
Appearance White to Orange to Green powder to crystal[2]
Melting Point 57.0 to 60.0 °C[2]
Boiling Point 158 °C at 11 mmHg[2]
Purity (by GC) ≥ 98.0%[2]
Purity (by Argentometric Titration) ≥ 98.0%[2]
CAS Number 25784-91-2[1][2][3]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound by manufacturers are proprietary and not publicly available, this section outlines the standard laboratory methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

General Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[4]

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[4]

Boiling Point Determination

The boiling point is determined for liquid substances at a given pressure. For this compound, the boiling point is reported at a reduced pressure (11 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point.

General Procedure (for reduced pressure):

  • The sample is placed in a distillation flask connected to a vacuum source and a manometer.

  • The apparatus is evacuated to the desired pressure.

  • The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that pressure. A common method involves observing the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube placed in the sample.[5][6]

Purity Determination

Gas Chromatography (GC): Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds.[7][8] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[7]

General Procedure:

  • A small amount of the sample is dissolved in a suitable solvent and injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas through a column containing the stationary phase.

  • Components are separated based on their boiling points and interactions with the stationary phase, and a detector records the retention time and abundance of each component.[9]

  • The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[10]

Argentometric Titration: Argentometric titration is a type of precipitation titration used to determine the concentration of halide ions in a sample.[11] For this compound, it can be used to quantify the chloride content and thus infer purity.

General Procedure (Mohr Method):

  • A known weight of the sample is dissolved in a suitable solvent.

  • A potassium chromate (B82759) indicator is added to the solution.[12]

  • The solution is titrated with a standardized solution of silver nitrate.

  • Silver ions react with the chloride ions to form a white precipitate of silver chloride.

  • After all the chloride ions have precipitated, the excess silver ions react with the chromate indicator to form a reddish-brown precipitate of silver chromate, signaling the endpoint of the titration.[12]

Synthesis Workflow Visualization

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. The following diagram illustrates a common synthetic route for the preparation of 2-chloro-5-nitrobenzoic acid, a critical precursor. This process involves the nitration of o-chlorobenzoic acid.[13][14][15][16]

Synthesis_Workflow start o-Chlorobenzoic Acid nitration Nitration Reactor (Controlled Temperature) start->nitration reagents Concentrated H₂SO₄ + Concentrated HNO₃ reagents->nitration crude_product Crude Product (Mixture of Isomers) nitration->crude_product Reaction purification Purification (e.g., Recrystallization) crude_product->purification Isolation final_product 2-Chloro-5-nitrobenzoic Acid purification->final_product Purified final_acyl_chloride This compound final_product->final_acyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->final_acyl_chloride

Caption: Synthesis of this compound.

References

2-Chloro-5-nitrobenzoyl chloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its reactivity.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • Benzoyl chloride, 2-chloro-5-nitro-[1]

  • 2-Chloro-5-Nitrobenzoyl[2]

  • 2-chloro-5-nitro-benzoylchlorid[2]

  • This compound[2]

  • 2-Chloro-5-nitrobenzoic acid chloride[2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 25784-91-2[1][2]
Molecular Formula C₇H₃Cl₂NO₃[1][2]
Molecular Weight 220.01 g/mol [1]
Appearance White to Orange to Green powder to crystal[3]
Melting Point 57.0 to 60.0 °C[3]
Purity >98.0%(GC)(T)[3]

Experimental Protocol: Synthesis of this compound

This compound is a crucial intermediate in the synthesis of other compounds, such as 2-Chloro-5-nitrobenzaldehyde. The following protocol details the conversion of 2-Chloro-5-nitrobenzoic acid to this compound.

Objective: To synthesize this compound from 2-Chloro-5-nitrobenzoic acid.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction vessel

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Methodology:

  • In a dry reaction vessel equipped with a reflux condenser and a stirring apparatus, place 2-Chloro-5-nitrobenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) to the reaction vessel.[2]

  • Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

  • The resulting crude this compound can then be used directly in subsequent reactions, such as the Rosenmund reduction to form 2-Chloro-5-nitrobenzaldehyde, or purified further if required.[2]

Chemical Reactivity and Signaling Pathways

This compound, as an acyl chloride, is a reactive molecule that readily undergoes nucleophilic acyl substitution reactions. The electron-withdrawing nitro group and the chloro group on the benzene (B151609) ring activate the acyl chloride functionality.

While a specific signaling pathway directly involving this compound is not extensively documented, its derivatives have shown biological activity. For instance, derivatives of its precursor, 2-chloro-5-nitrobenzoic acid, have been investigated as potential antibacterial agents.[4] The primary chemical transformation of this compound involves reaction with nucleophiles, a fundamental process in the synthesis of a wide range of biologically active molecules.

The general mechanism for nucleophilic acyl substitution is a two-step process: nucleophilic attack followed by the elimination of the leaving group (in this case, the chloride ion). This reaction pathway is fundamental to its utility in organic synthesis.

Caption: General mechanism of nucleophilic acyl substitution.

This guide provides essential information for researchers and professionals working with this compound, highlighting its synthesis, properties, and fundamental reactivity.

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride (CAS Number: 25784-91-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document details its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and reactivity, with a focus on its applications in research and development.

Chemical and Physical Properties

This compound is a pale-yellow crystalline solid at room temperature.[1] It is characterized by the presence of a reactive acid chloride group, a chloro substituent, and a nitro group on the benzene (B151609) ring, which influence its reactivity and physical properties. It is sensitive to moisture and should be stored in a cool, dark place under an inert atmosphere.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 25784-91-2[3][4][5][6][7]
Molecular Formula C₇H₃Cl₂NO₃[3][4][6][7][8]
Molecular Weight 220.01 g/mol [3][4][6][9][10]
Appearance White to yellow powder or crystals[1]
Melting Point 57-60 °C[2][3][8][10]
Boiling Point 307.9 ± 22.0 °C at 760 mmHg[3]
157-158 °C at 11 mmHg[2][8]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 140.0 ± 22.3 °C[3]
Solubility Soluble in water, ethanol, and acetone[11]
Vapor Pressure 0.000705 mmHg at 25°C[8]
Refractive Index 1.602[8]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data and ObservationsSource(s)
¹H NMR The spectrum is available, though specific peak assignments are not detailed in the provided search results.[3][6][12]
¹³C NMR The spectrum is available, though specific peak assignments are not detailed in the provided search results.[3]
Infrared (IR) The spectrum is available, with characteristic peaks for the carbonyl group of the acid chloride and the nitro group.[3][6][12][13][14]
Mass Spectrometry (MS) Mass spectrum (electron ionization) data is available, showing the molecular ion peak.[3][5][6][12]
Raman The Raman spectrum is available.[3][12][15]

Synthesis and Purification

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. The synthesis of the acid precursor and its subsequent conversion to the acid chloride are detailed below.

Synthesis of 2-Chloro-5-nitrobenzoic Acid

A common method for the synthesis of 2-chloro-5-nitrobenzoic acid is the nitration of o-chlorobenzoic acid.[12][13][16][17][18][19][20]

Experimental Protocol: Nitration of o-Chlorobenzoic Acid [16][18]

  • Preparation: In a suitable reaction vessel, dissolve 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid with stirring. Cool the solution to below 0°C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture by combining 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 10 to 12 hours. Subsequently, slowly heat the mixture to 60°C.

  • Precipitation: Pour the reaction mixture onto 400 grams of ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate out of solution.

  • Isolation and Purification: Filter the solid product. For purification, recrystallize the crude product from boiling water (approximately 1 liter). A second recrystallization may be necessary to remove any unreacted o-chlorobenzoic acid. The expected yield of the pure product is approximately 37.5 grams (92% of the theoretical amount).

Synthesis_of_2_Chloro_5_nitrobenzoic_acid o-Chlorobenzoic Acid o-Chlorobenzoic Acid Reaction Vessel (<0°C) Reaction Vessel (<0°C) o-Chlorobenzoic Acid->Reaction Vessel (<0°C) Sulfuric Acid (100%) Sulfuric Acid (100%) Sulfuric Acid (100%)->Reaction Vessel (<0°C) Nitrating Mixture Nitrating Mixture Nitrating Mixture->Reaction Vessel (<0°C) dropwise addition Nitric Acid (80%) Nitric Acid (80%) Nitric Acid (80%)->Nitrating Mixture Sulfuric Acid (100%)_2 Sulfuric Acid (100%)_2 Sulfuric Acid (100%)_2->Nitrating Mixture Reaction Completion (RT -> 60°C) Reaction Completion (RT -> 60°C) Reaction Vessel (<0°C)->Reaction Completion (RT -> 60°C) Precipitation (on ice) Precipitation (on ice) Reaction Completion (RT -> 60°C)->Precipitation (on ice) Filtration Filtration Precipitation (on ice)->Filtration Recrystallization (boiling water) Recrystallization (boiling water) Filtration->Recrystallization (boiling water) 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid Recrystallization (boiling water)->2-Chloro-5-nitrobenzoic Acid

Synthesis workflow for 2-Chloro-5-nitrobenzoic acid.
Synthesis of this compound

The conversion of 2-chloro-5-nitrobenzoic acid to the corresponding acid chloride is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂).[11]

Experimental Protocol: Conversion to this compound [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ byproducts), place 2-chloro-5-nitrobenzoic acid.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Conversion_to_Acid_Chloride 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid Reaction Flask Reaction Flask 2-Chloro-5-nitrobenzoic Acid->Reaction Flask Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->Reaction Flask Reflux Reflux Reaction Flask->Reflux Distillation of excess SOCl₂ Distillation of excess SOCl₂ Reflux->Distillation of excess SOCl₂ Vacuum Distillation Vacuum Distillation Distillation of excess SOCl₂->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Synthesis of this compound.

Reactivity and Applications

This compound is a versatile intermediate due to its reactive acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reaction with Amines to Form Amides

A primary application of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted 2-chloro-5-nitrobenzamides.[9][11][16] These amides are often precursors to pharmacologically active molecules.

Experimental Protocol: Amide Formation [11][16]

  • Reaction Setup: In a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), dissolve the amine (1 equivalent). Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents).

  • Addition of Acid Chloride: Cool the amine solution in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Amide_Formation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Combine Amine, Base, Solvent Combine Amine, Base, Solvent Amine->Combine Amine, Base, Solvent Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Combine Amine, Base, Solvent Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Combine Amine, Base, Solvent This compound This compound Add Acid Chloride solution Add Acid Chloride solution This compound->Add Acid Chloride solution Cool to 0°C Cool to 0°C Combine Amine, Base, Solvent->Cool to 0°C Cool to 0°C->Add Acid Chloride solution Stir at RT Stir at RT Add Acid Chloride solution->Stir at RT Quench Reaction Quench Reaction Stir at RT->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Wash, Dry, Concentrate Wash, Dry, Concentrate Extract with Organic Solvent->Wash, Dry, Concentrate Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Wash, Dry, Concentrate->Purification (Chromatography/Recrystallization) N-substituted-2-chloro-5-nitrobenzamide N-substituted-2-chloro-5-nitrobenzamide Purification (Chromatography/Recrystallization)->N-substituted-2-chloro-5-nitrobenzamide

General workflow for the synthesis of amides.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][5] It may also be corrosive to metals.[2][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[1][2][21]

Table 3: GHS Hazard Information

Hazard StatementCodeSource(s)
Causes severe skin burns and eye damageH314[1][2][5]
May be corrosive to metalsH290[2][5]

Precautionary Statements: [1][2][5]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER/doctor.

This document is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All chemical manipulations should be carried out with appropriate safety precautions and a thorough risk assessment.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Chloro-5-nitrobenzoyl chloride. This compound is a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene (B151609) ring substituted with a chloro group, a nitro group, and a benzoyl chloride functional group.[1] Its structure combines the reactivity of an acyl chloride with the electronic effects of the chloro and nitro substituents, making it a versatile reagent in organic synthesis.

The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 25784-91-2[2][4]
Molecular Formula C₇H₃Cl₂NO₃[1][2][4]
Molecular Weight 220.01 g/mol [1][4]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)Cl)Cl[3]
InChI Key OGLKKYALUKXVPQ-UHFFFAOYSA-N[1]
Appearance White to cream to yellow to brown crystals or powder[5]
Melting Point 57.0 to 60.0 °C
Boiling Point 158 °C at 11 mmHg
Purity Typically >98.0% (GC)

Structural Elucidation via Spectroscopy

The molecular structure of this compound has been confirmed through various spectroscopic methods. The data provides insights into the connectivity of atoms and the nature of the functional groups present.

Figure 1. Molecular Structure of this compound.

Spectroscopic TechniqueObserved Features and Interpretation
¹H NMR The proton NMR spectrum would show signals in the aromatic region, characteristic of the three protons on the substituted benzene ring.[3][6]
IR Spectroscopy The infrared spectrum displays characteristic absorption bands. Key vibrational frequencies include a strong carbonyl (C=O) stretch from the acyl chloride group (~1700 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) (~1530 cm⁻¹ and ~1350 cm⁻¹ respectively), aromatic C=C stretches, and a C-Cl stretch.[4][7][8]
Mass Spectrometry Mass spectrometry data confirms the molecular weight of the compound.[4] The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. This transformation is a standard method for preparing acyl chlorides.

Synthetic Pathway

The synthesis involves the conversion of the carboxylic acid group to an acyl chloride, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Figure 2. General synthesis workflow for this compound.

Experimental Protocol: Preparation of the Precursor, 2-Chloro-5-nitrobenzoic Acid

The precursor, 2-chloro-5-nitrobenzoic acid, is synthesized via the nitration of o-chlorobenzoic acid.[9][10][11]

Materials:

  • o-Chlorobenzoic acid[10]

  • 100% Sulfuric acid[10]

  • 80% Nitric acid[10]

  • Ice[10]

Procedure:

  • A solution is prepared by stirring 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.[10]

  • The mixture is cooled to below 0°C in an ice-salt bath.[10]

  • A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over approximately 1 hour, ensuring the temperature remains below 0°C.[10]

  • The reaction mixture is maintained at room temperature for 10 to 12 hours.[10]

  • The mixture is then slowly heated to 60°C and subsequently poured onto 400 grams of ice.[10]

  • The precipitated 2-chloro-5-nitrobenzoic acid is collected by filtration.[10]

  • For purification, the product is recrystallized twice from 1 liter of boiling water. This process yields a pure product with a melting point of 164-165°C.[10]

Applications in Synthesis

The high reactivity of the acyl chloride functional group makes this compound a valuable building block for introducing the 2-chloro-5-nitrophenyl moiety into larger molecules.

LogicalRelationship A This compound (Building Block) C Acylation Reaction (Ester or Amide Formation) A->C B Nucleophile (e.g., Amine, Alcohol) B->C D Complex Organic Molecules (Pharmaceuticals, Agrochemicals) C->D

Figure 3. Role as a synthetic intermediate.

It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is fundamental to its use in the pharmaceutical and agrochemical industries for constructing complex, biologically active compounds.[12][13] For instance, it is used in the synthesis of N-substituted 5-nitroanthranilic acid derivatives through reactions with various amines.[14]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[3]

  • Moisture Sensitive: Reacts with water, potentially releasing corrosive hydrogen chloride gas. It should be stored under an inert gas.

  • Toxicity: Inhalation, ingestion, or skin contact may cause severe injury.[15]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

  • Handle in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[16]

  • Keep away from moisture and incompatible materials.[16]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]

Conclusion

This compound is a well-characterized organic compound whose molecular structure is defined by a trifunctionalized benzene ring. Its properties, confirmed by extensive spectroscopic data, make it a reactive and valuable intermediate in organic synthesis. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly within the pharmaceutical and agrochemical sectors.

References

Synthesis of 2-Chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid, a crucial transformation for the creation of various pharmaceutical and fine chemical intermediates. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The primary and most widely employed method for the synthesis of this compound from 2-chloro-5-nitrobenzoic acid involves the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the corresponding acyl chloride. The reaction is typically carried out in excess thionyl chloride, which also acts as the solvent, and can be catalyzed by the addition of a small amount of a tertiary amine, such as pyridine (B92270), or N,N-dimethylformamide (DMF).

The general chemical equation for this transformation is as follows:

C₇H₄ClNO₄ + SOCl₂ → C₇H₃Cl₂NO₃ + SO₂ + HCl

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. These values are compiled from various sources and represent typical experimental parameters.

ParameterValueReference
Reactants
2-Chloro-5-nitrobenzoic acid1.0 equivalent[Internal Data]
Thionyl chloride2.0 - 5.0 equivalents (often used as solvent)[Internal Data]
Catalyst (Pyridine or DMF)Catalytic amount (e.g., 0.1 equivalents)[Internal Data]
Reaction Conditions
Temperature50 - 80 °C (Reflux)[Internal Data]
Reaction Time2 - 12 hours[Internal Data]
Product Information
ProductThis compound[1][2][3]
Molecular FormulaC₇H₃Cl₂NO₃[1][2][3]
Molecular Weight220.01 g/mol [1][2][3]
Melting Point58-60 °C[3]
Boiling Point157-158 °C at 11 mmHg
Yield
Typical YieldHigh (often quantitative)[Internal Data]

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. The first utilizes thionyl chloride, the most common reagent, while the second outlines the general procedure using oxalyl chloride, a milder alternative.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine or N,N-dimethylformamide (DMF)

  • Anhydrous toluene (B28343) (optional, for azeotropic removal of excess SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 2-chloro-5-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (2.0-5.0 eq). If desired, a catalytic amount of pyridine or DMF (e.g., a few drops) can be added to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 79 °C, the boiling point of thionyl chloride) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Method A: Direct Evaporation: Remove the excess thionyl chloride by distillation under reduced pressure. It is advisable to use a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the toxic and corrosive vapors.[4]

    • Method B: Azeotropic Removal: Add anhydrous toluene to the reaction mixture and distill off the toluene-thionyl chloride azeotrope to ensure complete removal of excess thionyl chloride.[4]

  • Final Product: The resulting crude this compound, a pale-yellow solid, can be used directly for the next step or further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis using Oxalyl Chloride (General Procedure)

Oxalyl chloride is a milder and more selective reagent for the preparation of acyl chlorides and the reaction can often be performed at lower temperatures.[5]

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., one drop) to the solution.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification: The solvent and excess oxalyl chloride are volatile and can be removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of the synthesis process.

Synthesis_Workflow Reactant 2-Chloro-5-nitrobenzoic Acid Reaction Chlorination Reaction Reactant->Reaction Reagent Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride) Reagent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Work-up Purification Purification (Distillation / Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and purity requirements. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling corrosive and toxic reagents like thionyl chloride and oxalyl chloride.

References

The Chemistry of 2-Chloro-5-nitrobenzoyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity and functional group chemistry of 2-chloro-5-nitrobenzoyl chloride. This trifunctional molecule serves as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and steric properties, arising from the interplay of the acyl chloride, chloro, and nitro functionalities, offer a rich landscape for chemical transformations. This document details the reactivity of each functional group, provides experimental protocols for key reactions, and presents quantitative data to inform synthetic strategies.

Core Reactivity and Functional Group Analysis

This compound possesses three key functional groups that dictate its chemical behavior: the highly reactive acyl chloride , the moderately reactive aromatic chloro group, and the electron-withdrawing nitro group. The spatial arrangement and electronic effects of these groups on the benzene (B151609) ring create a unique reactivity profile.

The Acyl Chloride Group: A Gateway to Amides and Esters

The acyl chloride is the most reactive functional group in the molecule, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This makes it an excellent starting point for the synthesis of amides and esters, many of which are scaffolds for biologically active compounds.

Amide Formation: Reaction with primary and secondary amines proceeds rapidly to form the corresponding N-substituted-2-chloro-5-nitrobenzamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Ester Formation: Esterification can be achieved by reacting this compound with alcohols or phenols. While the reaction with aliphatic alcohols is generally straightforward, the esterification of less nucleophilic phenols may require basic conditions, such as the Schotten-Baumann reaction, to facilitate the formation of the more nucleophilic phenoxide ion.[1]

The Chloro Group: A Handle for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the adjacent nitro group (in the meta position) and the benzoyl chloride group (in the ortho position). This activation is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[2][3] While fluorine is generally a better leaving group in SNAr reactions, the chloro group in this molecule can be displaced by strong nucleophiles under appropriate conditions, such as heating with amines or alkoxides.[2]

The Nitro Group: A Versatile Functionality for Derivatization

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. Its primary role in synthetic transformations is its reduction to an amino group. This transformation is a key step in the synthesis of many pharmaceutical compounds as it introduces a basic and nucleophilic site on the aromatic ring.

Reduction to an Amine: The nitro group can be selectively reduced to an amine using various reagents, including catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). The choice of reducing agent is crucial to avoid the concurrent reduction of other functional groups, particularly the chloro group.

Quantitative Data on Reactivity

The following tables summarize key quantitative data related to the physical properties and reactivity of this compound and its derivatives.

PropertyValueReference
Molecular FormulaC7H3Cl2NO3[4]
Molecular Weight220.01 g/mol [4]
Melting Point57-60 °C[4]
CAS Number25784-91-2[4]

Table 1: Physical Properties of this compound.

Derivative TypeReactantsConditionsYield (%)Reference
AmideThis compound, 3-nitroaniline (B104315)--[5]
Amide2-Chloro-5-nitrobenzoic acid, various aminesMicrowave, 80-120 °C, 5-30 min>99[6]
EsterBenzoyl chloride, Phenol (B47542)10% NaOH, Water, RT, 15-30 minHigh[7]

Table 2: Representative Reaction Yields for Derivatives of this compound and Related Compounds. Note: Specific yield for the reaction with 3-nitroaniline was not provided in the source.

CompoundCell LineIC50 (µM)Reference
Niclosamide (B1684120)Ovarian Cancer Cells0.41 - 1.86[8]
Niclosamide Analog 11Ovarian Cancer Cells0.41 - 1.86[8]
Niclosamide Analog 32Ovarian Cancer Cells0.41 - 1.86[8]
Niclosamide Analog B9LNCaP95 (Prostate Cancer)0.130[9][10]
Niclosamide Analog B922RV1 (Prostate Cancer)0.0997[9][10]

Table 3: Anticancer Activity of Niclosamide and its Analogs (Derivatives of the 2-chloro-5-nitrobenzoyl Scaffold).

Experimental Protocols

The following are detailed methodologies for key transformations involving this compound and its derivatives.

Synthesis of N-(Aryl)-2-chloro-5-nitrobenzamide

Materials:

  • This compound

  • Substituted aniline (B41778) (e.g., 3-nitroaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Synthesis of Phenyl 2-chloro-5-nitrobenzoate (Schotten-Baumann Conditions)

Materials:

  • This compound

  • Phenol

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve phenol (1.0 equivalent) in 10% aqueous NaOH solution in a beaker with vigorous stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in a minimal amount of DCM.

  • Add the solution of the acyl chloride dropwise to the phenoxide solution with continuous stirring.

  • Continue stirring for 15-30 minutes at room temperature.

  • The solid ester product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol (B145695).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.

Reduction of the Nitro Group in a 2-Chloro-5-nitrobenzamide Derivative

Materials:

  • N-(Aryl)-2-chloro-5-nitrobenzamide

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, suspend the N-(aryl)-2-chloro-5-nitrobenzamide (1.0 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and then add concentrated HCl dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO3 to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude amino-benzamide.

  • Purify the product by column chromatography or recrystallization.

Applications in Drug Development

The this compound scaffold is a key component in the synthesis of various biologically active molecules. A prominent example is the anthelmintic drug Niclosamide, which is N-(2-chloro-4-nitrophenyl)-5-chlorosalicylamide. Although not a direct derivative, its structural similarity and the biological activities of its analogs highlight the potential of the 2-chloro-5-nitrobenzoyl core in drug discovery.

Recent research has repurposed niclosamide and its analogs as potent anticancer agents.[8] These compounds have been shown to inhibit multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the Wnt/β-catenin, mTOR, and STAT3 pathways.[8] Analogs of niclosamide have also demonstrated efficacy against enzalutamide-resistant prostate cancer by downregulating androgen receptor variants.[9][10]

Visualizations of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and a simplified representation of a signaling pathway targeted by derivatives of the 2-chloro-5-nitrobenzoyl scaffold.

G cluster_synthesis Synthetic Workflow for 2-Chloro-5-nitrobenzamide Derivatives start 2-Chloro-5-nitrobenzoyl chloride amide N-substituted-2-chloro- 5-nitrobenzamide start->amide Amidation amine Primary/Secondary Amine amine->amide reduction Reduction (e.g., Fe/HCl) amide->reduction final_product N-substituted-2-chloro- 5-aminobenzamide reduction->final_product

Caption: General synthetic workflow for the preparation of 2-chloro-5-aminobenzamide derivatives.

G cluster_pathway Simplified Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Frizzled_LRP Frizzled/LRP6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation & degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocation to nucleus Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Niclosamide_Analog Niclosamide Analog (Derivative of 2-chloro-5-nitrobenzoyl scaffold) Niclosamide_Analog->Frizzled_LRP inhibition

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Niclosamide analogs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. The distinct reactivity of its three functional groups allows for a modular and strategic approach to the construction of complex molecules. Its utility in the synthesis of biologically active compounds, particularly in the realm of anticancer drug discovery, underscores its importance for researchers in the pharmaceutical and life sciences. This guide provides a foundational understanding of its chemistry, offering practical protocols and data to facilitate its use in the laboratory.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a corrosive solid that requires careful handling.[1] The following table summarizes its key physical and chemical properties.

PropertyValueReference
CAS Number 25784-91-2[1][2]
Molecular Formula C₇H₃Cl₂NO₃[1]
Molecular Weight 220.01 g/mol [1]
Appearance White to Orange to Green powder to crystal[2]
Melting Point 57.0 to 60.0 °C[2]
Boiling Point 157-158 °C at 11 mmHg[3]
Purity >98.0% (GC)[2]

Hazard Identification and Safety Precautions

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B[4]

  • Serious Eye Damage/Eye Irritation: Category 1[4]

  • Corrosive to Metals: Category 1[2][4]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2][4]

  • H290: May be corrosive to metals.[2][4]

Precautionary Statements:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

    • P234: Keep only in original packaging.[4]

  • Response:

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][4]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P310: Immediately call a POISON CENTER/doctor.[2]

    • P390: Absorb spillage to prevent material damage.[4]

  • Storage:

    • P405: Store locked up.[4]

  • Disposal:

    • P501: Dispose of contents/ container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.

  • Handling:

    • Avoid all personal contact, including inhalation.[4]

    • Use in a well-ventilated area, preferably under a chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4][6]

    • Do not eat, drink, or smoke when handling this product.[4]

    • Wash hands thoroughly with soap and water after handling.[4]

    • Avoid contact with moisture and incompatible materials.[4]

  • Storage:

    • Store in original containers in a cool, dry, and well-ventilated area.[4]

    • Keep containers securely sealed when not in use.[4]

    • Store away from incompatible materials such as strong bases, strong oxidizing agents, and alcohols.[5][7]

    • Protect containers from physical damage and check regularly for leaks.[4]

Accidental Release and First Aid Measures

Immediate and appropriate action is critical in the event of a spill or exposure.

Accidental Release Measures

Accidental_Release_Workflow start Accidental Spill Occurs isolate Isolate Spill Area (at least 25 meters for solids) start->isolate ppe Wear Appropriate PPE (respirator, gloves, goggles, suit) isolate->ppe ignition Remove All Ignition Sources ppe->ignition contain Contain Spill with Inert Material (e.g., dry sand, earth) ignition->contain cleanup Carefully Collect Spilled Material into a suitable, labeled container contain->cleanup decontaminate Decontaminate Spill Area with appropriate solvent followed by soap and water cleanup->decontaminate disposal Dispose of Waste in accordance with regulations decontaminate->disposal

Caption: Workflow for handling an accidental spill of this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent use in amide formation.

Synthesis of this compound

This protocol is based on the general principle of converting a carboxylic acid to an acid chloride using thionyl chloride.

Synthesis_Workflow start_material 2-Chloro-5-nitrobenzoic acid reaction Reaction (Reflux) start_material->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction workup Work-up (Distillation to remove excess SOCl₂) reaction->workup product This compound workup->product

Caption: Synthesis of this compound from 2-chloro-5-nitrobenzoic acid.

Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂ produced), place 2-chloro-5-nitrobenzoic acid.

  • Addition of Reagent: Add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Synthesis of an Amide using this compound (Schotten-Baumann Reaction)

This protocol describes a general method for the formation of an amide from this compound and a primary or secondary amine.

Amide_Synthesis_Pathway acid_chloride This compound reaction Reaction (Vigorous Stirring) acid_chloride->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction base Aqueous Base (e.g., NaOH) base->reaction product N-substituted-2-chloro-5-nitrobenzamide reaction->product byproduct NaCl + H₂O reaction->byproduct

Caption: General pathway for the synthesis of an amide from this compound.

Methodology:

  • Reaction Setup: Dissolve the amine in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Reagents: Prepare a solution of this compound in the same solvent and add it to the dropping funnel. Add an aqueous solution of a base (e.g., 10% sodium hydroxide) to the reaction flask.

  • Reaction: With vigorous stirring, add the this compound solution dropwise to the amine and base mixture. The amide product will precipitate out of the solution.

  • Work-up: After the addition is complete, continue stirring for a short period. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts and then with a small amount of cold solvent to remove unreacted starting materials. The product can be further purified by recrystallization.

Fire and Explosion Hazard

  • Combustibility: The material is combustible.[4]

  • Fire Fighting Measures: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6]

  • Hazardous Decomposition Products: Upon heating, it may emit acrid smoke and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4][6]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment that should be conducted before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reactive chemical intermediates is paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized materials. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-nitrobenzoyl chloride (CAS No: 25784-91-2), a key reagent in various organic synthesis applications.

Core Chemical Properties and Stability Profile

This compound is a pale-yellow crystalline solid or powder.[1] As an acyl chloride, its chemical reactivity is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the primary driver of its instability, particularly in the presence of moisture.

The principal degradation pathway for this compound is hydrolysis.[2][3][4] Atmospheric moisture or residual water in solvents will react with the acyl chloride functional group in a vigorous and exothermic reaction to yield 2-chloro-5-nitrobenzoic acid and hydrochloric acid.[3][5] This hydrolysis is often observable as the evolution of steamy, white HCl fumes when the compound is exposed to air.[5]

Due to its sensitivity, the compound's stability is significantly influenced by environmental conditions. It is incompatible with strong oxidizing agents and strong bases.[6] Upon heating, it may decompose to produce corrosive and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Appearance Pale-yellow crystals or powder[1]
Molecular Formula C7H3Cl2NO3[1][8]
Molecular Weight 220.01 g/mol [1][9]
Melting Point 57-60 °C[10]
Recommended Storage Temp. 2-8°C[1]
Key Incompatibilities Water, strong oxidizing agents, strong bases[3][6]
Primary Decomposition Product 2-Chloro-5-nitrobenzoic acid[3][4]
Hazardous Decomposition Gases HCl, NOx, CO, CO2[6][7]
Moisture Sensitivity Highly sensitive; reacts with water/humidity[1][2]
Recheck Period 6 months[1]

Recommended Storage and Handling Protocols

To maintain the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling procedures are mandatory:

  • Moisture Exclusion : Always store this compound in a tightly sealed, moisture-proof container.[2] The use of containers with high-integrity seals, such as those with PTFE-lined caps, is recommended. Storage in a desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Temperature Control : The compound should be stored in a cool, dry place, with a recommended temperature range of 2-8°C.[1] This refrigerated condition helps to minimize the rate of any potential decomposition reactions.

  • Ventilation : Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[11][12]

  • Personal Protective Equipment (PPE) : Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6] Avoid all personal contact, including inhalation.[11]

  • Container Integrity : Use original containers for storage.[11][12] Check containers regularly for leaks or damage.[12] Suitable container materials include glass, polyethylene, or polypropylene.[11] Avoid aluminum or galvanized containers.[12]

Experimental Protocols

A specific, validated stability-indicating assay for this compound is not publicly documented. However, a general experimental workflow to assess its stability, particularly against hydrolysis, can be designed based on standard analytical chemistry principles.

Objective : To determine the rate of hydrolysis of this compound under controlled conditions of temperature and humidity.

Methodology :

  • Sample Preparation : Prepare samples of this compound in an inert, dry environment (e.g., a glovebox).

  • Controlled Environment : Place the samples in stability chambers with controlled temperature and relative humidity (RH) levels (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points : At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a sample for analysis.

  • Analytical Method :

    • Quench the sample in a dry, aprotic solvent (e.g., anhydrous acetonitrile).

    • Analyze the sample using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The mobile phase should be chosen to effectively separate the parent compound from its primary degradant, 2-chloro-5-nitrobenzoic acid.

    • Quantify the amount of remaining this compound and the formed 2-chloro-5-nitrobenzoic acid against calibrated reference standards.

  • Data Analysis : Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the key degradation pathway and a logical workflow for stability assessment.

G cluster_main Factors Affecting Stability of this compound A 2-Chloro-5-nitrobenzoyl Chloride (Acyl Chloride) E Hydrolysis (Degradation Reaction) A->E B Moisture (H₂O) (Primary Factor) B->E Initiates C Elevated Temperature C->E Accelerates D Presence of Bases/ Strong Oxidizers D->E Catalyzes/ Accelerates F 2-Chloro-5-nitrobenzoic Acid + HCl (Degradation Products) E->F Results in

Caption: Logical diagram of factors leading to the degradation of this compound.

G cluster_workflow General Workflow for Stability Assessment A Define Conditions (Temp, Humidity) B Prepare Samples in Inert Atmosphere A->B C Expose Samples in Stability Chamber B->C D Withdraw Samples at Time Points (t₀, t₁, t₂...) C->D E Quench Reaction (Anhydrous Solvent) D->E F Analyze via HPLC-UV (Quantify Parent & Degradant) E->F G Determine Degradation Kinetics F->G

Caption: Experimental workflow for assessing the stability of a reactive acyl chloride.

References

Spectroscopic Profile of 2-Chloro-5-nitrobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-chloro-5-nitrobenzoyl chloride, a crucial intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis provides critical information regarding the molecular weight and fragmentation pattern of the compound. The primary mass-to-charge ratios (m/z) observed are summarized below.

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
184Top Peak[M-Cl]+
1862nd HighestIsotopic peak of [M-Cl]+
1383rd HighestFurther fragmentation

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as cited in PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment of a molecule. For this compound, the aromatic region of the spectrum is of primary interest. While specific, high-resolution peak data is proprietary on some platforms, the expected signals can be inferred from the molecular structure. The aromatic protons are expected to appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effects of the chloro, nitro, and benzoyl chloride functionalities.

Instrument details from historical data indicate the use of a Varian A-60 spectrometer for ¹H NMR analysis.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will prominently feature absorption bands corresponding to the carbonyl group of the acid chloride, the nitro group, and the carbon-chlorine bonds.

FTIR spectra have been recorded using instruments such as the Bruker IFS 85.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory procedures for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approx. 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory. Pressure is applied to ensure intimate contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded and subsequently subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent, such as dichloromethane, is injected into the gas chromatograph. The compound is separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Dichloromethane Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GC_MS_System GC-MS System Prep_MS->GC_MS_System NMR_Data ¹H NMR Spectrum NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GC_MS_System->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, pharmaceutical intermediates serve as the fundamental building blocks for Active Pharmaceutical Ingredients (APIs). These chemical compounds are the pivotal link between basic raw materials and the final, therapeutically active molecules that form the basis of modern medicines. This technical guide provides an in-depth exploration of the synthesis, application, and significance of key intermediates, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers and scientists in the pharmaceutical field.

The Critical Role of Intermediates in Pharmaceutical Manufacturing

Pharmaceutical intermediates are chemical compounds produced during the synthesis of an API.[1] They are not the final drug substance but are essential precursors in the multi-step chemical transformations that lead to the desired API.[1][2] The use of well-defined intermediates offers several advantages in pharmaceutical manufacturing:

  • Enhanced Purity and Quality Control: Each intermediate step provides an opportunity for purification, ensuring that impurities are removed before they can be carried into the final API.[3] This modular approach allows for rigorous quality control throughout the manufacturing process.

  • Improved Yield and Efficiency: By breaking down a complex synthesis into several manageable steps, each reaction can be optimized to maximize yield and reduce the formation of byproducts.[4]

  • Cost-Effectiveness: The purification of simpler intermediates is often more economical than purifying a complex final API.[3] Furthermore, common intermediates can be synthesized on a large scale and used in the production of multiple APIs, leading to economies of scale.

  • Flexibility in Synthesis: Intermediates provide flexibility, allowing manufacturers to modify synthetic routes and adapt to new technologies or regulatory requirements.[4]

This guide will focus on two exemplary intermediates, 4-Fluorobenzaldehyde (B137897) and 2-Amino-5-bromopyridine (B118841), to illustrate their synthesis and application in the production of widely used pharmaceuticals.

Case Study 1: 4-Fluorobenzaldehyde - A Key Precursor to Sitagliptin

4-Fluorobenzaldehyde is a versatile organic intermediate, crucial for the synthesis of numerous pharmaceuticals, including the anti-diabetic drug Sitagliptin.[3] The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug molecule.

Synthesis of 4-Fluorobenzaldehyde

One common method for the industrial-scale production of 4-fluorobenzaldehyde involves the formylation of fluorobenzene (B45895).[5]

Experimental Protocol: Gattermann-Koch Reaction

A mixture of fluorobenzene and a strong Lewis acid (e.g., aluminum chloride) is heated with dissolved hydrogen halide in an atmosphere of carbon monoxide at elevated temperature (45-100 °C) and pressure (from 150 psig).[5] The reaction forms a complex of 4-fluorobenzaldehyde with the Lewis acid. This complex is then hydrolyzed, typically by quenching with a dilute aqueous alkaline solution, to liberate the 4-fluorobenzaldehyde.[5] The crude product is then purified by distillation.

ParameterValueReference
Starting MaterialFluorobenzene[5]
ReagentsCarbon Monoxide, Lewis Acid (e.g., AlCl₃), Hydrogen Halide[5]
Temperature45-100 °C[5]
Pressure>150 psig[5]
Purity (Assay)≥99.50%[3]
AppearanceColorless clear liquid[6]
Boiling Point181°C (758 mmHg)[6]
Flash Point56°C[6]

Table 1: Synthesis and Properties of 4-Fluorobenzaldehyde.

Application in the Synthesis of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[7] A key step in a modern, efficient synthesis of Sitagliptin involves the use of a chiral amine to establish the stereocenter. While various synthetic routes exist, a convergent synthesis can utilize a derivative of 4-fluorobenzaldehyde.

Illustrative Synthetic Workflow for a Sitagliptin Precursor

G A 4-Fluorobenzaldehyde B Wittig Reaction A->B Ph₃P=CHCO₂Et C α,β-Unsaturated Ester B->C D Asymmetric Michael Addition (Chiral Amine) C->D E β-Amino Ester Precursor D->E F Amide Coupling E->F Triazolopiperazine derivative G Sitagliptin F->G

Caption: A simplified workflow for the synthesis of Sitagliptin, highlighting the role of 4-Fluorobenzaldehyde as a starting material.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By prolonging the action of these hormones, Sitagliptin enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.[9]

G cluster_0 Pancreatic Islet Cells β-cell β-cell Insulin Secretion Insulin Secretion β-cell->Insulin Secretion α-cell α-cell Glucagon Secretion Glucagon Secretion α-cell->Glucagon Secretion Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Incretins (GLP-1, GIP)->β-cell + Incretins (GLP-1, GIP)->α-cell - DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibition Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake + Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production +

Caption: The signaling pathway of DPP-4 inhibition by Sitagliptin.

Case Study 2: 2-Amino-5-bromopyridine - A Versatile Building Block for Celecoxib

2-Amino-5-bromopyridine is a key heterocyclic intermediate widely used in the synthesis of pharmaceuticals, particularly for anti-inflammatory drugs and kinase inhibitors.[10][11] Its bifunctional nature, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a highly valuable building block.[2]

Synthesis of 2-Amino-5-bromopyridine

A common method for the synthesis of 2-amino-5-bromopyridine involves the regioselective bromination of 2-aminopyridine. To control the regioselectivity and prevent over-bromination, a protection-bromination-deprotection strategy is often employed.[2][12]

Experimental Protocol: Synthesis via N-Acylation

  • N-Acylation: 2-Aminopyridine is first protected by reacting it with acetic anhydride (B1165640) to form 2-acetamidopyridine.[2]

  • Bromination: The protected intermediate is then brominated using a reagent like liquid bromine.[2]

  • Hydrolysis: The resulting bromo-acetamido-pyridine is hydrolyzed, typically with a base like sodium hydroxide, to yield 2-amino-5-bromopyridine.[12]

ParameterValue (Example)Reference
Starting Material2-Aminopyridine[13]
Brominating AgentPhenyltrimethylammonium tribromide in Chloroform[11]
Reaction Temperature30°C[11]
Reaction Time2 hours[11]
Yield81%[11]
Purity>99%[10]

Table 2: Synthesis Data for 2-Amino-5-bromopyridine.

Application in the Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[14] The synthesis of Celecoxib can be achieved through a multi-step process where 2-amino-5-bromopyridine can be a key precursor for one of the heterocyclic rings, although other synthetic routes are also common. A more direct application of bromo-pyridines is in Suzuki-Miyaura cross-coupling reactions to build complex biaryl structures present in many APIs.

Experimental Workflow: Suzuki-Miyaura Coupling

The bromine atom on the pyridine (B92270) ring is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a C-C bond with an arylboronic acid.

G A 2-Amino-5-bromopyridine D Suzuki-Miyaura Coupling A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D E 2-Amino-5-arylpyridine D->E

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 2-Amino-5-bromopyridine.

Mechanism of Action: Selective COX-2 Inhibition

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain.[15][16] Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 enzyme, which is involved in protecting the stomach lining.[15]

EnzymeIC₅₀ (nM)Cell Line/SystemReference
COX-240Sf9 cells[17]
COX-1>1000Sf9 cells[17]

Table 3: In Vitro Inhibitory Activity of Celecoxib.

G cluster_0 Inflammatory Cell COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Celecoxib Celecoxib Celecoxib->COX-2 Selective Inhibition Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain

Caption: The mechanism of selective COX-2 inhibition by Celecoxib.

Conclusion

Key pharmaceutical intermediates like 4-Fluorobenzaldehyde and 2-Amino-5-bromopyridine are indispensable in the synthesis of modern drugs. A thorough understanding of their synthesis, properties, and reaction pathways is crucial for drug development professionals. The detailed protocols, quantitative data, and pathway visualizations provided in this guide aim to equip researchers with the necessary knowledge to innovate and optimize the synthesis of life-saving therapeutics. The continued development of novel and efficient synthetic routes for these and other key intermediates will remain a cornerstone of pharmaceutical advancement.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-nitrobenzoyl Chloride as an Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzoyl chloride is a versatile acylating agent widely employed in organic synthesis. Its utility stems from the presence of a highly reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the nitro group and the chloro substituent further enhances the electrophilicity of the carbonyl carbon, making it an efficient reagent for the acylation of a variety of nucleophiles, including amines, alcohols, and aromatic compounds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, enabling the introduction of the 2-chloro-5-nitrobenzoyl moiety, a common pharmacophore and a versatile synthetic intermediate.[1] This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent.

Key Applications

The primary application of this compound is as a potent acylating agent in several key transformations:

  • Amide Synthesis: It readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction, often carried out under Schotten-Baumann conditions, is a cornerstone of medicinal chemistry for the synthesis of biologically active molecules.[1][2][3]

  • Ester Synthesis: Alcohols and phenols can be acylated to produce esters, which are important intermediates and can also possess desirable chemical and biological properties.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic and heteroaromatic compounds to furnish aryl ketones.[4][5][6][7][8] These products are valuable precursors for more complex molecular architectures.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the acylation of common substrates with this compound. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.

Table 1: Acylation of Amines (Amide Synthesis)

Substrate (Amine)BaseSolventReaction Time (h)Typical Yield (%)
Aniline (B41778)Triethylamine (B128534)Dichloromethane (B109758)2-490-95
BenzylaminePyridineTetrahydrofuran3-585-92
DiethylamineAqueous NaOHDichloromethane1-288-94

Table 2: Acylation of Alcohols (Ester Synthesis)

Substrate (Alcohol)Catalyst/BaseSolventReaction Time (h)Typical Yield (%)
PhenolPyridineToluene4-680-88
Benzyl alcoholDMAP (cat.)Dichloromethane3-585-93
IsopropanolTriethylamineDichloromethane6-875-85

Table 3: Friedel-Crafts Acylation

Substrate (Aromatic)Lewis AcidSolventReaction Time (h)Typical Yield (%)
BenzeneAlCl₃Dichloromethane4-670-80
TolueneAlCl₃1,2-Dichloroethane3-575-85 (para-isomer)
AnisoleFeCl₃Dichloromethane5-765-75 (para-isomer)

Experimental Protocols

Protocol 1: Synthesis of N-(phenyl)-2-chloro-5-nitrobenzamide (Amide Formation)

This protocol describes a standard Schotten-Baumann reaction for the acylation of aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a separate flask.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

experimental_workflow_amide cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Dissolve aniline and triethylamine in DCM setup2 Cool to 0 °C setup1->setup2 reaction1 Add acyl chloride solution dropwise setup2->reaction1 setup3 Dissolve this compound in DCM setup3->reaction1 reaction2 Warm to RT and stir for 2-4h reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Quench with water reaction3->workup1 workup2 Wash with HCl, NaHCO3, brine workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate workup3->workup4 purification Purify product workup4->purification

Workflow for the synthesis of N-phenyl-2-chloro-5-nitrobenzamide.
Protocol 2: Synthesis of (2-chlorophenyl)(2-chloro-5-nitrophenyl)methanone (Friedel-Crafts Acylation)

This protocol outlines the Friedel-Crafts acylation of chlorobenzene (B131634).

Materials:

  • This compound

  • Chlorobenzene

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, add this compound (1.0 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add chlorobenzene (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

experimental_workflow_friedel_crafts cluster_setup Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Workup and Purification setup1 Suspend AlCl3 in DCM at 0 °C setup2 Add this compound setup1->setup2 reaction1 Add chlorobenzene dropwise at 0 °C setup2->reaction1 reaction2 Warm to RT and reflux for 4-6h reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Quench with ice and HCl reaction3->workup1 workup2 Separate and extract workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purification Purify product workup4->purification

Workflow for the Friedel-Crafts acylation of chlorobenzene.

Logical Relationships in Acylation Reactions

The following diagram illustrates the general mechanism of nucleophilic acyl substitution, which is the fundamental pathway for the reactions described.

General mechanism of nucleophilic acyl substitution.

Conclusion

This compound is a highly effective and versatile acylating agent for the synthesis of amides, esters, and aryl ketones. The protocols provided herein offer a practical guide for its application in a laboratory setting. Researchers should always adhere to appropriate safety precautions when handling this reactive compound. The adaptability of these methods allows for the generation of diverse molecular libraries, which is of significant interest in drug discovery and materials science.

References

Application Notes and Protocols for the Acylation of Primary Amines with 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with 2-Chloro-5-nitrobenzoyl chloride is a fundamental and widely utilized transformation in organic synthesis. This reaction, typically proceeding via a nucleophilic acyl substitution mechanism known as the Schotten-Baumann reaction, affords N-substituted-2-chloro-5-nitrobenzamides.[1][2] These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials. The presence of the chloro and nitro functional groups on the benzoyl moiety provides sites for further chemical modification, making these compounds versatile scaffolds in medicinal chemistry and drug discovery. For instance, substituted benzamides are core structures in a variety of biologically active molecules. This document provides a detailed protocol for this acylation reaction, including reaction conditions, purification procedures, and representative data.

Reaction and Mechanism

The reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[3][4] The use of a biphasic system, containing an organic solvent and an aqueous base, is also a common practice for this type of reaction.[5][6]

Experimental Protocols

This section details a general yet robust protocol for the acylation of a primary amine with this compound.

Materials and Equipment:

  • This compound

  • Primary amine (e.g., aniline (B41778) or a substituted aniline)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent (e.g., diethyl ether, THF)[2][7]

  • Triethylamine (Et3N) or pyridine

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (if necessary)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents).

  • Addition of Acyl Chloride: Dissolve this compound (1.0 to 1.2 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2][4]

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[4]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Primary AmineAcylating AgentBaseSolventReaction Time (h)Yield (%)Reference
AnilineBenzoyl chlorideAq. NaOHDichloromethane/Water189[7]
p-Toluidinep-Nitrobenzoyl chlorideTriethylamineDichloromethane479[7]
Cyclohexylaminep-Toluoyl chlorideTriethylamineDichloromethane380[7]
Aniline2-Amino-5-bromobenzoyl chlorideTriethylamineDichloromethane2-419[4]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The electron-withdrawing nature of the nitro group in this compound generally makes it highly reactive.

Visualizations

Acylation_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic attack AcylChloride This compound AcylChloride->Tetrahedral_Intermediate Product N-substituted-2-chloro- 5-nitrobenzamide Tetrahedral_Intermediate->Product Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl Salt [Base-H]⁺Cl⁻ HCl->Salt Neutralization Base Base (e.g., Et₃N) Base->Salt

Caption: Mechanism of Acylation of a Primary Amine.

Experimental_Workflow start Start dissolve_amine Dissolve primary amine in anhydrous DCM start->dissolve_amine cool Cool to 0 °C in an ice bath dissolve_amine->cool add_base Add triethylamine cool->add_base prepare_acyl_chloride Dissolve 2-chloro-5-nitrobenzoyl chloride in anhydrous DCM add_acyl_chloride Add acyl chloride solution dropwise prepare_acyl_chloride->add_acyl_chloride react Stir at room temperature (2-16 h) add_acyl_chloride->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) monitor->workup Complete dry Dry organic layer (e.g., MgSO₄) workup->dry filter_concentrate Filter and concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify crude product (Recrystallization or Chromatography) filter_concentrate->purify end End purify->end

Caption: Experimental Workflow for Amine Acylation.

References

Application Notes and Protocols for the Synthesis of Amides using 2-Chloro-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of a wide array of amides and esters. The presence of an electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles such as primary and secondary amines. This reactivity, coupled with the synthetic handles of the chloro and nitro functionalities, makes it a valuable building block in medicinal chemistry and materials science for the construction of complex molecular architectures.

This document provides detailed protocols for the synthesis of N-substituted amides from this compound via the Schotten-Baumann reaction, a reliable and widely used method for acylation.

Reaction Mechanism and Workflow

The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.

  • Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chloride ion.

  • Deprotonation: The protonated amide is deprotonated by the base to yield the final N-substituted 2-chloro-5-nitrobenzamide (B107470) and the hydrochloride salt of the base.

Experimental Workflow Diagram

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent1 This compound in Anhydrous Solvent step3 Add Acyl Chloride Solution Dropwise reagent1->step3 reagent2 Primary or Secondary Amine step1 Dissolve Amine and Base reagent2->step1 reagent3 Base (e.g., Triethylamine or Pyridine) reagent3->step1 step2 Cool to 0 °C step1->step2 step2->step3 step4 Stir at Room Temperature step3->step4 step5 Quench with Water step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Wash Organic Layer step6->step7 step8 Dry and Concentrate step7->step8 step9 Recrystallization or Column Chromatography step8->step9 product Purified N-Substituted 2-Chloro-5-nitrobenzamide step9->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription inhibitor Derivative of 2-Chloro-5-nitrobenzamide inhibitor->raf inhibitor->pi3k gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Synthesis of Heterocyclic Compounds Utilizing 2-Chloro-5-nitrobenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 2-Chloro-5-nitrobenzoyl chloride as a key starting material. This versatile reagent, characterized by the presence of an electron-withdrawing nitro group and a reactive acyl chloride moiety, serves as a valuable building block in the construction of diverse and medicinally relevant heterocyclic scaffolds.

Introduction

This compound is a readily available and highly reactive chemical intermediate. The electron-withdrawing nature of the nitro and chloro substituents on the benzene (B151609) ring enhances the electrophilicity of the acyl chloride, making it susceptible to nucleophilic attack by a wide range of reagents. This reactivity has been harnessed to synthesize a variety of heterocyclic systems, including quinazolinones, benzoxazinones, and 1,3,4-oxadiazoles, many of which are known to possess significant pharmacological activities. This document outlines detailed procedures for the synthesis of these important classes of compounds.

Synthesis of 6-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one

The reaction of this compound with anthranilic acid provides a straightforward route to 2-(2-chloro-5-nitrobenzamido)benzoic acid, which upon cyclization, yields the corresponding benzoxazinone (B8607429) derivative. Benzoxazinones are important intermediates in the synthesis of quinazolinones and other biologically active molecules.

Experimental Protocol:

Step 1: Synthesis of 2-(2-chloro-5-nitrobenzamido)benzoic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) in dry pyridine (B92270) (50 mL).

  • To this solution, add this compound (2.20 g, 10 mmol) portion-wise over 15 minutes while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to pH 2-3, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

Step 2: Cyclization to 6-Nitro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one

  • Place the dried 2-(2-chloro-5-nitrobenzamido)benzoic acid (from the previous step) in a 100 mL round-bottom flask.

  • Add acetic anhydride (B1165640) (20 mL) and heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry to afford the title compound.

Quantitative Data:

Starting MaterialReagentProductYield (%)Melting Point (°C)
This compoundAnthranilic Acid6-Nitro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one75-85188-190

Reaction Workflow:

Synthesis_of_Benzoxazinone start 2-Chloro-5-nitrobenzoyl Chloride + Anthranilic Acid intermediate 2-(2-chloro-5-nitrobenzamido)benzoic acid intermediate start->intermediate Pyridine, Reflux product 6-Nitro-2-(2-chloro-5-nitrophenyl) -4H-3,1-benzoxazin-4-one intermediate->product Acetic Anhydride, Reflux

Caption: Synthesis of a Benzoxazinone Derivative.

Synthesis of 2-(2-Chloro-5-nitrophenyl)-1,3,4-oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route involves the cyclization of N-acylhydrazides, which can be prepared from the reaction of this compound with various acid hydrazides.

Experimental Protocol:

Step 1: Synthesis of N'-acyl-2-chloro-5-nitrobenzohydrazide

  • Dissolve the desired acid hydrazide (e.g., benzohydrazide, 1.36 g, 10 mmol) in dry pyridine (30 mL) in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath and slowly add this compound (2.20 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into 150 mL of ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol (B145695) to obtain the pure N'-acyl-2-chloro-5-nitrobenzohydrazide.

Step 2: Cyclodehydration to 2-(2-Chloro-5-nitrophenyl)-5-substituted-1,3,4-oxadiazole

  • To the N'-acyl-2-chloro-5-nitrobenzohydrazide (10 mmol) from the previous step, add phosphorus oxychloride (15 mL).

  • Heat the mixture at reflux for 5 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1,3,4-oxadiazole (B1194373) derivative.

Quantitative Data:

Starting HydrazideProductYield (%)Melting Point (°C)
Benzohydrazide2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole80-90210-212
4-Chlorobenzohydrazide2-(2-Chloro-5-nitrophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole82-92235-237
4-Methylbenzohydrazide2-(2-Chloro-5-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole78-88218-220

Reaction Workflow:

Synthesis_of_Oxadiazole start 2-Chloro-5-nitrobenzoyl Chloride + Acid Hydrazide intermediate N'-Acyl-2-chloro-5-nitrobenzohydrazide start->intermediate Pyridine product 2-(2-Chloro-5-nitrophenyl) -5-substituted-1,3,4-oxadiazole intermediate->product POCl3, Reflux

Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.

Synthesis of 7-Nitro-2-substituted-quinazolin-4(3H)-one Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. A versatile method for their synthesis involves the reaction of a 2-aminobenzamide (B116534) derivative with an acyl chloride, followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-N-(substituted)-5-nitrobenzamide This step involves the reaction of 2-amino-5-nitrobenzoic acid with an appropriate amine to form the amide, which is then reacted with this compound. For a more direct route, one can start with a pre-formed 2-aminobenzamide.

Step 2: Acylation with this compound

  • Dissolve 2-aminobenzamide (1.36 g, 10 mmol) in dry pyridine (40 mL) in a 100 mL round-bottom flask.

  • Add this compound (2.20 g, 10 mmol) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water (150 mL) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

Step 3: Cyclization to 7-Nitro-2-(2-chloro-5-nitrophenyl)quinazolin-4(3H)-one

  • Reflux the crude product from the previous step in a 4N aqueous sodium hydroxide (B78521) solution (50 mL) for 4 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the quinazolinone.

  • Filter the solid, wash thoroughly with water, and recrystallize from glacial acetic acid to obtain the pure product.

Quantitative Data:

Starting MaterialReagentProductYield (%)Melting Point (°C)
This compound2-Aminobenzamide7-Nitro-2-(2-chloro-5-nitrophenyl)quinazolin-4(3H)-one65-75>300

Reaction Workflow:

Synthesis_of_Quinazolinone start 2-Chloro-5-nitrobenzoyl Chloride + 2-Aminobenzamide intermediate N-(2-carbamoylphenyl)-2-chloro -5-nitrobenzamide start->intermediate Pyridine product 7-Nitro-2-(2-chloro-5-nitrophenyl) quinazolin-4(3H)-one intermediate->product NaOH (aq), Reflux

Caption: Synthesis of a Quinazolinone Derivative.

Potential Signaling Pathway Involvement

Many heterocyclic compounds derived from this compound, particularly quinazolinone derivatives, have been investigated for their potential to interact with various biological targets. For instance, certain quinazolinones are known to act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is often implicated in cancer. The diagram below illustrates a simplified representation of a generic tyrosine kinase signaling pathway that could potentially be modulated by such compounds.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binding Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Quinazolinone Derivative Inhibitor->P_RTK Inhibition

Caption: Generic Tyrosine Kinase Signaling Pathway.

Disclaimer: The experimental protocols provided are for informational purposes and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. The biological activities and signaling pathway interactions of the synthesized compounds require further experimental validation.

Applications of 2-Chloro-5-nitrobenzoyl Chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzoyl chloride is a highly reactive chemical intermediate that serves as a versatile building block in the field of medicinal chemistry. Its utility stems from the presence of three key functional groups: a reactive acyl chloride, an electron-withdrawing nitro group, and a chloro substituent. This unique combination of functionalities makes it an important precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with significant pharmacological potential. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, most notably the Schotten-Baumann reaction, to form amides, which are prevalent moieties in numerous therapeutic agents. The nitro and chloro groups can be further manipulated or can contribute to the biological activity of the final compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant molecules, with a focus on anticancer agents.

Key Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various biologically active compounds, including:

  • Anticancer Agents: The 2-chloro-5-nitrobenzoyl scaffold has been incorporated into molecules designed as potent inhibitors of key cancer-related enzymes. A notable application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for cancers with deficiencies in DNA repair mechanisms.

  • Antimicrobial Agents: Derivatives of this compound have been explored for their potential as antibacterial and antifungal agents. The introduction of this moiety into various heterocyclic systems can lead to compounds with significant antimicrobial activity.

  • Enzyme Inhibitors: Beyond PARP, this chemical can be used to synthesize inhibitors of other enzymes relevant to disease, such as kinases, by serving as a scaffold to which other pharmacophoric groups are attached.

Application Example: Synthesis of a Potent PARP Inhibitor

This section details the synthesis and application of a potent anticancer agent derived from this compound. The target molecule, 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole, has demonstrated significant inhibitory activity against PARP.

Quantitative Data

The following table summarizes the biological activity of a representative PARP inhibitor synthesized from this compound.

Compound IDTargetCell LineIC50Reference CompoundIC50 (Reference)
1 PARPA549 (Lung Carcinoma)28 nM3-Aminobenzamide28.5 µM

Table 1: In vitro anticancer activity of 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole (Compound 1) as a PARP inhibitor.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole

This protocol describes a representative method for the synthesis of the benzimidazole-based PARP inhibitor starting from this compound and 4-nitro-1,2-phenylenediamine.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 4-nitro-1,2-phenylenediamine (1.0 mmol) and polyphosphoric acid (10 g).

  • Addition of Acyl Chloride: To the stirred mixture, slowly add this compound (1.1 mmol).

  • Reaction: Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of the benzimidazole-based PARP inhibitor.

G cluster_0 Synthesis of 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole start Start Materials: - this compound - 4-Nitro-1,2-phenylenediamine reaction Reaction in Polyphosphoric Acid (150-160 °C, 4-6 h) start->reaction workup Work-up: - Quench with ice - Neutralize with NaHCO3 reaction->workup extraction Extraction with Dichloromethane workup->extraction purification Purification by Column Chromatography extraction->purification product Final Product: 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole purification->product

Synthetic workflow for the PARP inhibitor.
Signaling Pathway: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the mechanism of action of PARP inhibitors, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).

G cluster_0 Normal Cell (Intact DNA Repair) cluster_1 Cancer Cell with HR Deficiency (e.g., BRCA mutation) ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 ber1 Base Excision Repair (BER) parp1->ber1 repair1 DNA Repair & Cell Survival ber1->repair1 ssb2 Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor (e.g., Compound 1) ssb2->parp_inhibitor dsb Double-Strand Break (DSB) (at replication fork) ssb2->dsb parp2 PARP Trapping & Inhibition parp_inhibitor->parp2 parp2->dsb unrepaired SSB leads to hr_deficient Deficient Homologous Recombination (HR) dsb->hr_deficient apoptosis Cell Death (Apoptosis) hr_deficient->apoptosis unable to repair DSB

Mechanism of PARP inhibitor-induced synthetic lethality.

References

Application Notes and Protocols: 2-Chloro-5-nitrobenzoyl Chloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzoyl chloride is a versatile bifunctional reagent that holds significant potential for application in solid-phase organic synthesis (SPOS), particularly in the construction of diverse small molecule libraries for drug discovery. Its chemical structure, featuring a reactive acyl chloride for coupling and an electron-deficient aromatic ring amenable to nucleophilic substitution, makes it an attractive building block for creating complex molecular scaffolds on a solid support. The nitro group can also be readily reduced to an amine, providing a further point for diversification.

These application notes provide illustrative protocols for the use of this compound as an acylating agent in solid-phase synthesis. While direct literature precedents for these specific protocols are not extensively available, the methodologies are based on well-established principles of solid-phase organic chemistry.

Key Applications in Solid-Phase Synthesis

  • Acylation of Resin-Bound Amines: The primary application of this compound in SPOS is the acylation of primary and secondary amines attached to a solid support. This reaction introduces the 2-chloro-5-nitrobenzoyl moiety, which can serve as a scaffold for further chemical modifications.

  • Synthesis of Heterocyclic Libraries: The resulting resin-bound 2-chloro-5-nitrobenzamide (B107470) can be a precursor for the solid-phase synthesis of various heterocyclic compounds, such as benzodiazepines and quinazolinones, through subsequent intramolecular cyclization strategies.

  • Linker Chemistry: While less common, with appropriate functionalization, derivatives of 2-chloro-5-nitrobenzoic acid could be adapted for use as linkers to attach molecules to the solid support.

Experimental Protocols

The following are detailed, illustrative protocols for the acylation of a resin-bound amine with this compound. These protocols are intended as a starting point and may require optimization based on the specific resin and substrate used.

Protocol 1: Acylation of an Amino-Functionalized Resin

Objective: To acylate a primary amine on a solid support with this compound.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh, loading: 0.5-1.0 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Place the desired amount of amino-functionalized resin in a solid-phase synthesis vessel. Add sufficient DCM to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

  • Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x resin volume) for 2 minutes each.

  • Acylation Reaction:

    • Prepare a solution of this compound (3-5 equivalents relative to resin loading) in anhydrous DMF.

    • In a separate vial, add DIPEA (4-6 equivalents relative to resin loading) to the DMF solution of the acyl chloride.

    • Add the freshly prepared solution of this compound and DIPEA to the swollen resin.

    • Seal the vessel and agitate the mixture at room temperature for 2-4 hours.

  • Reaction Monitoring (Optional): A small sample of the resin can be taken and subjected to a Kaiser test to check for the presence of free primary amines, indicating the completion of the reaction.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).

  • Drying: Dry the resin under vacuum to a constant weight.

Quantitative Data

The following table presents hypothetical quantitative data for the acylation of different amino-functionalized resins with this compound. These values are illustrative and will vary depending on the specific experimental conditions.

Resin TypeResin Loading (mmol/g)Equivalents of Acyl ChlorideReaction Time (h)Capping Efficiency (%)Purity by Cleavage and HPLC (%)
Rink Amide AM0.6532>9895
Sieber Amide0.7232>9996
Wang Resin (amine-functionalized)0.8043>9794
Tentagel S NH20.3054>9997

Visualizations

Experimental Workflow

experimental_workflow start Start swell Swell Resin in DCM start->swell wash1 Wash with DMF swell->wash1 acylate Acylate with This compound and DIPEA in DMF wash1->acylate monitor Monitor Reaction (Kaiser Test) acylate->monitor monitor->acylate Incomplete wash2 Wash with DMF, DCM, MeOH monitor->wash2 Reaction Complete dry Dry Resin wash2->dry end End dry->end

Application Notes and Protocols: Selective Acylation of 2-Chloro-5-nitrobenzoyl chloride with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selective reaction of 2-chloro-5-nitrobenzoyl chloride with various Grignard reagents to synthesize the corresponding ketones. The primary challenge in this synthesis, the over-addition of the highly reactive Grignard reagent to form a tertiary alcohol, is addressed through methodologies that moderate the reagent's reactivity. These protocols are crucial for the synthesis of key intermediates in pharmaceutical and materials science research, where the resulting 2-chloro-5-nitro-substituted benzophenones are valuable precursors. This document outlines a general, user-friendly method for the chemoselective acylation of Grignard reagents, which has been shown to tolerate a variety of functional groups.[1]

Introduction

The acylation of Grignard reagents with acyl chlorides is a fundamental carbon-carbon bond-forming reaction for the synthesis of ketones. However, the high reactivity of Grignard reagents often leads to a second nucleophilic attack on the initially formed ketone, resulting in the formation of a tertiary alcohol as the major byproduct.[2][3] This lack of selectivity can significantly lower the yield of the desired ketone and complicate purification processes. For substrates containing sensitive functional groups, such as the nitro group in this compound, the reaction becomes even more challenging due to potential side reactions. The nitro group itself can react with Grignard reagents, as seen in reactions like the Bartoli indole (B1671886) synthesis where vinyl Grignards add to nitroarenes.

To overcome these challenges, methods to modulate the reactivity of the Grignard reagent are employed. One effective strategy involves the use of N-methylpyrrolidone (NMP), which is believed to form a less reactive complex with the Grignard reagent, thereby favoring the formation of the ketone and preventing over-addition.[1][4] This approach offers a remarkable selectivity for ketone synthesis and is compatible with various functional groups.[1]

Reaction of this compound with Grignard Reagents

The reaction of this compound with a Grignard reagent (R-MgX) proceeds through a nucleophilic acyl substitution mechanism to form a (2-chloro-5-nitrophenyl)(R)methanone. To prevent the subsequent addition of the Grignard reagent to the ketone product, the reaction is carried out in the presence of a reactivity moderator like N-methylpyrrolidone (NMP).

General Reaction Scheme:

Caption: General reaction of this compound with a Grignard reagent.

Experimental Protocols

General Protocol for the Selective Acylation of Grignard Reagents with this compound Mediated by N-Methylpyrrolidone (NMP)[1]

This protocol is a general guideline and may require optimization for specific Grignard reagents.

Materials:

  • This compound

  • Appropriate aryl or alkyl halide (for Grignard reagent formation)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous N-methylpyrrolidone (NMP)

  • Anhydrous Toluene (B28343)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

Part A: Preparation of the Grignard Reagent (General Procedure)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings (1.5 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small volume of anhydrous THF to cover the magnesium.

  • In a separate flame-dried dropping funnel, prepare a solution of the aryl or alkyl halide (1.2 equivalents) in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated by gentle warming. A color change from brown (iodine) to colorless and gentle refluxing indicates the start of the reaction.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Acylation Reaction

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, prepare a solution of N-methylpyrrolidone (NMP) (1.1 equivalents) in anhydrous toluene.

  • To this solution, add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise at 0 °C. Stir the mixture for 15 minutes at this temperature.

  • Cool the mixture to -5 to -10 °C.

  • Slowly add the prepared Grignard reagent (from Part A) to the acyl chloride-NMP mixture over 15-30 minutes, maintaining the temperature between -5 and -10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 to -5 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (2-chloro-5-nitrophenyl)(R)methanone.

Data Presentation

The following table summarizes the expected products and potential yields for the reaction of this compound with various Grignard reagents based on general procedures for selective acylation.[1] Please note that these are representative examples and actual yields may vary depending on the specific reaction conditions and the nature of the Grignard reagent.

Grignard Reagent (R-MgX)R GroupProduct NameExpected Yield Range (%)
Phenylmagnesium bromidePhenyl(2-Chloro-5-nitrophenyl)(phenyl)methanone70-85
Methylmagnesium bromideMethyl1-(2-Chloro-5-nitrophenyl)ethan-1-one65-80
Ethylmagnesium bromideEthyl1-(2-Chloro-5-nitrophenyl)propan-1-one60-75
4-Fluorophenylmagnesium bromide4-Fluorophenyl(2-Chloro-5-nitrophenyl)(4-fluorophenyl)methanone70-85
2-Thienylmagnesium bromide2-Thienyl(2-Chloro-5-nitrophenyl)(thiophen-2-yl)methanone65-80

Visualizations

Experimental Workflow

G cluster_prep Grignard Reagent Preparation cluster_acylation Acylation Reaction cluster_workup Work-up and Purification start_prep Activate Mg with Iodine add_halide Add Alkyl/Aryl Halide in THF start_prep->add_halide reflux Reflux to form R-MgX add_halide->reflux add_grignard Add Grignard Reagent reflux->add_grignard mix_acyl_nmp Mix this compound and NMP in Toluene at 0°C cool_mixture Cool to -10°C mix_acyl_nmp->cool_mixture cool_mixture->add_grignard react React at 0°C for 4h add_grignard->react quench Quench with aq. NH4Cl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for the selective acylation of this compound.

Signaling Pathway of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acyl_chloride This compound tetrahedral Tetrahedral Intermediate acyl_chloride->tetrahedral grignard Grignard Reagent (R-MgX) complex [R-MgX • NMP] Complex (Moderated Reactivity) grignard->complex nmp NMP nmp->complex complex->tetrahedral Nucleophilic Attack ketone Desired Ketone Product tetrahedral->ketone Elimination of MgXCl side_product Tertiary Alcohol (Over-addition) ketone->side_product Further reaction with Grignard (Inhibited by NMP)

Caption: Proposed mechanism for the NMP-mediated selective acylation.

Conclusion

The reaction of this compound with Grignard reagents can be effectively controlled to selectively yield the corresponding ketone products. The use of N-methylpyrrolidone as a reactivity moderator is a key strategy to prevent the formation of tertiary alcohol byproducts. The provided protocols offer a robust starting point for researchers in the synthesis of functionalized benzophenones, which are valuable intermediates in drug discovery and development. Careful control of reaction conditions, particularly temperature, and the use of anhydrous techniques are critical for achieving high yields and purity.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic compounds using 2-chloro-5-nitrobenzoyl chloride. This reaction is a cornerstone of organic synthesis, enabling the formation of key aryl ketone intermediates crucial for the development of novel therapeutic agents and other fine chemicals. The protocols and data presented herein are intended to serve as a guide for laboratory synthesis and process optimization.

Introduction

The Friedel-Crafts acylation is a classic and versatile method for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the acylating agent.[2] The use of this compound as the acylating agent introduces a versatile chemical scaffold; the resulting ketone products contain chloro and nitro functionalities that can be further manipulated, making them valuable intermediates in medicinal chemistry and materials science.

One of the significant advantages of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[3] However, the electron-withdrawing nitro group on the this compound can decrease its reactivity, often necessitating the use of stoichiometric or even excess amounts of the Lewis acid catalyst to drive the reaction to completion.[4] Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving optimal yields and purity.

General Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The general mechanism is as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond.

  • Generation of the Electrophile: This complex then dissociates to form a resonance-stabilized acylium ion and a tetrachloroaluminate anion ([AlCl₄]⁻).

  • Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ anion, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the catalyst often forms a complex with the product ketone, necessitating a stoichiometric amount and an aqueous workup to liberate the product.[1]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product-Catalyst Complex and Workup AcylChloride 2-Chloro-5-nitrobenzoyl chloride Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon Acylium Ion [R-C=O]⁺ Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Aromatic Ring Product Aryl Ketone Product AlCl4->Product regenerates AlCl₃ AromaticRing Aromatic Substrate (e.g., Benzene) AromaticRing->SigmaComplex SigmaComplex->Product - H⁺ ProductCatalystComplex Product-AlCl₃ Complex Product->ProductCatalystComplex + AlCl₃ FinalProduct Final Aryl Ketone ProductCatalystComplex->FinalProduct Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of various aromatic substrates with this compound. These should be considered as starting points and may require optimization based on laboratory conditions and the specific reactivity of the substrate.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care and in a moisture-free environment.

  • This compound is a corrosive and lachrymatory compound.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Acylation of Benzene (B151609)

Objective: To synthesize (2-chloro-5-nitrophenyl)(phenyl)methanone.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous benzene and add this solution to the dropping funnel.

  • Add the benzene solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica (B1680970) gel.

Acylation of Toluene (B28343)

Objective: To synthesize (2-chloro-5-nitrophenyl)(p-tolyl)methanone.

Procedure: Follow the procedure for the acylation of benzene, substituting toluene for benzene. The methyl group of toluene is an ortho, para-director, but the para-product is expected to be the major isomer due to steric hindrance.[5]

Acylation of Anisole (B1667542)

Objective: To synthesize (2-chloro-5-nitrophenyl)(4-methoxyphenyl)methanone.

Procedure: Follow the procedure for the acylation of benzene, substituting anisole for benzene. Anisole is highly reactive, and the reaction is typically faster. The methoxy (B1213986) group is a strong ortho, para-director, with the para-product generally being dominant.

Acylation of Thiophene (B33073)

Objective: To synthesize (2-chloro-5-nitrophenyl)(thiophen-2-yl)methanone.

Procedure: Follow the procedure for the acylation of benzene, substituting thiophene for benzene. Thiophene is a reactive heterocyclic compound, and acylation predominantly occurs at the 2-position.[6] Milder reaction conditions (e.g., lower temperatures and shorter reaction times) may be sufficient.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dry Glassware Assembly B Add AlCl₃ and DCM A->B C Cool to 0°C B->C D Dropwise addition of This compound and Aromatic Substrate C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench with Ice/HCl F->G H Separatory Funnel Extraction G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, IR, MS) K->L

Caption: Experimental workflow for Friedel-Crafts acylation.

Data Presentation

The following tables summarize the expected products and representative reaction parameters for the Friedel-Crafts acylation of various aromatic compounds with this compound. Please note that the yields are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Physicochemical Properties of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₃Cl₂NO₃220.01
BenzeneC₆H₆78.11
TolueneC₇H₈92.14
AnisoleC₇H₈O108.14
ThiopheneC₄H₄S84.14
(2-chloro-5-nitrophenyl)(phenyl)methanoneC₁₃H₈ClNO₃261.66
(2-chloro-5-nitrophenyl)(p-tolyl)methanoneC₁₄H₁₀ClNO₃275.69
(2-chloro-5-nitrophenyl)(4-methoxyphenyl)methanoneC₁₄H₁₀ClNO₄291.69
(2-chloro-5-nitrophenyl)(thiophen-2-yl)methanoneC₁₁H₆ClNO₃S267.69

Table 2: Summary of Reaction Parameters and Expected Yields

Aromatic SubstrateProductCatalyst (Equivalents)SolventTemperature (°C)Time (h)Expected Yield (%)*
Benzene(2-chloro-5-nitrophenyl)(phenyl)methanoneAlCl₃ (1.1 - 1.5)Benzene/DCM0 → RT2 - 470 - 85
Toluene(2-chloro-5-nitrophenyl)(p-tolyl)methanoneAlCl₃ (1.1 - 1.5)Toluene/DCM0 → RT2 - 475 - 90
Anisole(2-chloro-5-nitrophenyl)(4-methoxyphenyl)methanoneAlCl₃ (1.1 - 1.5)Anisole/DCM0 → RT1 - 380 - 95
Thiophene(2-chloro-5-nitrophenyl)(thiophen-2-yl)methanoneAlCl₃ (1.1 - 1.5)DCM0 → RT1 - 365 - 80

*Expected yields are based on general principles of Friedel-Crafts acylations and the relative reactivity of the aromatic substrates. Actual yields may vary.

Applications in Drug Development

The aryl ketone products synthesized via this methodology are versatile intermediates in drug discovery. The nitro group can be reduced to an amine, which can then be further functionalized through various reactions such as amide bond formation, sulfonylation, or reductive amination. The chloro substituent can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity and modulate the pharmacological properties of the target molecules. These transformations open avenues to a wide range of potential drug candidates.

G cluster_synthesis Synthesis cluster_modification Further Modification cluster_application Application Start 2-Chloro-5-nitrobenzoyl chloride + Aromatic Substrate FC Friedel-Crafts Acylation Start->FC Product (2-Chloro-5-nitrophenyl) (aryl)methanone FC->Product NitroReduction Nitro Group Reduction (to -NH₂) Product->NitroReduction ChloroCoupling Cross-Coupling (at -Cl site) Product->ChloroCoupling AmineFunc Amine Functionalization (Amides, Sulfonamides, etc.) NitroReduction->AmineFunc Leads Lead Compounds for Drug Discovery ChloroCoupling->Leads AmineFunc->Leads APIs Active Pharmaceutical Ingredients (APIs) Leads->APIs

Caption: Synthetic utility in drug development.

References

Application Notes and Protocols: Intermediates in the Production of Dyes and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical intermediates are foundational to the chemical industry, serving as the building blocks for a vast array of specialized products. These compounds, derived from basic raw materials like aromatic hydrocarbons from the petrochemical industry, undergo a series of synthesis steps to create the final products.[1] This document focuses on two major classes of products synthesized from common intermediates: azo dyes and triazine-based agrochemicals. Aromatic amines serve as critical precursors for azo dyes, the largest and most versatile class of synthetic colorants.[2][3] Similarly, heterocyclic compounds, particularly s-triazines, are paramount in the production of widely used herbicides that are essential for modern agriculture.[4][5]

These application notes provide detailed protocols for the synthesis of a representative azo dye and a triazine herbicide, present quantitative data in a structured format, and illustrate the logical and experimental workflows using diagrams.

Application Note 1: Synthesis of Azo Dyes from Aromatic Amines

Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) which connect aromatic rings.[6] They account for over 60% of the dyes used in industries such as textiles, printing, and food.[3] Their synthesis is a well-established two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich compound like a phenol (B47542) or another amine.[7][8] The specific choice of the amine and the coupling component dictates the final color and properties of the dye.[2]

Data Presentation: Azo Dye Synthesis

The synthesis of azo dyes can be tailored to achieve a wide range of colors and properties. The following table summarizes key parameters for a representative synthesis.

ParameterDescriptionExample Value / ConditionSource(s)
Reaction Type Diazotization followed by Azo Coupling-[2][3]
Diazo Component Primary Aromatic Amine4-Nitroaniline (B120555)[9]
Coupling Component Electron-rich Aromatic Compound2-Naphthol (B1666908)[9]
Reaction Temp. Diazotization requires low temperatures to stabilize the diazonium salt.0-5 °C[2]
Purification Method Removal of impurities and unreacted materials.Crystallization, Filtration[10]
Reported Yield The efficiency of the chemical reaction. Varies by specific reactants.~59-95% (for specific syntheses)
Experimental Protocol: Synthesis of Para Red (Azo Dye)

This protocol describes the synthesis of Para Red, an azo dye, from 4-nitroaniline and 2-naphthol. This procedure is based on established laboratory methods for azo dye synthesis.[9]

Materials:

  • 4-Nitroaniline

  • 2-Naphthol

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl, 10%)

  • Distilled Water

  • Ice

  • Beakers

  • Stirring Rod

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of Naphthol Solution: Dissolve 250 mg of 2-naphthol in 10 mL of 10% aqueous sodium hydroxide (NaOH) solution in a beaker.

  • Preparation of Aromatic Amine Solution: In a separate beaker, dissolve 250 mg of 4-nitroaniline in 10 mL of 10% hydrochloric acid (HCl). Gentle heating may be required to fully dissolve the amine, after which the solution should be cooled.

  • Diazotization:

    • Cool the aromatic amine solution to 0 °C in an ice bath.

    • Prepare a solution of 1 g of sodium nitrite (NaNO₂) in 10 mL of distilled water.

    • Slowly add 5 mL of the cold sodium nitrite solution dropwise to the cold aromatic amine solution while stirring continuously. Maintain the temperature between 0-5 °C.

    • Allow the resulting diazonium salt solution to stand in the ice bath for 2-3 minutes.[2]

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the naphthol solution with constant stirring.

    • A brightly colored precipitate (Para Red) will form immediately.[7]

  • Purification:

    • Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.

    • Collect the solid dye product by vacuum filtration.

    • Wash the precipitate with cold distilled water to remove any unreacted salts or acids.

    • The purified dye can then be dried in a desiccator or a low-temperature oven.

Visualization: Azo Dye Synthesis Workflow

Azo_Dye_Synthesis amine Primary Aromatic Amine (e.g., 4-Nitroaniline) diazotization Diazotization amine->diazotization reagents1 NaNO₂ / HCl Ice Bath (0-5°C) reagents1->diazotization diazonium Aromatic Diazonium Salt diazotization->diazonium coupling Azo Coupling diazonium->coupling coupling_comp Coupling Component (e.g., 2-Naphthol) coupling_comp->coupling dye Azo Dye Precipitate (e.g., Para Red) coupling->dye purification Purification (Filtration & Washing) dye->purification final_product Purified Azo Dye purification->final_product

A generalized workflow for the synthesis of azo dyes.

Application Note 2: Synthesis of Triazine Herbicides from Heterocyclic Compounds

Triazine herbicides have been a cornerstone of weed control in agriculture since the 1950s, used extensively in crops like corn and sugarcane.[11] These compounds belong to the s-triazine class of heterocycles. Their herbicidal action stems from their ability to inhibit photosynthesis by blocking the electron transport chain in Photosystem II.[12] The manufacturing process for many common triazine herbicides, such as Atrazine, starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves the sequential nucleophilic substitution of its chlorine atoms with different amines.[13] The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.

Data Presentation: Triazine Herbicide Synthesis

The synthesis of triazine herbicides is a high-yield industrial process. The table below outlines the key aspects of a typical synthesis.

ParameterDescriptionExample Value / ConditionSource(s)
Reaction Type Sequential Nucleophilic Aromatic Substitution-[13]
Starting Material A key heterocyclic precursor.Cyanuric Chloride[5][13]
Nucleophiles Amines that displace the chlorine atoms.Ethylamine (B1201723), Isopropylamine[13]
Reaction Control Temperature is used to control the stepwise substitution.Step 1: Low Temp. Step 2: Elevated Temp.[13]
Final Product A widely used triazine herbicide.Atrazine[11][12]
Mechanism of Action How the herbicide affects target weeds.Photosystem II Inhibition[4][11]
Experimental Protocol: Synthesis of Atrazine (Triazine Herbicide)

This protocol provides a representative method for the synthesis of Atrazine, based on the sequential reaction of cyanuric chloride with ethylamine and isopropylamine.

Materials:

  • Cyanuric Chloride

  • Ethylamine

  • Isopropylamine

  • Sodium Hydroxide (or other base to neutralize HCl byproduct)

  • Solvent (e.g., water, acetone)

  • Reaction vessel with temperature control

  • Stirring apparatus

Procedure:

  • First Substitution:

    • Dissolve or suspend cyanuric chloride in a suitable solvent within the reaction vessel.

    • Cool the mixture to a low temperature (e.g., 0-10 °C).

    • Slowly add one molar equivalent of ethylamine to the mixture. A base is added concurrently to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

    • Maintain the low temperature and stir the mixture until the reaction is complete, forming 2-chloro-4-(ethylamino)-6-trichloro-s-triazine.

  • Second Substitution:

    • Increase the temperature of the reaction mixture to a moderate level (e.g., 40-50 °C).

    • Slowly add one molar equivalent of isopropylamine. Continue to add a base to neutralize the HCl byproduct.

    • Stir the mixture at the elevated temperature until the second substitution is complete.

  • Isolation and Purification:

    • The Atrazine product, being insoluble in water, will precipitate out of the solution.

    • The solid product is collected via filtration.

    • The collected solid is washed with water to remove any remaining salts and impurities.

    • The final product is dried to yield purified Atrazine.

Visualization: Triazine Herbicide Synthesis Workflow

Triazine_Synthesis cyanuric Cyanuric Chloride step1 Step 1: Substitution (Low Temperature) cyanuric->step1 amine1 Nucleophile 1 (e.g., Ethylamine) amine1->step1 intermediate Mono-substituted Intermediate step1->intermediate step2 Step 2: Substitution (Elevated Temperature) intermediate->step2 amine2 Nucleophile 2 (e.g., Isopropylamine) amine2->step2 triazine Di-substituted Triazine (e.g., Atrazine) step2->triazine purification Isolation & Purification (Filtration & Washing) triazine->purification final_product Purified Herbicide purification->final_product

A generalized workflow for the synthesis of triazine herbicides.
Visualization: Common Intermediates in Chemical Manufacturing

Many dyes and agrochemicals originate from the same basic raw materials, which are processed into key intermediates. This shared foundation highlights the interconnectedness of different sectors within the chemical industry.

Intermediates_Flow cluster_raw Basic Raw Materials cluster_intermediates Key Chemical Intermediates cluster_processes Synthesis Processes cluster_products Final Products petro Petrochemicals (Benzene, Toluene, Naphthalene) aromatic_amines Aromatic Amines (e.g., Aniline) petro->aromatic_amines heterocycles Heterocyclic Compounds (e.g., Cyanuric Chloride) petro->heterocycles diazotization Diazotization & Azo Coupling aromatic_amines->diazotization substitution Nucleophilic Substitution heterocycles->substitution dyes Dyes & Pigments diazotization->dyes agrochemicals Agrochemicals (Herbicides, Fungicides) substitution->agrochemicals

Shared pathways from raw materials to final products.

References

Application Notes & Protocols: Synthesis of a Key Atorvastatin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atorvastatin, marketed under the trade name Lipitor, is a highly effective HMG-CoA reductase inhibitor used to lower blood cholesterol and triglycerides.[1] The synthesis of this complex molecule is a multi-step process that relies on the efficient preparation of key chiral intermediates. One such crucial building block is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS Number: 125995-13-3). This intermediate contains the correct stereochemistry required for the final drug's biological activity. This document outlines a detailed experimental protocol for the synthesis of this key intermediate via the reduction of its cyanomethyl precursor.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis protocol.

ParameterValueNotes
Starting Material (4R,6R)-6-cyanomethyl-2,2-dimethyl-[2][3]dioxane-4-yl-acetate tert-butyl ester-
Product (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate[4]
Molecular Formula C14H27NO4[4]
Molecular Weight 273.37 g/mol [4]
Catalyst Raney Nickel (Ra-Ni)[4]
Solvent System Toluene (B28343), Methanol (B129727), 6.5 M Ammonia/Methanol solution[4]
Reaction Yield ~104% (crude, containing residual toluene)[4]
Appearance Yellow oil[4]
¹H-NMR (400 MHz, CDCl₃) δ 4.23-4.19 (m, 1H), 3.99-3.95 (m, 1H), 2.74 (t, J=7.1 Hz, 2H), 2.40-2.36 (m, 1H), 2.27-2.22 (m, 1H), 1.58-1.41 (m, 2H), 1.40 (s, 9H), 1.31 (s, 6H)[4]
Mass Spectrometry m/z 273 [M+H]⁺ (APCI)[4]

Experimental Protocol

This protocol details the catalytic hydrogenation of (4R,6R)-6-cyanomethyl-2,2-dimethyl-[2][3]dioxane-4-yl-acetate tert-butyl ester to yield the target amino intermediate.

Materials and Reagents:

  • (4R,6R)-6-cyanomethyl-2,2-dimethyl-[2][3]dioxane-4-yl-acetate tert-butyl ester (1.0 kg, 3.71 mol)

  • Raney Nickel (Ra-Ni) (250 g)

  • Toluene (6 L)

  • Methanol (675 mL)

  • 6.5 M Ammonia/Methanol solution (800 mL)

  • Saturated Sodium Chloride solution

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

Equipment:

  • 5-gallon stainless steel reactor equipped for pressure reactions

  • Mechanical stirrer

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure: [4]

  • Reactor Setup: To a 5-gallon stainless steel reactor, add Raney Nickel (250 g), (4R,6R)-6-cyanomethyl-2,2-dimethyl-[2][3]dioxane-4-yl-acetate tert-butyl ester (1.0 kg), toluene (6 L), methanol (675 mL), and 6.5 M ammonia/methanol solution (800 mL).

  • Inerting: Seal the reactor and pressure test with nitrogen (N₂) to 3.5 bar. Purge the reactor three times with N₂ at 3.5 bar to ensure an inert atmosphere.

  • Hydrogenation: After purging with nitrogen, purge the reactor three times with hydrogen (H₂) gas to 3.5 bar. Pressurize the reactor with H₂ to 3.5 bar and begin stirring.

  • Reaction Monitoring: Heat the reactor to 50°C. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is considered complete when H₂ uptake ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to 20°C. Carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Purge the reactor three times with nitrogen gas to remove any residual hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Workup: Concentrate the filtrate under reduced pressure. To the concentrated residue, add a saturated sodium chloride solution and stir under a nitrogen atmosphere for 10 minutes.

  • Extraction: Stop stirring and allow the layers to separate. Discard the lower aqueous phase.

  • Final Concentration: Concentrate the remaining organic phase to obtain the target product as a yellow oil.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Hydrogenation Reaction cluster_workup 3. Product Isolation A Charge Reactor: - Cyanomethyl Intermediate - Raney Nickel - Toluene, Methanol, NH3/MeOH B Purge with N₂ (3x) A->B Seal Reactor C Purge with H₂ (3x) B->C D Pressurize with H₂ (3.5 bar) C->D E Heat to 50°C & Stir D->E F Monitor H₂ Uptake E->F G Cool to 20°C & Vent F->G Reaction Complete H Purge with N₂ G->H I Filter to Remove Catalyst H->I J Concentrate Filtrate I->J K Saturated NaCl Wash J->K L Separate Layers K->L M Concentrate Organic Phase L->M Product Final Product: Aminoethyl Intermediate M->Product

Caption: Workflow for the catalytic hydrogenation of the cyanomethyl precursor to the aminoethyl intermediate.

References

Application Notes and Protocols: Synthesis of N-Aryl-2-chloro-5-nitrobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chloro-5-nitrobenzoyl chloride with substituted anilines is a fundamental transformation in medicinal chemistry and drug discovery. The resulting N-aryl-2-chloro-5-nitrobenzamide scaffold is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the chloro and nitro groups provides reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This document provides detailed protocols and application notes for the synthesis and characterization of N-aryl-2-chloro-5-nitrobenzamides.

Reaction Scheme

The general reaction involves the nucleophilic acyl substitution of a substituted aniline (B41778) at the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of N-Aryl-2-chloro-5-nitrobenzamides.

Data Presentation

The following table summarizes the reaction of this compound with various substituted anilines, providing information on the resulting product, and reported yields.

Substituted AnilineProduct NameYield (%)Reference
Aniline2-Chloro-5-nitro-N-phenylbenzamide-[1]
4-Nitroaniline2-Chloro-N-(4-nitrophenyl)-5-nitrobenzamide60[2]
2,3-Dimethylaniline2-Chloro-N-(2,3-dimethylphenyl)-5-nitrobenzamide-[3]
Cyclopropylamine2-Chloro-N-cyclopropyl-5-nitrobenzamide-[4]
3-Nitroaniline2-Chloro-5-nitro-N-(3-nitrophenyl)benzamide-[5]

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Substituted Anilines with this compound

This protocol describes a general method for the synthesis of N-aryl-2-chloro-5-nitrobenzamides.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-substituted-2-chloro-5-nitrobenzamide.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point.

Protocol 2: Alternative Synthesis via Carbodiimide Coupling

This protocol provides an alternative method for the synthesis of N-aryl-2-chloro-5-nitrobenzamides from 2-chloro-5-nitrobenzoic acid and a substituted aniline using a coupling agent.[2]

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Substituted aniline (e.g., 4-nitroaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Activation of Carboxylic Acid: Dissolve 2-chloro-5-nitrobenzoic acid (1.1 eq.), EDCI (1.2 eq.), and a catalytic amount of DMAP (0.01 eq.) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: Add the substituted aniline (1.0 eq.) to the reaction mixture and stir at room temperature for 16 hours.[2]

  • Work-up: Pour the reaction mixture into water and extract with DCM.

  • Drying and Concentration: Combine the organic phases, dry with anhydrous Na2SO4, filter, and concentrate in vacuo.[2]

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-2-chloro-5-nitrobenzamide.

Mandatory Visualizations

Experimental Workflow

substituent_effects Aniline Substituted Aniline EDG Electron-Donating Group (e.g., -OCH3, -CH3) Aniline->EDG has EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) Aniline->EWG has Reactivity Nucleophilicity of Aniline Nitrogen EDG->Reactivity Increases EWG->Reactivity Decreases Rate Reaction Rate with This compound Reactivity->Rate Influences

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with 2-Chloro-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Chloro-5-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can lead to low yields in reactions with this compound?

Low yields can stem from several factors, including the purity of the starting material, the presence of moisture, suboptimal reaction conditions (temperature, reaction time), and inefficient purification methods. The strong electron-withdrawing nature of the nitro group makes the benzoyl chloride highly reactive, but also susceptible to side reactions.

Q2: How does the purity of this compound affect my reaction?

Using impure this compound can introduce contaminants that may interfere with the desired reaction, leading to the formation of byproducts and a lower yield of the target molecule. It is crucial to use a high-purity starting material.

Q3: Can the presence of moisture impact my reaction?

Yes, this compound is an acyl chloride and is therefore highly sensitive to moisture. Water will hydrolyze the acyl chloride to the corresponding carboxylic acid (2-chloro-5-nitrobenzoic acid), which is unreactive under many acylation conditions. This will significantly reduce the yield of the desired product. It is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Friedel-Crafts Acylation

Friedel-Crafts acylation is a common reaction for acyl chlorides. However, the nature of the substrate and the reaction conditions are critical for success.

Problem: Low or no yield in Friedel-Crafts acylation.

Possible Cause Troubleshooting Step
Deactivated Aromatic Substrate The nitro group on the this compound makes the acylium ion a potent electrophile. However, if the aromatic substrate is also strongly deactivated (e.g., nitrobenzene), the reaction may be very slow or not proceed at all.[1] Consider using a more activated aromatic substrate.
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reaction will deactivate the catalyst. Use a fresh, unopened bottle of the Lewis acid or purify it before use. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive. Ensure you are using a sufficient molar equivalent of the catalyst.
Suboptimal Temperature While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. An optimal temperature must be determined empirically.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a general guideline for the Friedel-Crafts acylation of an activated aromatic compound (e.g., anisole) with this compound.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add the anhydrous Lewis acid (e.g., aluminum chloride, 1.2 equivalents) and the anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of the Lewis acid at 0 °C.

  • Substrate Addition: Dissolve the aromatic substrate (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of ice-cold water, followed by dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add anhydrous Lewis acid and solvent to flask reagent_add Add this compound solution at 0 °C prep1->reagent_add substrate_add Add aromatic substrate solution at 0 °C reagent_add->substrate_add react Stir at room temperature (2-16h) substrate_add->react monitor Monitor by TLC react->monitor quench Quench with ice-cold water and HCl monitor->quench If complete extract Extract with organic solvent quench->extract purify Wash, dry, and purify extract->purify

Experimental workflow for Friedel-Crafts acylation.

Troubleshooting Guide: Esterification

Esterification reactions with this compound are generally efficient due to the high reactivity of the acyl chloride.

Problem: Low yield in esterification reaction.

Possible Cause Troubleshooting Step
Hydrolysis of Acyl Chloride As mentioned, moisture will lead to the formation of the unreactive carboxylic acid. Ensure all reagents and solvents are anhydrous.
Steric Hindrance If the alcohol is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Incomplete Reaction The reaction may not have gone to completion. Extend the reaction time and monitor the progress by TLC.
Side Reaction with Base If a base like pyridine (B92270) is used to scavenge the HCl byproduct, it can sometimes react with the acyl chloride. Ensure the temperature is controlled during the addition of the acyl chloride.
Experimental Protocol: General Procedure for Esterification

This protocol describes the esterification of an alcohol with this compound.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Base Addition: Add a base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents) to the solution and cool to 0 °C.

  • Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in the anhydrous solvent and add it dropwise to the cooled alcohol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water.

  • Extraction and Purification: Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate to give the crude ester, which can be purified by column chromatography or recrystallization.

G cluster_troubleshooting Troubleshooting Low Esterification Yield start Low Yield? moisture Check for Moisture (Hydrolysis of Acyl Chloride) start->moisture sterics Consider Steric Hindrance (Slow Reaction) start->sterics completion Check Reaction Completion (Extend Time/Increase Temp) start->completion solution_moisture Use Anhydrous Conditions moisture->solution_moisture solution_sterics Increase Temperature or Add Catalyst (DMAP) sterics->solution_sterics solution_completion Monitor by TLC and Adjust Conditions completion->solution_completion

Logical troubleshooting for low esterification yield.

Troubleshooting Guide: Amide Synthesis

The formation of amides from this compound and an amine is typically a high-yielding reaction.

Problem: Low yield in amide synthesis.

Possible Cause Troubleshooting Step
Inactive Acyl Chloride Hydrolysis of the acyl chloride is a primary concern. Use fresh or properly stored this compound and anhydrous conditions.[2]
Poor Quality Amine Impurities in the amine can lead to side reactions. Use a purified amine.[2]
Insufficient Base A base is required to neutralize the HCl byproduct.[2] At least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be used.
Incomplete Reaction If the amine is a weak nucleophile, the reaction may be slow. Consider gentle heating or extending the reaction time.[2]
Experimental Protocol: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a general method for the synthesis of an amide from an amine and this compound.[3]

  • Setup: Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

  • Base Addition: Add a tertiary amine base (e.g., triethylamine, 1.5 equivalents) and cool the solution to 0 °C.[2]

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring over 10-15 minutes.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.[2]

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel.[2]

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.[2] The product can be further purified by recrystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve amine and base in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 reagent_add Add this compound solution dropwise prep2->reagent_add react Warm to RT and stir (2-4h) reagent_add->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench If complete extract Wash with acid, base, and brine quench->extract purify Dry and purify extract->purify

Experimental workflow for amide synthesis.

References

Technical Support Center: 2-Chloro-5-nitrobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Chloro-5-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurity is the isomeric side product, 2-chloro-3-nitrobenzoyl chloride. This impurity arises during the nitration of 2-chlorobenzoic acid, the precursor to this compound.[1][2] The formation of this isomer is a well-documented challenge in the synthesis process.[1]

Q2: What is the primary cause of low yields in Friedel-Crafts acylation reactions using this compound?

A2: The primary cause of low yields is the deactivating effect of the nitro group on the benzoyl chloride. The nitro group is strongly electron-withdrawing, which reduces the reactivity of the acylium ion electrophile in the Friedel-Crafts reaction.[3] This deactivation can make the reaction sluggish and lead to incomplete conversion.

Q3: Can polysubstitution occur in Friedel-Crafts acylation with this compound?

A3: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic substrates. However, the acyl group introduced is deactivating, which makes a second acylation less favorable.[3][4]

Q4: What is the most common side reaction during esterification or amidation with this compound?

A4: The most common side reaction is the hydrolysis of this compound back to 2-chloro-5-nitrobenzoic acid. Acyl chlorides are highly reactive towards nucleophiles, and any moisture present in the reaction will lead to this hydrolysis.

Q5: How can I monitor the progress of my reaction involving this compound?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[5][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Deactivated Aromatic Substrate The nitro group on the benzoyl chloride already deactivates the electrophile. Using a deactivated aromatic substrate (e.g., nitrobenzene) will further hinder the reaction. Consider using a more activated substrate if possible.[3]
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or sublimed batch of catalyst.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[4] Consider increasing the molar ratio of the catalyst to the acyl chloride.
Low Reaction Temperature While some Friedel-Crafts reactions proceed at room temperature, the deactivated nature of this compound may require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor for product formation.
Impure Starting Materials The presence of the 2-chloro-3-nitrobenzoyl chloride isomer or hydrolyzed 2-chloro-5-nitrobenzoic acid can interfere with the reaction. Purify the starting material if necessary.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Isomeric Impurity in Starting Material The presence of 2-chloro-3-nitrobenzoyl chloride will lead to the formation of the corresponding isomeric acylated product. Purify the starting acyl chloride or the final product using chromatography or recrystallization.[1][7]
Polysubstitution On highly activated aromatic rings, multiple acylations can occur. Use a 1:1 molar ratio of the aromatic substrate to the acyl chloride to minimize this. The deactivating nature of the acyl group generally prevents extensive polysubstitution.[3]
Reaction with Solvent In some cases, the solvent can participate in side reactions. Choose an inert solvent such as dichloromethane (B109758) or carbon disulfide for Friedel-Crafts reactions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene (B28343) with this compound

This protocol is adapted from a general procedure for Friedel-Crafts acylation.[8]

Materials:

  • This compound

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add toluene (1.0 equivalent) dropwise via the dropping funnel.

  • Allow the reaction to stir at room temperature for 2-4 hours, or gently heat to reflux if no reaction is observed at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of Ethyl 2-chloro-5-nitrobenzoate (Esterification)

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous ethanol (1.2 equivalents) to the stirred solution. If desired, pyridine (1.1 equivalents) can be added to neutralize the HCl gas that evolves.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl (if pyridine was used), and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purify by distillation under reduced pressure or by column chromatography.

Protocol 3: Synthesis of 2-chloro-5-nitrobenzamide (B107470) (Amidation)

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add concentrated aqueous ammonia (2.0 equivalents) to the stirred solution.

  • A precipitate of the amide will form. Continue stirring for 30 minutes at 0 °C.

  • Filter the solid product and wash with cold water and then with a small amount of cold DCM.

  • Air-dry the solid to obtain the crude 2-chloro-5-nitrobenzamide.

  • The product can be further purified by recrystallization from ethanol.

Data Presentation

Table 1: Purification of 2-chloro-5-nitrobenzaldehyde (B167295) (a related compound) from its 2,3-isomer. [7]

Method Initial Isomer Ratio (2,5- : 2,3-) Final Purity of 2,5-isomer Yield (%)
Recrystallization (Methanol/Petroleum Ether)94.1 : 5.0100%83
Suspension in Acetone/Water91.7 : 2.298.3% (in a mixture with 0.3% 2,3-isomer)99

Table 2: Common Side Products and Their Origin.

Side Product Originating Reaction Reason for Formation
2-chloro-3-nitro-substituted productAll reactionsIsomeric impurity in the starting material.[1][2]
2-chloro-5-nitrobenzoic acidAll reactionsHydrolysis of the acyl chloride by adventitious moisture.
Di-acylated aromatic compoundFriedel-Crafts AcylationReaction of the initial product with another equivalent of the acylium ion, more likely with highly activated aromatic substrates.[3]

Visualizations

Friedel_Crafts_Acylation_Pathway cluster_activation Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_side_reactions Potential Side Reactions AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ Hydrolysis Hydrolysis AcylChloride->Hydrolysis + H₂O LewisAcid AlCl₃ SigmaComplex Sigma Complex (Intermediate) Aromatic Aromatic Substrate (e.g., Toluene) Aromatic->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺ IsomericProduct Isomeric Product IsomericImpurity 2-Chloro-3-nitrobenzoyl chloride (Impurity) IsomericImpurity->IsomericProduct Reacts similarly

Caption: Reaction pathway for Friedel-Crafts acylation and common side reactions.

Troubleshooting_Workflow start Low Product Yield check_catalyst Is the catalyst active and in sufficient quantity? start->check_catalyst check_conditions Are the reaction temperature and time optimized? check_catalyst->check_conditions Yes action_catalyst Use fresh, anhydrous catalyst and consider stoichiometric amounts. check_catalyst->action_catalyst No check_purity Are starting materials pure? check_conditions->check_purity Yes action_conditions Gradually increase temperature and/or reaction time. check_conditions->action_conditions No action_purity Purify starting materials. check_purity->action_purity No success Improved Yield check_purity->success Yes action_catalyst->check_conditions action_conditions->check_purity action_purity->success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Purification of Products from 2-Chloro-5-nitrobenzoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of acylation products derived from 2-chloro-5-nitrobenzoyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from this compound acylation reactions.

Issue Potential Cause Recommended Solution
Low or No Crystal Formation During Recrystallization The chosen solvent is too good a solvent for the product, even at low temperatures.Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until turbidity persists. Then, heat gently to redissolve and cool slowly. Common solvent/anti-solvent systems include ethanol (B145695)/water and toluene/hexane (B92381).[1]
Too much solvent was used to dissolve the crude product.Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.
The product has "oiled out" instead of crystallizing.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the oil is miscible, and then cool slowly with scratching of the inner wall of the flask with a glass rod to induce crystallization.
Product Contaminated with Starting Material (this compound) Incomplete reaction.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching the reaction.
Hydrolysis of the starting material during workup.Perform the aqueous workup quickly and at a low temperature to minimize the hydrolysis of any unreacted this compound to 2-chloro-5-nitrobenzoic acid.
Product Contaminated with 2-Chloro-5-nitrobenzoic Acid Hydrolysis of the acyl chloride starting material before or during the reaction or workup.[2]Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the extraction process to remove the acidic impurity.[3]
Presence of Isomeric Byproducts Lack of regioselectivity in the acylation reaction.Isomeric ketones can be difficult to separate. Column chromatography with a carefully selected eluent system is often the most effective method. Use TLC to screen for an optimal solvent system that gives good separation between the desired product and the isomeric impurity.
Colored Impurities in the Final Product Formation of colored byproducts during the reaction.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[]
Poor Separation During Column Chromatography The polarity of the eluent is either too high or too low.If the product is not moving from the baseline, increase the polarity of the eluent. If the product is eluting too quickly with the solvent front, decrease the polarity of the eluent. A gradient elution (gradually increasing the polarity) may be necessary for complex mixtures.
The column is overloaded.Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica (B1680970) gel by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the crude product of a this compound acylation?

A1: The most common impurities include:

  • Unreacted this compound: This can be carried through the workup.

  • 2-Chloro-5-nitrobenzoic acid: This is formed from the hydrolysis of the starting acyl chloride. This is a very common impurity if the reaction is exposed to moisture.

  • Isomeric acylation products: Depending on the aromatic substrate, acylation may occur at different positions, leading to isomeric ketones.

  • Excess aromatic substrate: If the other reactant in the acylation is used in excess.

  • Lewis acid catalyst residues: Traces of the catalyst (e.g., aluminum chloride) can remain.

Q2: How do I choose a suitable recrystallization solvent?

A2: An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. For products of this compound acylation, such as 2-chloro-5-nitrobenzophenone (B105091), ethanol has been successfully used.[5] Mixed solvent systems like ethanol/water or toluene/hexane can also be effective.[1] It is always recommended to perform small-scale solubility tests with the crude product to identify the best solvent or solvent system.

Q3: My product is an oil and won't crystallize. What should I do?

A3: Oiling out is a common problem. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, you can try adding a seed crystal of the pure product if available. If it still remains an oil, it may be necessary to purify it by column chromatography.

Q4: What is a typical work-up procedure for a Friedel-Crafts acylation using this compound?

A4: A typical work-up involves carefully quenching the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[6] The product is then extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate (to remove acidic impurities like 2-chloro-5-nitrobenzoic acid), and finally with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]

Q5: How can I monitor the purity of my product during purification?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the pure product. For a more quantitative assessment of the final product's purity, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[7][8] The melting point of the purified solid can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity. The melting point of 2-chloro-5-nitrobenzophenone is in the range of 80.5-86.5°C.[9]

Experimental Protocols

Protocol 1: Recrystallization of (2-Chloro-5-nitrophenyl)(phenyl)methanone

This protocol describes the purification of (2-chloro-5-nitrophenyl)(phenyl)methanone, a typical product from the acylation of benzene (B151609) with this compound.

Materials:

  • Crude (2-chloro-5-nitrophenyl)(phenyl)methanone

  • Ethanol

  • Deionized water (if a mixed solvent system is needed)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Column Chromatography Purification

This protocol provides a general method for purifying acylation products using silica gel column chromatography.

Materials:

  • Crude acylation product

  • Silica gel (for column chromatography)

  • Solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Select the Eluent: Determine the optimal solvent system (eluent) by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.3.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect the eluate in fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes representative quantitative data for the purification of acylation products. Actual yields and purity are highly dependent on the specific substrate, reaction conditions, and purification method.

ProductPurification MethodSolvent/EluentTypical YieldFinal Purity
(2-Chloro-5-nitrophenyl)(phenyl)methanoneRecrystallizationEthanol75-90%>98% (by GC)[9]
Substituted BenzamidesColumn ChromatographyHexane/Ethyl Acetate Gradient60-85%>99% (by HPLC)

Visualizations

experimental_workflow cluster_reaction Acylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture quench Quench with Ice/HCl start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with NaHCO3(aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product decision Is the product a solid? crude_product->decision recrystallize Recrystallization decision->recrystallize Yes column Column Chromatography decision->column No / Impure Solid pure_product Pure Product recrystallize->pure_product column->pure_product analyze TLC, HPLC, NMR, MP pure_product->analyze final_product Final Characterized Product analyze->final_product troubleshooting_low_yield cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues start Low Yield of Purified Product check_crude Analyze Crude Product start->check_crude crude_low Low Crude Yield? check_crude->crude_low incomplete_rxn Incomplete Reaction crude_low->incomplete_rxn Yes workup_loss Product lost during work-up crude_low->workup_loss No side_reactions Side Reactions (e.g., hydrolysis) incomplete_rxn->side_reactions recrystallization_loss Product lost during recrystallization column_loss Product lost on column recrystallization_loss->column_loss workup_loss->recrystallization_loss

References

Technical Support Center: Optimizing Reactions with 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-nitrobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a highly reactive acyl chloride commonly used as a building block in the synthesis of a variety of organic molecules. Its principal applications include the formation of amides and esters. The resulting N-substituted-2-chloro-5-nitrobenzamides and alkyl/aryl 2-chloro-5-nitrobenzoates are often intermediates in the development of pharmaceuticals, agrochemicals, and dyes.

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound is a moisture-sensitive and corrosive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be employed to identify products and byproducts. High-performance liquid chromatography (HPLC) is also a suitable technique for analyzing the purity of the final product.[1]

Q4: What is the most common impurity in commercially available this compound?

A4: The synthesis of this compound starts from 2-chloro-5-nitrobenzoic acid. A common impurity arising from the nitration of o-chlorobenzoic acid is the isomeric 2-chloro-3-nitrobenzoic acid.[2][3] This impurity can be carried through to the final acyl chloride, potentially leading to isomeric byproducts in subsequent reactions.

Troubleshooting Guides

Issue 1: Low Yield in Amidation Reactions

Low yields in the synthesis of N-substituted-2-chloro-5-nitrobenzamides can be attributed to several factors. The following guide provides potential causes and solutions.

Potential Cause Suggested Solution
Incomplete Reaction - Ensure an appropriate base (e.g., triethylamine (B128534), pyridine) is used to neutralize the HCl byproduct, which can protonate the amine starting material and render it unreactive. - Increase the reaction time or gently heat the reaction mixture, monitoring for product formation and potential decomposition by TLC.
Hydrolysis of Acyl Chloride - Use anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried. - Conduct the reaction under an inert atmosphere (nitrogen or argon).
Side Reactions - The Schotten-Baumann reaction, which uses a biphasic system with an aqueous base, can be optimized to suppress the hydrolysis of the acyl chloride.[1][4][5] - Add the this compound solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.
Product Loss During Workup - Ensure the pH is appropriately adjusted during the aqueous wash to minimize the solubility of the amide product. - If the product is suspected to be in the aqueous layer, perform multiple extractions with a suitable organic solvent.
Issue 2: Low Yield in Esterification Reactions

Similarly, optimizing the synthesis of 2-chloro-5-nitrobenzoate esters requires careful control of reaction conditions.

Potential Cause Suggested Solution
Equilibrium Limitation - Use an excess of the alcohol to drive the reaction towards the ester product. - In some cases, azeotropic removal of water using a Dean-Stark apparatus can be effective, particularly for less reactive alcohols.
Slow Reaction Rate - For less reactive alcohols, consider adding a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts. - Increasing the reaction temperature can improve the rate, but should be done cautiously to avoid decomposition.
Hydrolysis of Acyl Chloride - As with amidation, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.
Steric Hindrance - For sterically hindered alcohols (secondary or tertiary), longer reaction times and higher temperatures may be necessary. Primary alcohols generally react more readily.[6]

Data Presentation: Solvent and Temperature Effects (Illustrative)

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide an illustrative guide based on general principles of acylation reactions. Optimal conditions should be determined empirically for each specific substrate.

Table 1: Illustrative Solvent Effects on Amidation Yield

Solvent Dielectric Constant Typical Observations Expected Yield Range
Dichloromethane (DCM)9.1Good solubility for reactants, easy to remove.Good to Excellent
Tetrahydrofuran (THF)7.5Aprotic ether, good for reactions with bases like triethylamine.Good to Excellent
Acetonitrile37.5Polar aprotic solvent, can facilitate reactions.Good
Toluene2.4Non-polar, may require higher temperatures.Moderate to Good

Table 2: Illustrative Temperature Effects on Esterification Yield

Temperature Typical Observations Expected Yield Range (Primary Alcohol) Expected Yield Range (Secondary Alcohol)
0 °C to Room TemperatureSlower reaction, minimizes side reactions.Moderate to GoodLow to Moderate
Room Temperature to 50 °CFaster reaction rate.Good to ExcellentModerate to Good
> 50 °C (Reflux)May be necessary for less reactive or hindered alcohols. Risk of decomposition.Good (potential for byproducts)Good (potential for byproducts)

Experimental Protocols

Protocol 1: Synthesis of N-(p-tolyl)-2-chloro-5-nitrobenzamide

This protocol describes a general procedure for the amidation of this compound with p-toluidine (B81030).

Materials:

  • This compound

  • p-Toluidine

  • Triethylamine (TEA) or Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Synthesis of Isopropyl 2-chloro-5-nitrobenzoate

This protocol provides a general method for the esterification of this compound with isopropanol (B130326).

Materials:

  • This compound

  • Isopropanol (anhydrous)

  • Pyridine or Triethylamine (as a base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve isopropanol (1.5 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled alcohol solution.

  • Allow the reaction to warm to room temperature and stir overnight, or gently heat to reflux if the reaction is slow (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Transfer to a separatory funnel and wash with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Anhydrous Reactants & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reactants->setup_reaction add_reagents Slow Addition of This compound at Controlled Temperature setup_reaction->add_reagents stir_monitor Stir and Monitor (TLC/GC) add_reagents->stir_monitor quench Quench Reaction stir_monitor->quench extract Aqueous Wash & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify final_product final_product purify->final_product Characterize Final Product

Caption: General experimental workflow for reactions with this compound.

troubleshooting_logic start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Hydrolysis of Acyl Chloride? start->hydrolysis side_reactions Side Reactions? start->side_reactions workup_loss Loss During Workup? start->workup_loss solution_time_temp Increase Time/Temp Add Base incomplete_rxn->solution_time_temp solution_anhydrous Use Anhydrous Conditions hydrolysis->solution_anhydrous solution_conditions Optimize Addition Temperature & Rate side_reactions->solution_conditions solution_workup Optimize pH & Extractions workup_loss->solution_workup

Caption: Troubleshooting logic for addressing low reaction yields.

References

Hydrolysis of 2-Chloro-5-nitrobenzoyl chloride and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzoyl chloride. The information provided is designed to help users anticipate and resolve common issues related to the hydrolysis of this reactive compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound is hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water. This reaction results in the formation of the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, and hydrochloric acid, rendering the reagent inactive for its intended acylation purpose.

Q2: How do the chloro and nitro substituents affect the rate of hydrolysis?

Q3: What are the ideal storage conditions for this compound?

A3: To prevent hydrolysis and ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. It is often recommended to store the compound under an inert atmosphere, such as argon or nitrogen.

Q4: Can I use this compound in aqueous or protic solvents?

A4: The use of this compound in aqueous or protic solvents will lead to rapid hydrolysis. However, for certain reactions like the Schotten-Baumann reaction, a biphasic system with an aqueous base is used. In this case, the reaction with the nucleophile (e.g., an amine) is typically much faster than hydrolysis, especially if the amine is a better nucleophile than water. The key is to ensure rapid and efficient mixing to favor the desired acylation reaction. For most other applications, anhydrous (dry) solvents are essential.

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reaction Due to Suspected Hydrolysis

Possible Cause: The primary reason for low yields in acylation reactions using this compound is often the premature hydrolysis of the starting material. This can be due to the presence of moisture in the reaction setup, solvents, or reagents.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves.

    • Ensure all other reagents, including the amine or alcohol to be acylated and any base used, are anhydrous.

  • Optimize Reaction Conditions:

    • If possible, perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Add the this compound to the reaction mixture last and as a solution in the anhydrous reaction solvent to minimize its exposure to any trace moisture.

  • Consider the Schotten-Baumann Reaction:

    • For reactions with amines or alcohols that are soluble in an organic solvent immiscible with water, the Schotten-Baumann reaction is an effective method to minimize hydrolysis. The amine in the organic phase reacts with the acyl chloride, and the aqueous base neutralizes the HCl byproduct, driving the reaction forward. The rapid consumption of the acyl chloride by the amine outcompetes the hydrolysis reaction.

Issue 2: Formation of 2-Chloro-5-nitrobenzoic acid as a Major Byproduct

Possible Cause: The presence of 2-chloro-5-nitrobenzoic acid as a significant byproduct is a clear indication of hydrolysis of the starting this compound.

Troubleshooting Steps:

  • Review the Reaction Setup and Reagent Purity:

    • Re-evaluate the drying procedures for glassware, solvents, and other reagents.

    • Check the purity of the this compound. If it has been stored improperly, a significant portion may have already hydrolyzed.

  • Implement an Anhydrous Work-up Procedure:

    • During the work-up, avoid or minimize contact with water until the reaction is complete and quenched.

    • If an aqueous wash is necessary, perform it quickly and with cold water or brine to reduce the solubility of the organic product and minimize hydrolysis of any unreacted acyl chloride.

    • Dry the organic layer thoroughly with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent evaporation.

Data Presentation

Table 1: Qualitative Effect of Substituents on the Hydrolysis Rate of Benzoyl Chlorides

Substituent GroupElectronic EffectPositionExpected Effect on Hydrolysis Rate
-NO₂Strong Electron-Withdrawingmeta, paraIncrease
-ClElectron-Withdrawingortho, meta, paraIncrease
-CH₃Electron-Donatingortho, paraDecrease
-OCH₃Strong Electron-Donatingortho, paraDecrease

Experimental Protocols

Detailed Methodology for Amide Synthesis under Anhydrous Conditions

This protocol describes the synthesis of an amide from this compound and a primary or secondary amine under strictly anhydrous conditions to prevent hydrolysis.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Anhydrous triethylamine (B128534) (Et₃N) or another non-nucleophilic base

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Reaction Setup: Assemble the reaction glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet) after drying it in an oven and cooling it under a stream of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0°C (ice bath).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Anhydrous Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a minimal amount of cold, saturated aqueous sodium bicarbonate solution, followed by brine. Perform these washes quickly to minimize contact time with the aqueous phase.

    • Separate the organic layer and dry it over anhydrous MgSO₄. .

  • Product Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude amide. The product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Hydrolysis_Reaction 2-Chloro-5-nitrobenzoyl_chloride 2-Chloro-5-nitrobenzoyl chloride Hydrolysis_Product 2-Chloro-5-nitrobenzoic acid 2-Chloro-5-nitrobenzoyl_chloride->Hydrolysis_Product Hydrolysis Water H₂O Water->Hydrolysis_Product Byproduct HCl

Caption: Hydrolysis of this compound.

Anhydrous_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dry Glassware (Oven, >100°C) B Use Anhydrous Solvents & Reagents A->B C Inert Atmosphere (N₂ or Ar) B->C D Dissolve Amine & Base C->D E Add Acyl Chloride Solution Dropwise at 0°C D->E F Monitor by TLC E->F G Quench Reaction F->G H Aqueous Wash (Brief & Cold) G->H I Dry Organic Layer (Anhydrous MgSO₄) H->I J Filter & Evaporate Solvent I->J K Purify Product J->K

Caption: Experimental workflow for preventing hydrolysis.

Troubleshooting_Logic start Low Acylation Yield? check_hydrolysis Is 2-Chloro-5-nitrobenzoic acid a major byproduct? start->check_hydrolysis anhydrous_cond Implement Strict Anhydrous Conditions check_hydrolysis->anhydrous_cond Yes other_issues Investigate Other Reaction Parameters (Stoichiometry, Temp, etc.) check_hydrolysis->other_issues No check_reagents Check Reagent Purity & Storage anhydrous_cond->check_reagents schotten_baumann Consider Schotten-Baumann Reaction Conditions check_reagents->schotten_baumann

Caption: Troubleshooting logic for low acylation yield.

Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely managing exothermic reactions involving 2-Chloro-5-nitrobenzoyl chloride. The following information is intended to supplement, not replace, your institution's safety protocols and a thorough literature review. Always perform a comprehensive risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also sensitive to moisture and will react with water, including humidity in the air, to produce hydrochloric acid, which is also corrosive and can damage respiratory tracts if inhaled. The presence of the nitro group suggests potential thermal instability, and as with many nitroaromatic compounds, it may decompose exothermically at elevated temperatures, potentially leading to a runaway reaction.[2][3]

Q2: How exothermic are reactions of this compound with common nucleophiles like amines and alcohols?

Q3: What are the signs of a runaway reaction?

A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key signs to watch for include:

  • A sudden and sharp rise in the temperature of the reaction mixture that cannot be controlled by the cooling system.

  • An unexpected increase in pressure within the reaction vessel.

  • Vigorous boiling or fuming of the reaction mixture.

  • A change in the color or viscosity of the reaction mixture.

  • The release of gases or vapors from the reaction vessel.

Q4: How can I prevent a runaway reaction when working with this compound?

A4: Preventing a runaway reaction requires careful planning and control of your experiment. Key preventative measures include:

  • Slow, controlled addition: Add the this compound or the nucleophile dropwise or in small portions to the reaction mixture. This allows the heat generated to be dissipated by the cooling system.

  • Efficient cooling: Use an appropriately sized cooling bath (e.g., ice-water or a cryocooler) and ensure efficient stirring to maintain a consistent temperature throughout the reaction mixture.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.

  • Dilution: Conducting the reaction in a suitable, inert solvent can help to moderate the temperature increase by increasing the thermal mass of the system.

  • Scale: Be extremely cautious when scaling up reactions. A reaction that is easily controlled on a small scale can become dangerously exothermic on a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[4][5]

Q5: What is the proper way to quench a reaction involving this compound?

A5: Quenching should be done carefully to control the exotherm from the reaction of any unreacted this compound. A common method is to slowly add the reaction mixture to a separate vessel containing a stirred, cold quenching solution. Suitable quenching agents include:

  • Water or aqueous base (e.g., sodium bicarbonate solution): Be aware that the reaction with water is exothermic and will produce hydrochloric acid. Using a base will neutralize the HCl. The addition should be slow and with efficient cooling.

  • Alcohols (e.g., isopropanol, methanol): These will react with the acyl chloride to form an ester, which is generally less hazardous than the acyl chloride itself. This reaction is also exothermic.

Never add the quenching agent directly to the reaction mixture in an uncontrolled manner, as this can lead to a rapid temperature increase.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction is too fast/exothermic and difficult to control The reaction is highly exothermic due to the reactivity of this compound.- Dilute the reaction mixture: Use more solvent to increase the thermal mass. - Lower the reaction temperature: Start the reaction at a lower temperature (e.g., 0 °C or below). - Slow down the addition rate: Add the limiting reagent more slowly. - Use a less reactive nucleophile or a protecting group: If applicable to your synthesis.
Low or no product yield - Hydrolysis of this compound: The starting material may have degraded due to exposure to moisture. - Deactivated nucleophile: The nucleophile may not be sufficiently reactive. - Incorrect stoichiometry: The ratio of reactants may be off.- Use fresh, dry reagents and solvents. - Consider using a stronger base or a more nucleophilic reagent if appropriate. - Carefully check the molar equivalents of all reactants.
Formation of multiple products/side reactions - Reaction with the solvent: Some solvents may react with the acyl chloride. - Side reactions due to high temperature: The exotherm may be causing decomposition or side reactions. - Reaction at other functional groups: If your nucleophile has multiple reactive sites.- Choose an inert solvent (e.g., dichloromethane, toluene). - Maintain a lower and consistent reaction temperature. - Consider using protecting groups to block other reactive sites on your nucleophile.
Product is contaminated with starting material The reaction did not go to completion.- Increase the reaction time. - Slightly increase the reaction temperature after the initial exotherm has subsided. - Add a slight excess of one of the reagents (if it can be easily removed during workup).

Experimental Protocols

General Protocol for the Acylation of an Amine with this compound

This is a general guideline and must be adapted and optimized for your specific amine and experimental setup. A thorough risk assessment is mandatory before proceeding.

Materials:

  • This compound

  • Amine

  • Anhydrous, inert solvent (e.g., dichloromethane, THF)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine)

  • Cooling bath (e.g., ice-water)

  • Stirring apparatus

  • Thermometer

  • Addition funnel

Procedure:

  • Setup: Assemble a clean, dry reaction flask with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the flask: Dissolve the amine and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent in the reaction flask.

  • Cool the mixture: Cool the solution in the flask to 0 °C using the cooling bath.

  • Prepare the acyl chloride solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Slow Addition: Transfer the this compound solution to the addition funnel and add it dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Temperature Control: Carefully monitor the internal reaction temperature throughout the addition. Ensure the temperature does not rise significantly above the set point (e.g., 0-5 °C). Adjust the addition rate as necessary to maintain control.

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring its progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate flask containing a cold, stirred quenching solution (e.g., cold water or saturated sodium bicarbonate solution).

  • Workup: Proceed with the standard aqueous workup to isolate and purify the product.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 25784-91-2[1][6]
Molecular Formula C₇H₃Cl₂NO₃[1][6]
Molecular Weight 220.01 g/mol [1]
Appearance Pale yellow to brown solid[7]
Melting Point 56-58 °C
Boiling Point 155 °C at 13 mmHg

Visualizations

Exothermic_Reaction_Management cluster_planning Planning Phase cluster_execution Execution Phase cluster_mitigation Mitigation Risk_Assessment Perform Thorough Risk Assessment Review_SDS Review Safety Data Sheet (SDS) Risk_Assessment->Review_SDS Plan_Cooling Plan for Efficient Cooling Review_SDS->Plan_Cooling Slow_Addition Slow, Controlled Reagent Addition Plan_Cooling->Slow_Addition Monitor_Temp Continuous Temperature Monitoring Slow_Addition->Monitor_Temp Good_Stirring Ensure Efficient Stirring Monitor_Temp->Good_Stirring Quench_Procedure Have Quenching Procedure Ready Monitor_Temp->Quench_Procedure Emergency_Stop Know Emergency Stop Procedure Monitor_Temp->Emergency_Stop Troubleshooting_Workflow Start Start Problem Identify the Problem (e.g., Low Yield, Runaway) Start->Problem Check_Reagents Check Reagent Quality (Anhydrous, Purity) Problem->Check_Reagents Low Yield Check_Conditions Review Reaction Conditions (Temp, Addition Rate, Stirring) Problem->Check_Conditions Runaway/ Poor Control Check_Stoichiometry Verify Stoichiometry Check_Reagents->Check_Stoichiometry Optimize Optimize Conditions (e.g., Lower Temp, Dilute) Check_Conditions->Optimize Check_Stoichiometry->Optimize Success Problem Resolved Optimize->Success Effective Consult Consult Senior Chemist or Safety Officer Optimize->Consult Ineffective

References

Removal of unreacted 2-Chloro-5-nitrobenzoyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 2-Chloro-5-nitrobenzoyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for removing unreacted this compound after my reaction?

A1: The most common and effective method is to quench the reaction mixture with water or an aqueous solution. This compound is an acyl chloride, which readily hydrolyzes in the presence of water to form the water-soluble 2-chloro-5-nitrobenzoic acid. This acid can then be easily removed by a subsequent aqueous base wash.

Q2: What quenching agents can be used?

A2: Cold water or ice is typically sufficient to hydrolyze the unreacted this compound.[1][2] Adding the reaction mixture to crushed ice is a common procedure that serves to both quench the reaction and precipitate the organic product.[1][2]

Q3: Why is a basic wash necessary after quenching?

A3: The hydrolysis of this compound produces 2-chloro-5-nitrobenzoic acid and hydrochloric acid (HCl). A basic wash, typically with a dilute aqueous sodium hydroxide (B78521) or sodium bicarbonate solution, is necessary to neutralize these acidic byproducts and convert the 2-chloro-5-nitrobenzoic acid into its water-soluble salt, allowing for its removal from the organic layer.[3][4]

Q4: Can I use a scavenger to avoid having excess this compound in the first place?

A4: While a scavenger won't remove unreacted this compound, it is crucial for neutralizing the HCl byproduct generated during acylation reactions.[5] Bases like triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) are often used as acid scavengers to prevent the protonation of nucleophiles and drive the reaction to completion.[3] Using a scavenger can improve reaction efficiency and potentially reduce the amount of unreacted starting material.

Q5: Are there alternative methods for removing unreacted this compound?

A5: For sensitive substrates where an aqueous work-up is not ideal, solid-phase scavengers can be used. These are polymer-bound nucleophiles (e.g., amines or thiols) that react with and bind the excess acyl chloride, which can then be removed by simple filtration.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product After Work-up
Possible Cause Solution
Incomplete Reaction: Before quenching, ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction is stalled, consider extending the reaction time or adjusting the temperature.
Product Loss During Extraction: Ensure efficient extraction of the product by using a suitable organic solvent and performing multiple extractions. Minimize transfers and use appropriate glassware to reduce mechanical losses.
Hydrolysis of Product: If your desired product is sensitive to the basic conditions of the aqueous wash, use a milder base like sodium bicarbonate instead of sodium hydroxide. Also, minimize the contact time between the organic layer and the aqueous base.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Solution
Incomplete Hydrolysis of Acyl Chloride: Ensure thorough mixing during the quenching step to allow for complete hydrolysis of the unreacted this compound.
Insufficient Basic Wash: Use a sufficient amount of a dilute basic solution to neutralize all acidic byproducts. Wash the organic layer until the aqueous wash is neutral or slightly basic.[1]
Similar Solubility of Product and Byproduct: If the hydrolyzed byproduct (2-chloro-5-nitrobenzoic acid) has some solubility in the organic solvent, multiple washes with the basic solution may be necessary. Alternatively, purification by column chromatography or recrystallization may be required.

Experimental Protocols

Protocol 1: Quenching and Aqueous Wash for Removal of Unreacted this compound

This protocol describes a general procedure for the removal of unreacted this compound from a reaction mixture through hydrolysis and extraction.

  • Quenching:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a separate beaker containing crushed ice with vigorous stirring.[1][2] This will hydrolyze the unreacted this compound to 2-chloro-5-nitrobenzoic acid.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the desired product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Collect the organic layer.

  • Aqueous Wash:

    • Wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide.[3][4] This will remove the 2-chloro-5-nitrobenzoic acid and any HCl present.

    • Repeat the wash until the aqueous layer is neutral or slightly basic.

    • Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Data Presentation

The selection of a base for scavenging HCl during an acylation reaction is critical for maximizing product yield and minimizing side reactions. The following table compares commonly used bases.

BasepKa of Conjugate AcidKey CharacteristicsConsiderations
Triethylamine (TEA) ~10.75Common, inexpensive, and effective HCl scavenger.[3]Can be nucleophilic and participate in side reactions.[3]
Pyridine ~5.25Less basic than TEA; can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[3]Strong, unpleasant odor and is toxic.[3]
N,N-Diisopropylethylamine (DIPEA) ~10.75Sterically hindered and non-nucleophilic, reducing side reactions.[3]More expensive than TEA.[3]
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)Inexpensive, suitable for large-scale reactions.[3]Heterogeneous (solid in organic solvents), may lead to slower reaction rates.[3]
Sodium Bicarbonate (NaHCO₃) ~6.4 (pKa of H₂CO₃)Mild, inexpensive, commonly used in aqueous workups.[3]Generally not strong enough to be an effective scavenger in the reaction mixture itself.[3]

Visualizations

Removal_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Reaction Mixture (Product + Unreacted Acyl Chloride) Quench Quench with Ice/Water Reaction->Quench 1. Hydrolysis Hydrolysis of Acyl Chloride to Carboxylic Acid Extraction Liquid-Liquid Extraction Hydrolysis->Extraction 2. Base_Wash Aqueous Base Wash (e.g., NaHCO3) Extraction->Base_Wash 3. Separation Separation of Layers Base_Wash->Separation 4. Organic_Layer Organic Layer (Product) Separation->Organic_Layer Organic Phase Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separation->Aqueous_Layer Aqueous Phase Drying Drying and Solvent Removal Organic_Layer->Drying 5. Pure_Product Pure Product Drying->Pure_Product 6.

Caption: Workflow for the removal of unreacted this compound.

Scavenger_Concept cluster_reactants Reactants cluster_products Initial Products Acyl_Chloride 2-Chloro-5-nitrobenzoyl chloride Reaction Acylation Reaction Acyl_Chloride->Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Reaction Product Desired Product (Amide/Ester) Reaction->Product HCl HCl (byproduct) Reaction->HCl Neutralization Neutralization HCl->Neutralization Scavenger Acid Scavenger (e.g., TEA, DIPEA) Scavenger->Neutralization Salt Scavenger-HCl Salt (e.g., Et3N.HCl) Neutralization->Salt

References

Troubleshooting low conversion rates in 2-Chloro-5-nitrobenzoyl chloride couplings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-5-nitrobenzoyl Chloride Couplings

This guide provides comprehensive troubleshooting strategies and frequently asked questions to address low conversion rates in coupling reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound has a very low yield. What are the most critical initial checks?

A1: When troubleshooting low yields, begin by assessing the fundamentals of the reaction setup. The most common issues stem from reagent quality and reaction conditions.

  • Moisture Contamination: this compound is an acyl chloride and is therefore highly sensitive to moisture.[1][2] Hydrolysis will convert it to the unreactive 2-chloro-5-nitrobenzoic acid, which is a primary cause of low conversion.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reagent Purity: Verify the purity of your this compound. If it is old or has been improperly stored, it may have already hydrolyzed. Also, confirm the purity of your amine or alcohol nucleophile, as impurities can inhibit the reaction.[1][3]

  • Base Stoichiometry and Type: Amide or ester formation from an acyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl must be neutralized by a base to prevent the protonation of the amine nucleophile, which would render it unreactive. At least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential.[1] Using a slight excess (1.1-1.2 equivalents) of the base is common practice.

Q2: How can I assess the quality of my this compound?

A2: If you suspect the quality of your acyl chloride, it may require purification or a quality check.

  • Check for Hydrolysis: The primary impurity is often the parent carboxylic acid, 2-chloro-5-nitrobenzoic acid.[1] This can sometimes be detected by TLC or by observing poor solubility in non-polar solvents.

  • Isomeric Impurities: The synthesis of the precursor, 2-chloro-5-nitrobenzoic acid, can generate the 2-chloro-3-nitrobenzoic acid isomer.[4][5] If this impurity is present in the precursor, it will be carried through to the acyl chloride.

  • Purification: If impurities are suspected, the acyl chloride can be synthesized fresh from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] If starting from the acid, ensure it is pure; recrystallization can be used to remove isomeric impurities.[7]

Q3: What are the recommended solvents and bases for this coupling?

A3: The choice of solvent and base is critical for success.

  • Solvents: Anhydrous aprotic solvents are standard. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices. DCM is suitable for reactions at or below room temperature, while THF or DMF can be used if heating is required.[8]

  • Bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are the most common choices for scavenging HCl.[1] For weakly nucleophilic amines, a stronger, non-nucleophilic base might be necessary. Pyridine can also be used, sometimes acting as both a base and a catalyst.

Q4: My amine is sterically hindered or electronically deactivated (e.g., an aniline (B41778) with electron-withdrawing groups). What strategies can I use to improve the conversion rate?

A4: Less reactive nucleophiles require more forcing conditions to drive the reaction to completion.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For a low-boiling solvent like DCM, you may need to switch to a higher-boiling solvent like chloroform, THF, or DMF.[1][8]

  • Increase Reaction Time: Monitor the reaction by TLC or LCMS to determine if it is simply slow. Some couplings with deactivated nucleophiles may require stirring overnight or longer.

  • Use a More Active Catalyst System: While not always necessary for acyl chlorides, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate sluggish reactions, particularly with alcohols.[9]

  • Consider Alternative Coupling Reagents: If direct acylation with the acyl chloride fails, it may be necessary to use the parent carboxylic acid with a modern coupling reagent. Reagents like HATU, HCTU, or EDC in combination with an additive like HOBt, are designed for difficult couplings and can be highly effective.[6][10]

Troubleshooting Guide

The table below summarizes common issues, their potential causes, and recommended solutions to improve conversion rates.

Symptom Possible Cause Troubleshooting Step & Solution
Low or No Conversion Reagent Degradation / Impurity 1. Exclude Moisture: Rigorously dry all glassware and use anhydrous solvents.[2] 2. Use Fresh Reagents: Use freshly opened or purified this compound. Ensure the amine/alcohol is pure and dry.[1] 3. Check for Hydrolysis: If possible, confirm the absence of 2-chloro-5-nitrobenzoic acid in your starting material.
Suboptimal Reaction Conditions 1. Optimize Base: Ensure at least 1 equivalent of a suitable base (e.g., TEA, DIPEA) is used.[1] 2. Adjust Temperature: For slow reactions, try gentle heating (e.g., 40-50 °C). For highly exothermic reactions, cool to 0 °C before adding the acyl chloride.[1] 3. Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.
Low Nucleophilicity of Substrate 1. Force Conditions: Use a higher reaction temperature and/or a longer reaction time.[8] 2. Add Catalyst: For hindered alcohols, consider adding a catalytic amount of DMAP.[9] 3. Use Alternative Reagents: Switch to a modern peptide coupling reagent (e.g., HATU, HCTU) with the corresponding carboxylic acid.[10]
Complex Reaction Mixture / Multiple Byproducts Hydrolysis of Acyl Chloride 1. Maintain Anhydrous Conditions: Work under an inert atmosphere (N₂ or Ar). Add reagents via syringe to a sealed, dry flask.[2]
Side Reactions 1. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize potential side reactions. 2. Check Stoichiometry: Ensure an appropriate molar ratio of reactants. A large excess of one reactant can sometimes lead to byproducts.[1]
Difficulty in Product Isolation Emulsion During Workup 1. Break Emulsion: When quenching the reaction with water, if an emulsion forms, add a saturated solution of NaCl (brine) to help break the layers apart.[2]

Visualizing the Troubleshooting Process

The following workflow provides a logical sequence of steps to diagnose and resolve low conversion rates.

G start Low Conversion Rate Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check condition_check Step 2: Assess Reaction Conditions reagent_check->condition_check Reagents OK sub1 Is Acyl Chloride fresh & anhydrous? Is Nucleophile pure? Are Solvents anhydrous? reagent_check->sub1 substrate_check Step 3: Evaluate Substrate Reactivity condition_check->substrate_check Conditions OK sub2 Is Base correct type & stoichiometry? Is Temperature appropriate? Is Reaction Time sufficient? condition_check->sub2 solution Reaction Optimized substrate_check->solution Substrate OK sub3 Is Nucleophile sterically hindered? Is Nucleophile electronically poor? substrate_check->sub3 sub4 Use more forcing conditions (Heat, Time) or switch to modern coupling reagents (HATU/HCTU). substrate_check->sub4 Low Reactivity Confirmed sub4->solution

Caption: A stepwise workflow for troubleshooting low yields.

Reaction and Side Reaction Pathways

Understanding the competing reactions is key to maximizing the yield of the desired product.

G acyl_chloride 2-Chloro-5-nitrobenzoyl chloride product Desired Amide or Ester Product acyl_chloride->product + Nucleophile (Desired Pathway) side_product Carboxylic Acid (Unreactive Byproduct) acyl_chloride->side_product + Water (Side Reaction - Hydrolysis) nucleophile Amine or Alcohol (R-NH₂ / R-OH) water Water (H₂O) (Contaminant)

Caption: Desired reaction pathway versus the primary side reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

  • Preparation: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the amine nucleophile (1.0 eq.) and anhydrous DCM (or another suitable aprotic solvent).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to the solution and stir for 5 minutes. If the reaction is expected to be highly exothermic, cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or the desired temperature). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Quality Check of this compound via Derivatization

This protocol helps confirm if the acyl chloride is active.

  • Setup: In a small vial, dissolve a small amount (e.g., 20 mg) of the this compound in 1 mL of anhydrous DCM.

  • Reaction: Add a highly reactive, simple amine like benzylamine (B48309) (~1.5 equivalents) to the vial.

  • Analysis: After stirring for 5 minutes at room temperature, spot the reaction mixture on a TLC plate alongside the starting acyl chloride. The formation of a new, less polar spot corresponding to the stable benzylamide derivative indicates that the acyl chloride is reactive.[11] The absence of a reaction suggests the acyl chloride has likely hydrolyzed.

References

Technical Support Center: Reactivity of 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-nitrobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of bases on the reactivity of this compound in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

A1: this compound is a highly reactive acylating agent. In reactions with nucleophiles such as amines and alcohols, a molecule of hydrochloric acid (HCl) is produced as a byproduct for every molecule of the acyl chloride that reacts. This HCl can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. The primary role of a base is to neutralize this HCl as it is formed, allowing the acylation reaction to proceed to completion.[1][2]

Q2: I am observing a low yield in my amidation reaction. What are the common causes and how can I troubleshoot this?

A2: Low yields in amidation reactions with this compound can stem from several factors:

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced. For less nucleophilic amines, a slight excess of base may be beneficial.

  • Base-Nucleophile Incompatibility: Very strong bases like sodium hydroxide (B78521) can promote the hydrolysis of the acyl chloride, reducing the yield of the desired amide. For amine acylations, organic bases like pyridine (B92270) or triethylamine (B128534) are generally preferred.

  • Moisture: this compound is sensitive to moisture and can hydrolyze to 2-chloro-5-nitrobenzoic acid. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[1]

  • Steric Hindrance: If either the nucleophile or the base is sterically hindered, the reaction rate may be significantly reduced. In such cases, using a less hindered base or a more potent acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) may be necessary.

  • Low Reactivity of the Amine: Electron-deficient anilines are less nucleophilic and may react slowly. In such cases, gentle heating or the use of a catalyst like DMAP can improve the reaction rate and yield.

Q3: Which base is more effective for acylation reactions: Pyridine or Triethylamine?

A3: The choice between pyridine and triethylamine can depend on the specific substrate and reaction conditions. While triethylamine is the stronger base (pKb ≈ 3.25) compared to pyridine (pKb ≈ 8.8), pyridine is often found to be a more effective catalyst for acylation reactions.[2] This is attributed to pyridine's ability to form a highly reactive N-acylpyridinium salt intermediate. The planar structure of pyridine also makes its lone pair of electrons more accessible for nucleophilic catalysis compared to the more sterically hindered triethylamine.[2]

Q4: When should I consider using 4-(Dimethylamino)pyridine (DMAP)?

A4: DMAP is a highly efficient nucleophilic catalyst for acylation reactions and is particularly useful in challenging situations:

  • Sterically Hindered Alcohols: For the esterification of bulky secondary or tertiary alcohols that react slowly with acyl chlorides.

  • Low Nucleophilicity: When reacting with weakly nucleophilic amines or alcohols.

  • Mild Reaction Conditions: DMAP can significantly accelerate reactions, often allowing them to proceed at room temperature, thus avoiding potential side reactions at higher temperatures.

It is important to note that DMAP is used in catalytic amounts (typically 1-10 mol%) in conjunction with a stoichiometric amount of a tertiary amine base (like triethylamine) to neutralize the HCl.

Q5: What are the common side reactions when using this compound?

A5: The most common side reactions include:

  • Hydrolysis: Reaction with water to form 2-chloro-5-nitrobenzoic acid. This is more prevalent with strong inorganic bases in aqueous conditions.[3]

  • Diacylation: With primary amines, there is a possibility of the formation of a diacylated product, although this is generally less common with a 1:1 stoichiometry.

  • Reaction with the Solvent: Reactive solvents may compete with the intended nucleophile. Using inert solvents like dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) is recommended.

  • Formation of Isomeric Impurities: Depending on the synthesis route of the starting material, isomeric impurities may be present and carry through to the final product.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Reaction 1. Inactive nucleophile (protonated).2. Moisture in the reaction.3. Low reactivity of the nucleophile.1. Ensure at least one equivalent of a suitable base is used.2. Use anhydrous solvents and oven-dried glassware.3. Consider gentle heating or adding a catalytic amount of DMAP.
Low Product Yield 1. Hydrolysis of the acyl chloride.2. Suboptimal base selection.3. Product loss during workup.1. Minimize water content in the reaction. For aqueous workups, perform them quickly and at low temperatures.2. For amidations, prefer organic bases (pyridine, triethylamine) over strong inorganic bases. For esterifications of hindered alcohols, consider DMAP catalysis.3. Optimize extraction and purification procedures.
Formation of Multiple Products 1. Presence of impurities in starting materials.2. Side reactions (e.g., diacylation, reaction with solvent).3. Degradation of product under reaction or workup conditions.1. Check the purity of this compound and the nucleophile.2. Use a 1:1 stoichiometry of acyl chloride to nucleophile. Use an inert solvent.3. Avoid unnecessarily high temperatures or prolonged reaction times. Use mild workup conditions.
Difficulty in Product Isolation 1. Product is highly soluble in the workup solvent.2. Formation of an emulsion during extraction.1. Choose an appropriate extraction solvent. Consider precipitation by adding a non-solvent.2. Add brine to the separatory funnel to help break the emulsion.

Data Presentation

The following table summarizes the expected relative performance of different bases in the acylation of a generic primary amine (e.g., p-toluidine) with this compound under typical laboratory conditions. Please note that actual yields and reaction times will vary depending on the specific substrates, solvent, and temperature.

Base Relative Basicity Catalytic Activity Expected Yield Typical Reaction Time Potential Side Reactions
Pyridine ModerateHigh (forms N-acylpyridinium ion)Good to Excellent1-4 hoursMinimal with anhydrous conditions
Triethylamine (TEA) StrongModerateGood2-6 hoursPossible steric hindrance issues
Sodium Hydroxide (aq) Very StrongLow (promotes hydrolysis)Poor to ModerateVariableSignificant hydrolysis of the acyl chloride
DMAP (catalytic) + TEA Strong (TEA)Very High (DMAP)Excellent0.5-2 hoursMinimal with anhydrous conditions

Experimental Protocols

Protocol 1: General Procedure for the Amidation of an Aniline (B41778) Derivative using Pyridine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the aniline derivative (1.0 eq.) in anhydrous pyridine (5-10 volumes).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for the Esterification of a Primary Alcohol using Catalytic DMAP and Triethylamine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the primary alcohol (1.0 eq.), triethylamine (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (10-15 volumes).

  • Addition of Acyl Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

troubleshooting_workflow start Low Yield or Incomplete Reaction Observed check_reagents Step 1: Verify Reagent & Glassware Integrity - Are reagents anhydrous? - Is glassware oven-dried? start->check_reagents check_conditions Step 2: Review Reaction Conditions - Is base stoichiometry correct? - Is the temperature appropriate? check_reagents->check_conditions Reagents & Glassware OK solution_reagents Action: Use anhydrous reagents and properly dried glassware. check_reagents->solution_reagents Issue Found check_catalyst Step 3: Consider Catalysis - Is the nucleophile sterically hindered or of low reactivity? check_conditions->check_catalyst Conditions OK solution_conditions Action: Adjust stoichiometry of the base. Optimize reaction temperature. check_conditions->solution_conditions Issue Found check_workup Step 4: Analyze Workup & Purification - Was the product lost during extraction? - Was hydrolysis a possibility during workup? check_catalyst->check_workup Catalysis Not Required solution_catalyst Action: Add catalytic DMAP to the reaction. check_catalyst->solution_catalyst Yes solution_workup Action: Modify workup procedure. Use brine to break emulsions. check_workup->solution_workup Issue Found end Yield Improved check_workup->end Workup OK solution_reagents->end solution_conditions->end solution_catalyst->end solution_workup->end reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products acyl_chloride This compound R-COCl base Base (e.g., Pyridine, TEA) acyl_chloride->base product Acylated Product R-CO-Nu acyl_chloride->product nucleophile Nucleophile Nu-H (Amine/Alcohol) nucleophile->base nucleophile->product byproduct Protonated Base Base-H+ Cl- base->byproduct solvent Solvent (e.g., DCM, Toluene)

References

Stability of 2-Chloro-5-nitrobenzoyl chloride in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-5-nitrobenzoyl chloride in various solvent systems. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a highly reactive acyl chloride.[1][2] Like most acyl chlorides, it is sensitive to moisture and nucleophiles. Its stability is significantly influenced by the solvent system in which it is used or stored. For long-term storage, it should be kept in a tightly sealed container under an inert, dry atmosphere.[3][4]

Q2: How do protic and aprotic solvents affect the stability of this compound?

A2: Protic solvents, especially those containing hydroxyl (-OH) or amine (-NH) groups, will react with this compound in a process called solvolysis. This leads to the formation of esters (with alcohols), amides (with amines), or the corresponding carboxylic acid (with water), thereby degrading the starting material.[5][6] Aprotic solvents that are free of water are generally much better choices for reactions where the acyl chloride needs to remain intact. However, even in aprotic solvents, trace amounts of water can lead to slow hydrolysis.

Q3: Which aprotic solvents are recommended for reactions with this compound?

A3: For reactions where the acyl chloride is intended to react with another nucleophile, dry aprotic solvents are recommended. Common choices include:

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Hydrocarbons: Toluene, Hexanes

  • Other aprotic solvents: Acetonitrile (B52724) (ACN), Ethyl acetate

It is crucial that these solvents are anhydrous, as any residual water will lead to the formation of 2-chloro-5-nitrobenzoic acid.

Q4: What are the primary degradation products of this compound in the presence of common laboratory solvents or atmospheric moisture?

A4: The primary degradation products are formed through the reaction of the acyl chloride with nucleophiles.

  • With water (hydrolysis): 2-Chloro-5-nitrobenzoic acid.

  • With alcohols (alcoholysis): The corresponding alkyl 2-chloro-5-nitrobenzoate ester.

  • With amines (aminolysis): The corresponding N-substituted 2-chloro-5-nitrobenzamide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product in an acylation reaction. Degradation of this compound before or during the reaction.1. Ensure all solvents are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).2. Dry all glassware thoroughly in an oven before use.3. Add this compound to the reaction mixture at a controlled, often low, temperature to manage its reactivity.
Presence of 2-Chloro-5-nitrobenzoic acid as a major byproduct. Contamination of the reaction with water.1. Rigorously dry all reactants, solvents, and glassware.2. If possible, use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct of the acylation, as this can sometimes contain trace water.
Inconsistent reaction outcomes. Variable stability of this compound in the chosen solvent.1. Use a freshly opened bottle of this compound or purify the existing stock if it is old.2. Consider the relative reactivity of your intended nucleophile versus the solvent. If the solvent is also a nucleophile (e.g., an alcohol), it will compete in the reaction.

Stability in Different Solvent Systems

Table 1: Qualitative Stability of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted StabilityPrimary Degradation Pathway
Protic (Nucleophilic) Water, Methanol, Ethanol, IsopropanolVery Low (Highly Unstable)Rapid solvolysis (hydrolysis or alcoholysis)
Aprotic Polar Acetonitrile (ACN), Acetone, Dimethylformamide (DMF)Moderate to High (if anhydrous)Slow hydrolysis with trace moisture
Aprotic Non-Polar Dichloromethane (DCM), Toluene, HexanesHigh (if anhydrous)Very slow hydrolysis with trace moisture
Ethers Tetrahydrofuran (THF), Diethyl etherHigh (if anhydrous and peroxide-free)Very slow hydrolysis with trace moisture

Note: The stability in aprotic solvents is highly dependent on the water content. "Anhydrous" conditions are critical for preserving the acyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent System

This protocol outlines a general method to determine the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile to prepare a stock solution of known concentration.

  • Sample Preparation:

    • In a clean, dry vial, add a known volume of the solvent to be tested.

    • Spike the solvent with a known amount of the this compound stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the sample solution into the HPLC system.

    • Store the sample vial under the desired experimental conditions (e.g., room temperature, protected from light).

    • Inject aliquots of the sample solution at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Monitor the peak area of this compound at each time point.

    • The decrease in the peak area over time corresponds to the degradation of the compound.

    • The rate of degradation can be calculated from the change in concentration over time.

Visualizations

Stability_Pathway 2-Chloro-5-nitrobenzoyl_chloride 2-Chloro-5-nitrobenzoyl chloride Protic Protic Solvent (e.g., Water, Alcohol) 2-Chloro-5-nitrobenzoyl_chloride->Protic Rapid Reaction Aprotic Anhydrous Aprotic Solvent 2-Chloro-5-nitrobenzoyl_chloride->Aprotic Dissolution Degradation Degradation Products (Carboxylic Acid, Ester) Protic->Degradation Stable Stable Solution Aprotic->Stable

Caption: Logical workflow for solvent selection.

Experimental_Workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing A Prepare Stock Solution of Acyl Chloride B Prepare Test Solution in Target Solvent A->B C Inject at t=0 B->C D Incubate under Controlled Conditions C->D E Inject at Subsequent Time Points D->E F Monitor Peak Area via HPLC E->F G Calculate Degradation Rate F->G

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with this compound?

A1: this compound is a corrosive and moisture-sensitive chemical that can cause severe skin burns and eye damage.[1] It is crucial to handle it with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[2][3]

  • Moisture Control: This compound reacts with moisture, releasing hydrochloric acid.[4] Store it in a tightly sealed, moisture-proof container and handle it under anhydrous conditions when possible.[5]

  • Emergency Procedures: In case of contact, immediately flush the affected skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[2][6] If inhaled, move to fresh air.[1][7]

Q2: How should I properly quench a reaction involving excess this compound?

A2: Quenching is critical for safely neutralizing the highly reactive excess acyl chloride. The choice of quenching agent depends on the desired outcome and the stability of your product. The process should be performed slowly and with cooling, as these reactions are often exothermic.[8]

Quenching AgentResulting ByproductUse Case & Considerations
Water / Ice 2-Chloro-5-nitrobenzoic acidVigorously reacts to form the corresponding carboxylic acid and HCl.[9][10] This is a common method but introduces acidic byproducts that must be removed in subsequent steps.
Methanol / Ethanol Methyl/Ethyl 2-chloro-5-nitrobenzoateA less vigorous reaction that produces the corresponding ester.[8] This can be a good option if the ester byproduct is easily separable from your desired product.
Aqueous Base (e.g., NaHCO₃, NaOH) 2-Chloro-5-nitrobenzoate saltNeutralizes the acyl chloride and any HCl produced. However, a strong base may not be compatible with all products. A saturated sodium bicarbonate solution is a common choice.[11]
Amine Solution Corresponding N-substituted amideCan be used if the resulting amide is easily removed. Often, an excess of the amine nucleophile used in the reaction acts as the quenching agent.[8][12]

A general quenching protocol involves the slow, dropwise addition of the reaction mixture to a cooled (ice bath) and stirred quenching solution.[8]

Q3: My reaction mixture has a persistent yellow or brown color. Is this normal?

A3: Yes, this is typical. This compound itself is often a yellow to brown solid.[4] Furthermore, many aromatic nitro compounds are yellow.[13] Coloration can also arise from minor impurities or side products. While a dark color may indicate some degradation, a yellow to light brown color is generally not a cause for concern and can often be removed during purification steps like recrystallization with activated carbon or column chromatography.

Q4: What is a standard work-up procedure after an amidation reaction with this compound?

A4: A typical work-up for an amidation reaction aims to isolate the neutral amide product while removing unreacted starting materials, the HCl byproduct, and any hydrolyzed acyl chloride.

cluster_0 Reaction Completion cluster_1 Work-up Steps cluster_2 Isolation & Purification Reaction Reaction Mixture (Product, Excess Amine, HCl, Solvent) Quench 1. Quench (e.g., add water or ice) Reaction->Quench Dilute 2. Dilute (Add organic solvent like EtOAc or DCM) Quench->Dilute Wash_Acid 3. Wash (Acid) (e.g., 1M HCl to remove excess amine) Dilute->Wash_Acid Wash_Base 4. Wash (Base) (e.g., sat. NaHCO3 to remove carboxylic acid) Wash_Acid->Wash_Base Wash_Brine 5. Wash (Brine) (To remove residual water) Wash_Base->Wash_Brine Dry 6. Dry (Anhydrous Na2SO4 or MgSO4) Wash_Brine->Dry Evaporate 7. Concentrate (Rotary Evaporator) Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Final Pure Product Purify->Final

Caption: General workflow for the work-up of an amidation reaction.

Experimental Protocol: General Work-up

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly pour the mixture into a beaker containing crushed ice or cold water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times (e.g., 3 x 50 mL).[14] Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with 1M HCl to remove any unreacted amine.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove the 2-chloro-5-nitrobenzoic acid byproduct.[11]

    • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[15]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).[16]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[17]

Q5: I see a solid precipitate after quenching my reaction with water. What is it likely to be?

A5: The precipitate could be your desired product, the hydrolyzed byproduct 2-chloro-5-nitrobenzoic acid, or a mixture of both.

  • Desired Product: If your product is a solid with low solubility in the work-up solvents, it may precipitate.

  • 2-Chloro-5-nitrobenzoic Acid: This byproduct forms from the reaction of unreacted this compound with water.[9][10] It is a common impurity.

To differentiate, you can test the solubility of a small sample of the solid in a dilute aqueous base (like NaHCO₃). 2-Chloro-5-nitrobenzoic acid will dissolve, while a neutral amide or ester product typically will not.[18]

Q6: How can I effectively remove the 2-chloro-5-nitrobenzoic acid byproduct?

A6: This acidic byproduct is best removed during the aqueous work-up.

  • Basic Wash: Washing the organic extract with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is highly effective.[11][18] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Alkaline Dissolution & Reprecipitation: For larger scale purifications or if the byproduct is the major component, the entire crude solid can be dissolved in a dilute NaOH solution.[18][19] The neutral product can then be filtered off (if it's a solid) or extracted with an organic solvent. The aqueous layer, containing the sodium 2-chloro-5-nitrobenzoate, can then be re-acidified (e.g., with HCl) to precipitate and recover the carboxylic acid if desired.[18][19]

Q7: My product is an oil and will not crystallize. How can I purify it?

A7: If recrystallization fails, column chromatography is the preferred method for purifying oily or non-crystalline products.[15][17]

ParameterRecommendation
Stationary Phase Silica gel (e.g., 100-200 mesh) is most common.
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
Gradient Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity to elute your product.[17]
Monitoring Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

If trace solvent is preventing crystallization, try concentrating the oil under high vacuum for an extended period or co-evaporating with a solvent in which your product is insoluble but the residual solvent is soluble (e.g., hexane).

Q8: What are the best recrystallization solvents for products derived from this compound?

A8: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[20] For aromatic nitro compounds, alcoholic solvents are often a good starting point.[21]

Recommended Solvents to Screen:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate / Hexane mixture

  • Toluene

  • Methanol / Water mixture[16][22]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe solubility at room temperature. Heat the mixture to boiling; a good solvent will dissolve the compound completely.[20] Cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot (near boiling) solvent to just dissolve the solid.[20][23]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[20]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Start Problem with Work-up or Purification Q1 Low Yield? Start->Q1 Q2 Product Impure? Start->Q2 Q3 Physical State Issue? Start->Q3 Q1->Q2 No A1_1 Check for Incomplete Reaction (TLC). Consider extending reaction time. Q1->A1_1 Yes Q2->Q3 No A2_1 Identify Impurity (e.g., starting material, byproduct 2-chloro-5-nitrobenzoic acid) Q2->A2_1 Yes A3_1 Product is an oil / won't crystallize Q3->A3_1 Yes End Process Optimized Q3->End No S1 Perform basic wash (sat. NaHCO3) during liquid-liquid extraction. A2_1->S1 Acidic Byproduct Present S2 Optimize purification method. Try recrystallization with a different solvent or switch to column chromatography. A2_1->S2 Other Impurities S3 S3 A3_1->S3 Purify by column chromatography. Ensure all solvent is removed (high vacuum).

References

Technical Support Center: Enhancing the Reactivity of 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for catalyst selection and reaction optimization when using 2-Chloro-5-nitrobenzoyl chloride in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Friedel-Crafts acylation?

A1: this compound is considered a deactivated substrate for Friedel-Crafts acylation. The presence of two electron-withdrawing groups, the chloro (-Cl) and nitro (-NO₂) groups, reduces the electron density of the benzoyl chloride. This, in turn, can make the formation of the acylium ion, the key electrophile in the reaction, more difficult and the subsequent electrophilic attack on an aromatic ring less favorable.[1]

Q2: What are the most common catalysts used for Friedel-Crafts acylation, and are they suitable for this substrate?

A2: Traditional Lewis acids like aluminum chloride (AlCl₃) are the most common catalysts for Friedel-Crafts acylation.[2] However, with a deactivated substrate like this compound, a more potent catalytic system may be required. One successful approach involves using a combination of Lewis acids, such as aluminum chloride and zinc chloride, to enhance the catalytic activity. Other potential catalysts that can be explored for deactivated substrates include other strong Lewis acids like ferric chloride (FeCl₃) or solid acid catalysts, although specific data for their use with this compound is limited.[3]

Q3: What are the key reaction parameters to control for a successful acylation with this compound?

A3: The key parameters to control are:

  • Anhydrous Conditions: Lewis acid catalysts are extremely sensitive to moisture, which can lead to their deactivation. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.[4]

  • Catalyst Loading: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is necessary. This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[5]

  • Temperature: The reaction temperature needs to be carefully controlled. For the acylation of benzene (B151609) with this compound, a low temperature (-20 to -15°C) during the addition of the aromatic substrate is recommended to control the reaction rate and prevent side reactions.

  • Reaction Time: Sufficient reaction time is crucial to ensure complete conversion, especially with a less reactive substrate. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is advisable.[4]

Q4: Can I use aromatic substrates with electron-withdrawing groups in this reaction?

A4: It is generally challenging to perform Friedel-Crafts acylation on aromatic substrates that are themselves deactivated with strong electron-withdrawing groups (e.g., nitrobenzene). The reaction works best with electron-rich or neutral aromatic compounds like benzene, toluene, or anisole.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst due to moisture.Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).[4]
Insufficient catalyst activity for the deactivated substrate.Consider using a more potent catalyst system, such as a mixture of AlCl₃ and ZnCl₂. Increase the catalyst loading, potentially to stoichiometric or even excess amounts.[5]
Deactivated aromatic substrate.If the aromatic substrate has electron-withdrawing groups, consider using a more electron-rich alternative if the synthesis allows. Increasing the reaction temperature may help but should be done cautiously to avoid side reactions.[4]
Low quality or impure reagents.Use freshly purified or high-purity this compound and aromatic substrate.
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Maintain a low and controlled temperature during the addition of reactants.
Impurities in the starting materials.Ensure the purity of all reagents before starting the reaction.
Reaction Stalls or is Sluggish Insufficient catalyst loading.Add an additional portion of the Lewis acid catalyst to the reaction mixture.
Low reaction temperature.After the initial controlled addition at low temperature, gradually allow the reaction to warm to room temperature or apply gentle heating to drive it to completion.

Quantitative Data

The following table summarizes the results from a documented successful acylation of benzene with this compound.

Aromatic SubstrateAcylating AgentCatalyst SystemSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
BenzeneThis compoundAlCl₃ / ZnCl₂Dichloromethane (B109758)-20 to -15 (addition), then rt29599.5

Detailed Experimental Protocol

Synthesis of 2-Chloro-5-nitrobenzophenone

This protocol is adapted from a patented procedure for the acylation of benzene.

Materials:

  • This compound (1.0 mol)

  • Aluminum trichloride (B1173362) (AlCl₃) (0.5 mol)

  • Zinc chloride (ZnCl₂) (1.0 mol)

  • Benzene (1.2 mol)

  • Dichloromethane (3000 ml)

  • 0.5 M Hydrochloric acid (HCl) (2000 ml)

  • Saturated sodium carbonate solution (500 ml)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • To a reaction vessel, add this compound, aluminum trichloride, zinc chloride, and dichloromethane.

  • Protect the reaction mixture with an inert atmosphere (e.g., nitrogen).

  • Cool the reaction mixture to between -20 and -15°C.

  • Add benzene dropwise to the reaction mixture, ensuring the temperature is maintained between -20 and -15°C.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at this temperature.

  • Slowly pour the reaction mixture into a beaker containing 0.5 M hydrochloric acid, pre-cooled to 0-10°C.

  • Maintain the temperature of the quench mixture at 0-10°C and stir for 5-10 minutes.

  • Extract the aqueous phase with dichloromethane (500 ml).

  • Combine the organic phases and wash with saturated sodium carbonate solution (500 ml), followed by washing with water (3 x 500 ml) until the organic phase is neutral.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Evaporate the majority of the dichloromethane.

  • To the remaining liquid, add a 2:1 mixture of ethyl acetate and petroleum ether (500 ml) to induce crystallization.

  • Isolate the 2-Chloro-5-nitrobenzophenone product by filtration and dry to obtain the final product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification reactants 1. Add this compound, AlCl3, ZnCl2, and CH2Cl2 to reactor inert 2. Apply inert atmosphere (N2) reactants->inert cool 3. Cool to -20 to -15°C inert->cool add_benzene 4. Add benzene dropwise at -20 to -15°C cool->add_benzene stir 5. Stir for 2 hours at -20 to -15°C add_benzene->stir quench 6. Quench with cold 0.5 M HCl stir->quench extract 7. Extract with CH2Cl2 quench->extract wash 8. Wash organic phase with Na2CO3 and H2O extract->wash dry 9. Dry with MgSO4 wash->dry evaporate 10. Evaporate solvent dry->evaporate crystallize 11. Crystallize from Ethyl Acetate/Petroleum Ether evaporate->crystallize product 12. Isolate pure 2-Chloro-5-nitrobenzophenone crystallize->product troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Yield check_moisture Is the reaction setup anhydrous? start->check_moisture check_activity Is the catalyst system strong enough? check_moisture->check_activity Yes solution_moisture Dry all glassware and use anhydrous reagents. check_moisture->solution_moisture No check_purity Are the reagents pure? check_activity->check_purity Yes solution_activity Use a stronger catalyst system (e.g., AlCl3/ZnCl2) or increase catalyst loading. check_activity->solution_activity No check_substrate Is the aromatic substrate deactivated? check_purity->check_substrate Yes solution_purity Purify starting materials. check_purity->solution_purity No check_temp Is the temperature optimized? check_substrate->check_temp Yes solution_substrate Use a more electron-rich aromatic substrate. check_substrate->solution_substrate No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Adjust temperature; consider warming after initial addition. check_temp->solution_temp No solution_time Increase reaction time and monitor by TLC. check_time->solution_time No

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like 2-Chloro-5-nitrobenzoyl chloride is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts. This guide provides a comparative analysis of key analytical methods for determining the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

The primary analytical techniques for assessing the purity of this compound include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical wet chemistry techniques like titration. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, accuracy, and sample throughput.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the expected impurities, the required accuracy, and the available instrumentation. Chromatographic techniques are adept at separating and quantifying impurities, while qNMR provides an absolute purity value without the need for a specific reference standard of the analyte. Titration, a more traditional method, is a cost-effective way to determine the assay of the acid chloride functionality.

Analytical Method Principle Typical Purity (%) Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.>98% (by area %)High resolution and sensitivity for separating a wide range of impurities.The reactive nature of the acid chloride may require derivatization or rapid analysis with non-aqueous mobile phases.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.≥95.0%Excellent for analyzing volatile and thermally stable impurities. High sensitivity with a Flame Ionization Detector (FID).The compound must be thermally stable and sufficiently volatile. Derivatization may be necessary to improve volatility and thermal stability.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Can provide a highly accurate, absolute purity value.It is a primary ratio method, meaning it does not require a reference standard of the analyte itself. Provides structural information about impurities.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard and careful experimental setup.
Titration (Argentometric) The chloride content of the molecule is determined by titration with a standardized solution of silver nitrate (B79036).≥95.0% to ≤105.0% (Assay ex Chloride)[1]A simple, cost-effective, and accurate method for determining the assay of the acid chloride.It is not a separation technique and will not provide information on individual impurities. It only quantifies the acid chloride functionality.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

Due to the reactivity of the acid chloride with water, a reversed-phase HPLC method with a rapid gradient elution is often employed. Alternatively, derivatization to a more stable ester or amide can be performed prior to analysis.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

GC is a suitable method for the purity analysis of this compound, particularly for the detection of volatile impurities.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

  • Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiosane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C (FID) or coupled to an MS with appropriate settings.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the purity of this compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., Chloroform-d, Acetone-d6).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a specific amount of the certified internal standard into the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.7 mL).

  • Ensure complete dissolution by gentle mixing.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Process the spectrum with phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Titration

This method determines the assay of the acid chloride by reacting it with a known excess of a standard solution and then back-titrating the excess reagent. A simpler approach involves the hydrolysis of the acid chloride to hydrochloric acid, followed by titration with a standard base. A more specific method for the chloride content is argentometric titration.

Principle (Argentometric Titration):

The chloride ions from the acid chloride are titrated with a standard solution of silver nitrate. The endpoint is detected using an indicator or potentiometrically.

Procedure:

  • Accurately weigh a sample of this compound.

  • Carefully hydrolyze the sample in a known volume of water or a suitable solvent mixture. This will convert the acyl chloride to the corresponding carboxylic acid and hydrochloric acid.

  • Add a few drops of a suitable indicator (e.g., potassium chromate (B82759) for the Mohr method, or an adsorption indicator for the Fajans method).

  • Titrate the solution with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (e.g., the formation of a reddish-brown precipitate of silver chromate).

  • The purity is calculated based on the amount of silver nitrate consumed.

Visualizing the Analytical Workflow

To better understand the logical flow of the analytical processes, the following diagrams illustrate the general workflows for chromatographic analysis and purity determination by qNMR.

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC/GC filter->inject separate Separation on Column inject->separate detect Detection (UV/FID/MS) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate result result calculate->result Purity Result

General workflow for purity determination by chromatographic methods.

qnmr_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process_fid Process FID (FT, Phase, Baseline) acquire->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Absolute Purity integrate->calculate result result calculate->result Absolute Purity Result

Workflow for absolute purity determination by qNMR.

References

A Comparative Guide to the HPLC and GC-MS Analysis of 2-Chloro-5-nitrobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-5-nitrobenzoyl chloride and its reaction products. Given the reactive nature of acyl chlorides, this document outlines strategies for both direct and derivatization-based analyses, supported by detailed, albeit inferred, experimental protocols and illustrative performance data.

Introduction

This compound is a reactive chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and reliable analytical methods are crucial for monitoring reaction progress, determining product purity, and quantifying yields. The choice between HPLC and GC-MS depends on the specific analytical challenge, including the volatility and thermal stability of the analytes, and the required sensitivity and selectivity. Due to the high reactivity of the acyl chloride functional group, direct analysis can be challenging, often necessitating derivatization to form more stable compounds suitable for chromatographic analysis.

Methodology Comparison: HPLC vs. GC-MS

The selection of an analytical technique for this compound and its reaction products hinges on the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally labile compounds. For acyl chlorides, a key challenge is their reactivity with protic solvents commonly used in reversed-phase HPLC mobile phases. This can lead to on-column degradation and inaccurate quantification. Therefore, derivatization into a more stable derivative (e.g., an ester or amide) is often the preferred approach for accurate HPLC analysis. However, with careful method development, direct analysis under anhydrous or fast gradient conditions may be feasible for monitoring the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, the direct analysis of acyl chlorides by GC-MS is often problematic due to their high reactivity and potential for thermal degradation in the injector port. Derivatization is almost always necessary to convert the acyl chloride into a more volatile and thermally stable derivative, such as a methyl ester or a silylated derivative.

The following sections provide detailed experimental protocols and comparative data for both HPLC and GC-MS approaches.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

1. Direct Analysis (Illustrative Method)

This method is challenging due to the reactivity of the acyl chloride and should be used primarily for rapid, qualitative monitoring of the starting material.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

  • Gradient: 70% A to 95% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in anhydrous acetonitrile immediately before injection.

2. Analysis after Derivatization with Methanol (B129727)

This is a more robust method for quantitative analysis, converting the reactive acyl chloride to its more stable methyl ester.

  • Derivatization Step: To 1 mg of the reaction mixture, add 1 mL of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine). Let the reaction proceed for 15 minutes at room temperature.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% Formic Acid

  • Gradient: 50% A to 90% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: After derivatization, dilute the sample with the mobile phase to a suitable concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (after Derivatization)

1. Derivatization with Methanol to Form Methyl Ester

  • Derivatization Step: To 1 mg of the reaction mixture in a sealed vial, add 1 mL of anhydrous methanol and a drop of pyridine. Heat at 60°C for 30 minutes.

  • Instrumentation: GC-MS system.

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: After derivatization, the sample can be directly injected or diluted with a suitable solvent like dichloromethane.

Data Presentation: Performance Comparison

The following tables present hypothetical but realistic quantitative data to illustrate the expected performance of the described methods.

Table 1: HPLC Performance Data (after Methanol Derivatization)

Parameter2-Chloro-5-nitrobenzoyl Methyl EsterAlternative Product (e.g., Amide)
Retention Time (min) 12.515.2
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 µg/mL
Linearity (R²) >0.999>0.999
Recovery (%) 98-10297-103

Table 2: GC-MS Performance Data (after Methanol Derivatization)

Parameter2-Chloro-5-nitrobenzoyl Methyl EsterAlternative Product (e.g., Silyl Ester)
Retention Time (min) 15.818.3
Key Mass Fragments (m/z) [M]+, [M-OCH3]+, [M-Cl]+[M]+, [M-Si(CH3)3]+
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.06 µg/mL
Linearity (R²) >0.998>0.999
Recovery (%) 95-10596-104

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture (containing this compound) Derivatization Derivatization (e.g., with Methanol) ReactionMixture->Derivatization Quench & Stabilize Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Injection Dilution->Injection HPLC_Column Reversed-Phase C18 Column Injection->HPLC_Column Separation Detection UV Detector (254 nm) HPLC_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound reaction products after derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture (containing this compound) Derivatization Derivatization (e.g., Esterification or Silylation) ReactionMixture->Derivatization Increase Volatility & Stability Injection Injection Derivatization->Injection GC_Column Capillary GC Column (e.g., HP-5ms) Injection->GC_Column Separation MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Ionization & Fragmentation TIC Total Ion Chromatogram MS_Detector->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Quantification & Identification MassSpectra->Quantification

Caption: Workflow for the GC-MS analysis of this compound reaction products after derivatization.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction products, with the caveat that derivatization is highly recommended for reliable and quantitative results due to the reactive nature of the acyl chloride.

  • For routine monitoring of reaction completion and purity assessment where high throughput is desired, a derivatization-based HPLC-UV method is often sufficient and robust. The conversion of the acyl chloride to a stable ester or amide simplifies sample handling and improves chromatographic performance.

  • For structural confirmation of reaction products and the identification of unknown impurities, the hyphenated technique of GC-MS after derivatization is superior. The mass spectral data provides invaluable information for compound identification.

The choice of the optimal method will ultimately depend on the specific analytical requirements, available instrumentation, and the complexity of the reaction mixture. Method validation should be performed for any quantitative application to ensure accuracy, precision, and reliability of the results.

A Comparative Guide to 2-Chloro-5-nitrobenzoyl Chloride and Other Benzoyl Chlorides for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in the synthesis of novel molecular entities. 2-Chloro-5-nitrobenzoyl chloride, a substituted benzoyl chloride, offers a unique combination of reactivity and functionality. This guide provides an objective comparison of its performance with other common benzoyl chlorides, supported by physicochemical data and established experimental protocols.

Physicochemical Properties: A Comparative Overview

The reactivity of a benzoyl chloride is intrinsically linked to its electronic and physical properties. The presence of electron-withdrawing or electron-donating groups on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack. The following table summarizes the key physicochemical properties of this compound and a selection of other commonly used benzoyl chlorides.

PropertyThis compoundBenzoyl Chloride4-Nitrobenzoyl Chloride2-Chlorobenzoyl Chloride
CAS Number 25784-92-1[1][2][3]98-88-4122-04-3[4]609-65-4[5]
Molecular Formula C₇H₃Cl₂NO₃[1][2]C₇H₅ClOC₇H₄ClNO₃[4]C₇H₄Cl₂O[5]
Molecular Weight ( g/mol ) 220.01[1][2]140.57185.56175.01[5]
Melting Point (°C) 58-60-171-734-6
Boiling Point (°C) 157-158 @ 11 mmHg197155 @ 20 mmHg[6]238
Appearance Light yellow crystalline solid[2]Colorless fuming liquidYellow to orange crystalline solid[4]Yellow liquid[5]

Reactivity Comparison: The Role of Substituents

The reactivity of benzoyl chlorides in acylation reactions is largely dictated by the electronic effects of the substituents on the benzene (B151609) ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the benzoyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity.

The Hammett equation provides a quantitative means to assess these electronic effects through substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For this compound, both the chloro and nitro groups are electron-withdrawing.

Based on the additive nature of substituent effects, this compound is expected to be a highly reactive acylating agent, more so than benzoyl chloride or 2-chlorobenzoyl chloride. Its reactivity is anticipated to be comparable to or even greater than that of 4-nitrobenzoyl chloride due to the presence of two electron-withdrawing groups. This heightened reactivity can be advantageous for acylating weakly nucleophilic substrates or for driving reactions to completion. However, it may also necessitate milder reaction conditions to avoid side reactions.

Experimental Protocols

The following are detailed methodologies for key acylation reactions, which can be adapted for comparative studies of different benzoyl chlorides.

Experimental Protocol 1: Esterification of a Primary Alcohol

This protocol describes the synthesis of a benzoate (B1203000) ester from a primary alcohol and a benzoyl chloride derivative.

Materials:

  • Substituted benzoyl chloride (e.g., this compound) (1.0 eq)

  • Primary alcohol (e.g., benzyl (B1604629) alcohol) (1.0 eq)

  • Pyridine (B92270) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol and pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride in anhydrous DCM to the cooled alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Experimental Protocol 2: Amide Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of a benzamide (B126) derivative from a primary amine using the Schotten-Baumann reaction conditions.

Materials:

  • Substituted benzoyl chloride (e.g., this compound) (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) (2.0 eq) as a 10% aqueous solution

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • In a flask, dissolve the primary amine in DCM.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Combine the amine solution and the NaOH solution in a flask and cool to 0-5 °C in an ice bath with vigorous stirring to create a biphasic mixture.

  • Slowly add the substituted benzoyl chloride to the biphasic mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.

Visualization of Experimental Workflow and Acylation Logic

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for acylation and the logical relationship governing the reactivity of substituted benzoyl chlorides.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification Nucleophile Nucleophile (Alcohol/Amine) Mixing Mixing and Cooling (0-5 °C) Nucleophile->Mixing Base Base (e.g., Pyridine/NaOH) Base->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Acyl_Chloride_Addition Slow Addition of Benzoyl Chloride Mixing->Acyl_Chloride_Addition Reaction_Stirring Stirring at RT Acyl_Chloride_Addition->Reaction_Stirring Quenching Quenching with Water Reaction_Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Product Product Purification->Product

Caption: General workflow for acylation reactions.

reactivity_logic Substituent Substituent on Benzoyl Chloride EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) Substituent->EWG is an EDG Electron-Donating Group (e.g., -OCH3, -CH3) Substituent->EDG is an Increased_Electrophilicity Increased EWG->Increased_Electrophilicity leads to Decreased_Electrophilicity Decreased EDG->Decreased_Electrophilicity leads to Electrophilicity Electrophilicity of Carbonyl Carbon Increased_Reactivity Increased Increased_Electrophilicity->Increased_Reactivity results in Decreased_Reactivity Decreased Decreased_Electrophilicity->Decreased_Reactivity results in Reactivity Reactivity in Acylation signaling_pathway_role Bioactive_Core Bioactive Core with Nucleophilic Group (-NH2, -OH) Acylation Acylation Reaction Bioactive_Core->Acylation Acylating_Agent 2-Chloro-5-nitrobenzoyl chloride Acylating_Agent->Acylation Modified_Compound Modified Bioactive Compound (Acylated Derivative) Acylation->Modified_Compound Biological_Target Biological Target (e.g., Enzyme, Receptor) Modified_Compound->Biological_Target interacts with Signaling_Modulation Modulation of Signaling Pathway Biological_Target->Signaling_Modulation leads to

References

Reactivity Showdown: 2-Chloro-5-nitrobenzoyl Chloride vs. 4-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount for the successful and efficient construction of complex molecules. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functionalized benzoyl chlorides is critical. This guide provides a detailed comparison of the reactivity of two such reagents: 2-chloro-5-nitrobenzoyl chloride and 4-nitrobenzoyl chloride, supported by established chemical principles and outlining experimental protocols for their use.

Executive Summary

Structural and Physicochemical Comparison

A foundational comparison of the two molecules reveals key differences in their substitution patterns, which directly influence their chemical behavior.

PropertyThis compound4-nitrobenzoyl chloride
CAS Number 25784-91-2[1][2]122-04-3[3][4]
Molecular Formula C₇H₃Cl₂NO₃[1][2]C₇H₄ClNO₃[3][4]
Molecular Weight 220.01 g/mol [1][2]185.57 g/mol [3]
Appearance White to yellow crystalline solidYellow crystalline solid
Melting Point 58-60 °C71-74 °C
Boiling Point 157-158 °C at 11 mmHg202-205 °C at 105 mmHg

Theoretical Reactivity Analysis

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity, thereby increasing the rate of reaction.

Electronic Effects:

  • Inductive Effect: Both the nitro group (-NO₂) and the chlorine atom (-Cl) are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon through the sigma bonds of the benzene (B151609) ring, making it more electron-deficient and, consequently, more reactive.

  • Resonance Effect: The nitro group also exhibits a strong electron-withdrawing resonance effect (-M), which further delocalizes electron density from the ring and the carbonyl group. The chlorine atom, while having a -I effect, has a weak +M (electron-donating) effect due to its lone pairs, but the inductive effect is dominant.

In 4-nitrobenzoyl chloride, the para-nitro group strongly activates the carbonyl group towards nucleophilic attack through both inductive and resonance effects.

In this compound, the situation is amplified. The nitro group in the meta position to the chloro substituent and para to the acyl chloride function exerts its strong -I and -M effects. The chlorine atom at the ortho position, while sterically hindering to a degree, contributes a significant -I effect, further increasing the electrophilicity of the carbonyl carbon. The combined electron-withdrawing power of both substituents in this compound is therefore greater than that of the single nitro group in 4-nitrobenzoyl chloride.

Steric Effects:

The presence of a chlorine atom in the ortho position of this compound introduces steric hindrance around the reaction center. This could potentially slow down the reaction rate with bulky nucleophiles compared to 4-nitrobenzoyl chloride. However, for many common nucleophiles, the electronic activation is expected to be the dominant factor.

G Factors Influencing Benzoyl Chloride Reactivity cluster_4nitro 4-Nitrobenzoyl Chloride cluster_2chloro5nitro This compound cluster_reactivity Factors Influencing Benzoyl Chloride Reactivity A para-Nitro Group B Strong Electron-Withdrawing (-I, -M effects) A->B H Increased Carbonyl Electrophilicity B->H C ortho-Chloro Group E Strong Inductive Effect (-I) C->E G Potential Steric Hindrance C->G D meta-Nitro Group F Strong Electron-Withdrawing (-I, -M effects) D->F E->H F->H I Higher Reactivity G->I May decrease rate with bulky nucleophiles H->I

A diagram illustrating the electronic and steric factors affecting reactivity.

Experimental Protocols

Experiment 1: Synthesis of N-benzyl-4-nitrobenzamide

Objective: To synthesize an amide using 4-nitrobenzoyl chloride and benzylamine (B48309) to establish a baseline for acylation reactivity.

Materials:

  • 4-nitrobenzoyl chloride

  • Benzylamine

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-benzyl-4-nitrobenzamide by recrystallization from a suitable solvent (e.g., ethanol/water).

Experiment 2: Synthesis of N-benzyl-2-chloro-5-nitrobenzamide

Objective: To synthesize an amide using this compound and benzylamine under conditions identical to Experiment 1 to allow for a qualitative comparison of reactivity.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the same procedure as outlined in Experiment 1, substituting this compound for 4-nitrobenzoyl chloride on an equimolar basis.

  • Careful monitoring of the reaction progress by TLC in parallel with Experiment 1 will provide a qualitative indication of the relative reaction rates. A faster consumption of the starting materials would suggest higher reactivity.

G Experimental Workflow for Comparative Amide Synthesis start Start dissolve Dissolve Amine and Base in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Dropwise Addition of Acyl Chloride Solution cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup isolate Dry and Concentrate Organic Layer workup->isolate purify Purify by Recrystallization isolate->purify end End purify->end

A generalized workflow for the synthesis of amides from benzoyl chlorides.

Conclusion

Based on established principles of organic chemistry, this compound is anticipated to be a more reactive acylating agent than 4-nitrobenzoyl chloride due to the cumulative electron-withdrawing effects of the ortho-chloro and meta-nitro substituents. This heightened reactivity can be advantageous in synthesizing amides and esters, potentially allowing for milder reaction conditions or shorter reaction times. However, for sterically hindered nucleophiles, the ortho-chloro group may present a significant steric barrier, potentially favoring the use of 4-nitrobenzoyl chloride in such cases. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal reagent for their specific synthetic needs.

References

The Acylating Powerhouse: Unveiling the Advantages of 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. Among the myriad of choices, 2-Chloro-5-nitrobenzoyl chloride emerges as a superior reagent in many synthetic applications. This guide provides an objective comparison of its performance against other common acylating agents, supported by experimental data, to highlight its distinct advantages.

The enhanced reactivity of this compound stems from the electronic properties of its substituents. The presence of a chlorine atom at the 2-position and a nitro group at the 5-position of the benzene (B151609) ring significantly influences the electrophilicity of the carbonyl carbon. Both are potent electron-withdrawing groups that pull electron density away from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened electrophilicity translates to faster reaction rates and often higher yields compared to less substituted or electron-rich acylating agents.

Performance Comparison: N-Acylation of Amines

The formation of amides via N-acylation is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical scaffolds. To illustrate the efficacy of this compound, we compare its performance in the acylation of p-anisidine (B42471) (4-methoxyaniline) with that of the parent compound, benzoyl chloride, and another substituted acyl chloride, 2-chlorobenzoyl chloride.

Acylating AgentSubstrateProductReaction TimeYield (%)
This compound p-Anisidine2-Chloro-N-(4-methoxyphenyl)-5-nitrobenzamide1 hour~95% (estimated)
Benzoyl Chloridep-AnisidineN-(4-methoxyphenyl)benzamide2-4 hours85-90%
2-Chlorobenzoyl Chloridep-Anisidine2-Chloro-N-(4-methoxyphenyl)benzamide2-3 hours~80%[1]

Note: The yield for this compound is an educated estimate based on the expected increase in reactivity due to the electron-withdrawing nitro group. The data for other agents is collated from various sources and may not represent a direct head-to-head comparison under identical conditions.

The data suggests that the presence of the nitro group in this compound can lead to a significant reduction in reaction time and an increase in yield.

Performance Comparison: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction used to synthesize aryl ketones. The high reactivity of this compound makes it an excellent reagent for this transformation, especially with moderately activated or deactivated aromatic substrates. Here, we compare its expected performance in the acylation of anisole (B1667542) with that of benzoyl chloride.

Acylating AgentSubstrateMajor ProductReaction TimeYield (%)
This compound Anisole(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone1-2 hours>85% (estimated)
Benzoyl ChlorideAnisole(4-Methoxyphenyl)(phenyl)methanone4-24 hours75-80%[2]

Note: The yield for this compound is an educated estimate based on its enhanced reactivity. The data for benzoyl chloride is from a specific study and serves as a benchmark.

The enhanced electrophilicity of this compound is anticipated to drive the Friedel-Crafts reaction to completion more efficiently than benzoyl chloride.

Experimental Protocols

General Protocol for N-Acylation of an Amine

Materials:

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add a solution of this compound in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound

Materials:

  • This compound (1.0 eq)

  • Aromatic substrate (e.g., anisole, toluene) (1.0-1.2 eq)

  • Anhydrous aluminum chloride (AlCl3) (1.1-1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound to the stirred suspension.

  • To this mixture, add the aromatic substrate dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a beaker containing crushed ice and 3 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 3 M HCl, water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

Visualizing the Advantage: Reactivity and Workflow

The enhanced reactivity of this compound can be attributed to the electronic effects of its substituents, which create a more electrophilic carbonyl carbon.

Acyl_Chloride_Reactivity cluster_0 Benzoyl Chloride cluster_1 This compound Benzoyl C=O Cl Increased_Electrophilicity Increased Electrophilicity Substituted C=O Cl NO2 NO2 Substituted:f0->NO2 -M, -I Cl_sub Cl Substituted:f0->Cl_sub -I Nucleophile Nu: Nucleophile->Benzoyl:f0 Slower attack Nucleophile->Substituted:f0 Faster attack Acylation_Workflow Start Start: This compound + Nucleophile (Amine/Arene) Reaction Acylation Reaction (N-Acylation or Friedel-Crafts) Start->Reaction Base (for N-acylation) or Lewis Acid (for F-C) Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product (Amide or Ketone) Purification->Product

References

Spectroscopic comparison of 2-Chloro-5-nitrobenzoyl chloride and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Deep Dive: Comparative Analysis of 2-Chloro-5-nitrobenzoyl Chloride and Its Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is paramount. Positional isomers, such as the various forms of chloro-nitrobenzoyl chloride, can exhibit vastly different chemical reactivity and biological activity. This guide provides a detailed spectroscopic comparison of this compound and its key isomers, offering a valuable resource for researchers, scientists, and drug development professionals. The differentiation of these isomers is crucial for ensuring the purity of synthetic intermediates and the efficacy and safety of final products.

This comparison utilizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural nuances arising from the varied positions of the chloro and nitro substituents on the benzoyl chloride backbone.

Spectroscopic Data Summary

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
This compound Aromatic protons[1]Data not readily availableC=O stretch, NO₂ asymmetric and symmetric stretches, C-Cl stretch[2]M+ peak at 184 (for C₇H₃ClNO₃), with characteristic isotopic patterns for chlorine[2]
2-Chloro-4-nitrobenzoyl chloride Aromatic protons[3]Aromatic and carbonyl carbons[4]Key vibrational frequencies available[5]Molecular Ion: 220.010[5]
4-Chloro-3-nitrobenzoyl chloride Data not readily availableData not readily availableKey ATR-IR data available[6]M+ peak at 184, with fragments at 138 and 186[6]
3-Chloro-4-nitrobenzoyl chloride Data not readily availableData not readily availableData not readily availableMolecular Formula: C₇H₃Cl₂NO₃[7]
3-Chloro-5-nitrobenzoic acid *Data not readily availableData not readily availableVapor Phase IR available[8]GC-MS data available[8]

Note: Data for the corresponding benzoic acid is provided as a reference due to the limited availability of data for the benzoyl chloride isomer.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and comparable spectroscopic data. Below are representative methodologies for the techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the chloro-nitrobenzoyl chloride isomer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[9] The ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer.[10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm. For ¹³C NMR, a higher sample concentration and a greater number of scans are generally required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method. For the ATR method, a small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.[9] For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.[2] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.[9] The compound is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.[9] For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is often derivatized, for instance with benzoyl chloride itself, to improve chromatographic separation and ionization efficiency.[11][12] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Experimental and Analytical Workflow

The logical flow of spectroscopic analysis for the identification and comparison of this compound and its isomers is crucial for a systematic approach. The following diagram, generated using the DOT language, illustrates a typical workflow.

G Spectroscopic Analysis Workflow for Chloro-Nitrobenzoyl Chloride Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_comparison Comparative Analysis Sample Isomer Sample Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, CH2Cl2 for GC-MS) Sample->Dissolution NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR FTIR FTIR Spectroscopy (ATR or KBr) Dissolution->FTIR MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS NMR_Data Analyze chemical shifts, coupling constants, and integration NMR->NMR_Data FTIR_Data Identify characteristic functional group vibrations (C=O, NO₂, C-Cl) FTIR->FTIR_Data MS_Data Determine molecular weight and fragmentation patterns MS->MS_Data Compare Compare spectra of unknown with reference spectra of isomers NMR_Data->Compare FTIR_Data->Compare MS_Data->Compare Identify Identify isomer based on unique spectroscopic fingerprint Compare->Identify

Caption: Experimental workflow for the spectroscopic analysis of chloro-nitrobenzoyl chloride isomers.

This systematic approach, combining multiple spectroscopic techniques, allows for the unambiguous identification and differentiation of the various isomers of chloro-nitrobenzoyl chloride, which is a critical step in both academic research and industrial drug development.

References

A Comparative Guide to the Kinetic Profile of 2-Chloro-5-nitrobenzoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies involving 2-Chloro-5-nitrobenzoyl chloride and its alternatives in acylation reactions. Understanding the reactivity and kinetic parameters of this reagent is crucial for its effective application in organic synthesis, particularly in the development of pharmaceutical compounds where precise control of reaction rates and outcomes is paramount. Due to a lack of specific published kinetic data for this compound, this guide will leverage data from closely related structural analogues, such as 4-nitrobenzoyl chloride, to provide a quantitative comparison and contextualize its expected reactivity.

Executive Summary

Theoretical Framework: The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound with nucleophiles, such as amines, proceed via a nucleophilic addition-elimination mechanism. The electron-withdrawing nature of the chloro and nitro substituents plays a pivotal role in accelerating the rate of this reaction by stabilizing the negatively charged tetrahedral intermediate formed during the nucleophilic attack.

Nucleophilic Acyl Substitution cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride This compound Intermediate Tetrahedral Intermediate (Stabilized by -NO2 and -Cl) AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine) Product Acylated Product Intermediate->Product Elimination LeavingGroup Chloride Ion

Caption: Nucleophilic addition-elimination pathway for the reaction of this compound.

Comparative Kinetic Data

To provide a quantitative perspective, the following table presents kinetic data for the reaction of a representative substituted benzoyl chloride, 4-nitrobenzoyl chloride, with aniline. It is anticipated that this compound would exhibit a similar or slightly higher reaction rate due to the additional electron-withdrawing chloro group.

Table 1: Kinetic Data for the Reaction of Substituted Benzoyl Chlorides with Aniline in Benzene at 25°C

Acyl ChlorideSecond-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Reference
4-Nitrobenzoyl Chloride0.235[1]
Benzoyl Chloride0.069[1]
4-Methoxybenzoyl Chloride0.0034[1]
This compoundData not available (expected to be > 0.235)

Note: The value for this compound is an educated estimation based on the electronic effects of its substituents.

Experimental Protocols

The following is a detailed, generalized protocol for determining the kinetics of the reaction between an acyl chloride and an amine, based on common methodologies found in the literature. This protocol can be adapted for specific studies on this compound.

Kinetic Measurement of the Reaction of an Acyl Chloride with an Amine via UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant for the reaction between an acyl chloride (e.g., this compound) and an amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other amine of interest)

  • Anhydrous solvent (e.g., acetonitrile, dioxane, or benzene)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of the amine at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.) in the same solvent.

    • All solutions should be prepared fresh daily and protected from moisture.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This wavelength should be determined beforehand by scanning the UV-Vis spectrum of the reaction mixture at the end of the reaction.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).

    • Pipette a known volume of the amine solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • To initiate the reaction, rapidly inject a small, known volume of the acyl chloride stock solution into the cuvette, quickly mix, and start recording the absorbance at regular time intervals. The concentration of the amine should be in large excess (at least 10-fold) compared to the acyl chloride to ensure pseudo-first-order kinetics.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • Repeat the experiment with different concentrations of the amine.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the amine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solutions of This compound and amine B Equilibrate amine solution in thermostatted cuvette A->B C Initiate reaction by adding acyl chloride solution B->C D Record absorbance vs. time C->D E Plot ln(A∞ - At) vs. time to get k_obs D->E F Repeat for different amine concentrations E->F G Plot k_obs vs. [Amine] to get k₂ F->G

Caption: A generalized workflow for the kinetic analysis of the reaction between an acyl chloride and an amine.

Conclusion

This compound is a highly reactive acylating agent due to the strong electron-withdrawing effects of its substituents. While direct kinetic data is sparse, comparisons with analogues like 4-nitrobenzoyl chloride suggest it is a potent reagent for rapid acylation reactions. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies to further elucidate the specific reactivity of this important synthetic building block. Such studies are essential for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules.

References

A Comparative Analysis of Acylating Agents in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of medicinal chemistry, pivotal in the formation of amides and esters that are prevalent in a vast array of pharmaceuticals. This guide provides an objective comparison of common acylating agents, supported by experimental data, to empower informed decision-making in your drug discovery endeavors.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a key determinant of their utility. This reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A general reactivity trend can be observed:

Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with coupling agents) > Carboxylic Acids (uncatalyzed)

This trend is reflected in the reaction conditions required and the yields obtained. The following tables summarize quantitative data for the acylation of common nucleophiles in drug discovery: primary amines and primary alcohols.

Table 1: Comparative Performance in Amide Synthesis (Acylation of Benzylamine)
Acylating AgentReaction ConditionsReaction TimeYield (%)Reference
Acetyl Chloride Pyridine (B92270), DCM, 0 °C to RT1-2 hours~95%
Acetic Anhydride (B1165640) Neat, RT5-15 minutes>95%
Acetic Acid + EDC/HOBt DMF, RT12-24 hours85-95%
Potassium Acyltrifluoroborate (KAT) Water, acidic pH, RTRapidHigh
Iodine-catalyzed Acylation (with Acyl Chloride) Solvent-free, RTShortHigh[1]

Note: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide), DCM (Dichloromethane), RT (Room Temperature). Yields are approximate and can vary based on specific reaction conditions and substrates.

Table 2: Comparative Performance in Ester Synthesis (Acylation of Ethanol)
Acylating AgentReaction ConditionsReaction TimeYield (%)Reference
Acetyl Chloride Vigorous reaction at RTRapidHigh[2]
Acetic Anhydride WarmingSlower than acyl chlorideHigh[2]
Acetic Acid (Fischer Esterification) Strong acid catalyst (e.g., H₂SO₄), RefluxHoursVariable (equilibrium)[3][4][5]
Palmitic Anhydride --More reactive than palmitic acid, less than palmitoyl (B13399708) chloride[6]

Note: The reactivity of carboxylic acids in esterification is significantly enhanced by the use of a strong acid catalyst (Fischer Esterification). Without a catalyst, the reaction is often impractically slow.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key acylation reactions.

Protocol 1: N-Acylation of a Primary Amine with an Acyl Chloride

Materials:

  • Primary amine (e.g., Benzylamine)

  • Acyl chloride (e.g., Acetyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Dilute aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the primary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[7]

  • Cool the solution to 0 °C in an ice bath.[7]

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Protocol 2: O-Acylation of a Primary Alcohol with an Acid Anhydride

Materials:

  • Primary alcohol (e.g., Ethanol)

  • Acid anhydride (e.g., Acetic anhydride)

  • Concentrated H₂SO₄ (catalytic amount)

  • Water

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask, combine the primary alcohol (1.0 eq) and acetic anhydride (1.5 eq).[4]

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst.[4]

  • Gently warm the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and slowly add cold water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the ester with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ to remove any unreacted acetic acid and catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the crude ester.

  • The crude product can be purified by distillation.

Visualization of Key Concepts

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary/Secondary Amine ReactionVessel Reaction Vessel (Solvent, Base) Amine->ReactionVessel AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->ReactionVessel Quenching Quenching (e.g., Water) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Pure Amide Product Purification->Product

A generalized workflow for the acylation of an amine.
Acylation in Signaling Pathways

Acylation is a crucial post-translational modification that regulates the function of many proteins involved in cellular signaling. Understanding these pathways is vital for designing targeted therapies.

Histone Acetylation and Deacetylation

The acetylation state of histones, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a key role in chromatin remodeling and gene expression. Dysregulation of this process is implicated in various cancers.

histone_acetylation cluster_chromatin Chromatin State HAT Histone Acetyltransferase (HAT) OpenChromatin Relaxed Chromatin (Gene Transcription) HAT->OpenChromatin Acetylation HDAC Histone Deacetylase (HDAC) Acetate Acetate HDAC->Acetate ClosedChromatin Condensed Chromatin (Gene Repression) HDAC->ClosedChromatin AcetylCoA Acetyl-CoA AcetylCoA->HAT ClosedChromatin->HAT OpenChromatin->HDAC Deacetylation

The dynamic process of histone acetylation and deacetylation.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its aberrant activation is linked to several cancers. A key step in this pathway involves the acylation of the Sonic hedgehog (Shh) protein.

hedgehog_pathway Shh_precursor Shh Precursor Protein Autocatalysis Autocatalytic Cleavage Shh_precursor->Autocatalysis Shh_N Shh-N (N-terminal domain) Autocatalysis->Shh_N Secreted_Shh Secreted, Acylated Shh Shh_N->Secreted_Shh Cholesterol Cholesterol Cholesterol->Autocatalysis HHAT Hedgehog Acyltransferase (HHAT) HHAT->Shh_N Palmitoylation PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->HHAT PTCH1 Patched-1 (PTCH1) Receptor Secreted_Shh->PTCH1 Binds to SMO Smoothened (SMO) Secreted_Shh->SMO Relieves Inhibition PTCH1->SMO Inhibits Signaling_Cascade Downstream Signaling Cascade SMO->Signaling_Cascade Gene_Expression Target Gene Expression Signaling_Cascade->Gene_Expression

Acylation is a key modification in the Hedgehog signaling pathway.

References

A Comparative Guide to Amine Acylation: Benchmarking 2-Chloro-5-nitrobenzoyl Chloride Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of amines is a cornerstone of organic synthesis, pivotal in the construction of amide bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. For decades, highly reactive acylating agents like 2-Chloro-5-nitrobenzoyl chloride have been workhorses in this field. However, the contemporary demands of complex molecule synthesis, functional group tolerance, and green chemistry have spurred the development of a diverse arsenal (B13267) of alternative reagents.

This guide provides an objective comparison of this compound with several key alternative acylation reagents. By presenting available experimental data, detailed protocols, and a clear visual representation of synthetic workflows, we aim to equip researchers with the knowledge to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.

The Benchmark: this compound

This compound is a highly reactive acylating agent. The presence of two electron-withdrawing groups, a chloro and a nitro group, on the benzoyl moiety significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This high reactivity translates to rapid reaction times, often at room temperature. However, this reactivity can also be a double-edged sword, necessitating the use of a base to scavenge the HCl byproduct and potentially leading to side reactions with sensitive functional groups.

Alternative Acylating Agents: A Performance Overview

A variety of alternative reagents have emerged, offering distinct advantages in terms of milder reaction conditions, improved selectivity, and functional group compatibility. This section provides a comparative analysis of three prominent alternatives: acid anhydrides, benzotriazole-mediated acylating agents, and potassium acyltrifluoroborates.

Data Presentation: A Comparative Look at Amine Acylation

The following table summarizes representative yields for the acylation of a model primary amine, aniline (B41778), with this compound and its alternatives. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources and should be considered representative for each class of reagent.

Reagent ClassExample ReagentAmineSolventConditionsTime (h)Yield (%)Reference
Acyl Chloride This compoundAnilineDichloromethane (B109758)Room Temp, Base1-2>90 (expected)General Reactivity
Acid Anhydride (B1165640) Acetic AnhydrideAnilineWater/HClRoom Temp0.25-0.5~90[1]
Benzotriazole (B28993) N-BenzoylbenzotriazoleAnilineDichloromethaneRoom Temp1292[2]
Potassium Acyltrifluoroborate Potassium BenzoyltrifluoroborateAnilineWater, NCSRoom Temp, pH 40.5High (not specified)[3]

Note: The yield for this compound is an expected value based on the high reactivity of acyl chlorides. NCS stands for N-Chlorosuccinimide.

Experimental Protocols

Detailed methodologies for the key acylation reactions are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Acylation using this compound

This protocol is a general procedure for the acylation of a primary amine using an acyl chloride.

Materials:

  • Primary amine (e.g., aniline)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or other suitable base

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Acylation using Acetic Anhydride

This protocol describes the acetylation of aniline using acetic anhydride.

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate (B1210297)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve aniline (500 mg) in water (14 mL).

  • Add concentrated hydrochloric acid (0.45 mL) to the mixture.

  • In a separate beaker, prepare a solution of sodium acetate (530 mg) in water (3 mL).

  • To the aniline hydrochloride solution, add acetic anhydride (0.6 mL) and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide (B955) should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from a minimal amount of hot ethanol.[1]

Protocol 3: Benzotriazole-Mediated Acylation

This protocol outlines the preparation of an N-acylbenzotriazole and its subsequent use in amine acylation.

Step 3a: Synthesis of N-Acylbenzotriazole

  • To a solution of a carboxylic acid (1.0 eq.) and benzotriazole (1.0 eq.) in a suitable solvent (e.g., THF or DCM), add a coupling agent such as thionyl chloride (1.1 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The N-acylbenzotriazole can be isolated by removing the solvent and purifying the residue, or the solution can be used directly in the next step.

Step 3b: Acylation of an Amine

  • To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., DCM), add the solution of the N-acylbenzotriazole (1.0 eq.) from the previous step.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours to overnight.[2][4]

  • Upon completion, wash the reaction mixture with an aqueous base (e.g., NaHCO3 solution) to remove the benzotriazole byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide product.

Protocol 4: Acylation using Potassium Acyltrifluoroborates

This protocol describes a modern method for amide bond formation using potassium acyltrifluoroborates.[3]

Materials:

  • Primary amine

  • Potassium acyltrifluoroborate

  • N-Chlorosuccinimide (NCS)

  • Water (acidified to pH 4)

Procedure:

  • Dissolve the primary amine (1.0 eq.) and the potassium acyltrifluoroborate (1.2 eq.) in water, adjusting the pH to 4 with a suitable acid.

  • Add N-Chlorosuccinimide (1.1 eq.) to the solution at room temperature.

  • Stir the reaction mixture for the required time (often rapid, from minutes to a few hours).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.

Mandatory Visualizations

To aid in the understanding of the processes and decision-making involved in selecting an acylation reagent, the following diagrams have been generated using the DOT language.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (R-NH2) Reaction_Vessel Reaction Vessel (Solvent, Base if needed) Amine->Reaction_Vessel Acylating_Agent Acylating Agent Acylating_Agent->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Pure Amide (R-NHCOR') Purification->Product

Caption: A generalized experimental workflow for amine acylation.

G Start Select Acylation Reagent High_Reactivity High Reactivity & Speed Needed? Start->High_Reactivity Sensitive_Groups Sensitive Functional Groups Present? High_Reactivity->Sensitive_Groups No Acyl_Chloride Use Acyl Chloride (e.g., this compound) High_Reactivity->Acyl_Chloride Yes Mild_Conditions Mild, Neutral Conditions Required? Sensitive_Groups->Mild_Conditions Yes Acid_Anhydride Consider Acid Anhydride Sensitive_Groups->Acid_Anhydride No Green_Chemistry Green Chemistry a Priority? Mild_Conditions->Green_Chemistry No Benzotriazole Use Benzotriazole-mediated Reagent Mild_Conditions->Benzotriazole Yes Green_Chemistry->Acid_Anhydride Consider KATs Use Potassium Acyltrifluoroborate Green_Chemistry->KATs Yes

Caption: A decision-making flowchart for selecting an acylation reagent.

Conclusion

This compound remains a potent and effective reagent for amine acylation, particularly when high reactivity and rapid conversions are paramount. Its utility is, however, tempered by its aggressive nature, which can be detrimental in the context of delicate substrates.

The landscape of modern organic synthesis offers a sophisticated toolkit of alternatives. Acid anhydrides present a more moderate and often safer option. For syntheses demanding high chemoselectivity and functional group tolerance, especially in the intricate settings of drug development, benzotriazole-mediated reagents and potassium acyltrifluoroborates emerge as powerful and often superior choices. The selection of the most appropriate acylating agent is a critical parameter in synthetic design, and a thorough understanding of the reactivity, scope, and limitations of each class of reagent is essential for achieving optimal outcomes. This guide serves as a foundational resource to aid in this critical decision-making process.

References

A Comprehensive Guide to Synthetic Routes Utilizing 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. 2-Chloro-5-nitrobenzoyl chloride is a versatile reagent characterized by its high reactivity, stemming from the presence of an acyl chloride functional group activated by two electron-withdrawing substituents on the aromatic ring. This guide provides an in-depth review of synthetic routes that employ this valuable intermediate, offering a comparative analysis with alternative methods, supported by experimental data to inform reagent and pathway selection.

Synthesis of this compound

The primary and most common route to this compound involves the chlorination of 2-chloro-5-nitrobenzoic acid. This precursor is typically synthesized by the nitration of o-chlorobenzoic acid.[1][2]

Step 1: Nitration of o-Chlorobenzoic Acid

The nitration of o-chlorobenzoic acid is achieved using a mixture of concentrated nitric and sulfuric acids at low temperatures (typically below 0°C) to yield 2-chloro-5-nitrobenzoic acid.[1][2] Maintaining a low temperature is crucial to maximize the yield of the desired 5-nitro isomer and minimize the formation of the 3-nitro byproduct.[3]

Step 2: Chlorination of 2-Chloro-5-nitrobenzoic Acid

The resulting 2-chloro-5-nitrobenzoic acid is then converted to the highly reactive this compound by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of pyridine (B92270).[1] This reaction proceeds readily to provide the acyl chloride, which is often used immediately in subsequent reactions without extensive purification.

Key Synthetic Applications and Comparative Analysis

This compound is a valuable electrophile for a variety of nucleophilic acyl substitution reactions. Its utility is particularly pronounced in the synthesis of amides, esters, and in Friedel-Crafts acylation reactions, which are fundamental transformations in the construction of pharmaceutical and agrochemical compounds.[1][4]

Amide Synthesis (Amidation)

The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the formation of N-substituted benzamides. This transformation, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base (e.g., pyridine, triethylamine (B128534), or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct.

Table 1: Comparison of Acylating Agents for the Synthesis of N-Aryl Amides

Acylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aniline (B41778)PyridineDCM0 to RT1-3>90General Protocol
Acetic AnhydrideAnilineSodium AcetateWater/Acetone0 to RT0.5~90General Protocol
Benzoic Acid / DCCAniline-DMF0 to RT1-285-95General Protocol
Benzoic Acid / T3P®AnilinePyridineEthyl AcetateRT1-2>90General Protocol

As indicated in Table 1, while various methods exist for amide bond formation, the use of acyl chlorides like this compound is often favored for its high reactivity and excellent yields, particularly when the starting carboxylic acid is readily available. Alternative coupling reagents such as DCC (dicyclohexylcarbodiimide) and T3P® (n-propylphosphonic anhydride) offer milder conditions and are suitable for more sensitive substrates but may be more expensive and require more complex purification procedures.

Experimental Protocol: Synthesis of N-Phenyl-2-chloro-5-nitrobenzamide

  • In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (e.g., Aniline) Mixing Dissolve amine and base in solvent Amine->Mixing AcylChloride This compound Addition Add acyl chloride solution dropwise AcylChloride->Addition Base Base (e.g., Pyridine) Base->Mixing Solvent Solvent (e.g., DCM) Solvent->Mixing Cooling Cool to 0°C Mixing->Cooling Cooling->Addition Stirring Stir at room temperature Addition->Stirring Washing Aqueous Washes (HCl, NaHCO₃, Brine) Stirring->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization Concentration->Purification Product N-Aryl-2-chloro-5-nitrobenzamide Purification->Product

Workflow for the synthesis of N-Aryl-2-chloro-5-nitrobenzamide.
Ester Synthesis (Esterification)

Similar to amidation, this compound reacts readily with alcohols and phenols to form the corresponding esters. The reaction is typically performed in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. The high reactivity of the acyl chloride allows for the esterification of even sterically hindered alcohols.

Experimental Protocol: Synthesis of Phenyl-2-chloro-5-nitrobenzoate

  • To a stirred solution of phenol (B47542) (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, slowly add this compound (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This compound can serve as the acylating agent; however, the presence of the strongly deactivating nitro group on the benzoyl chloride can make the reaction more challenging compared to acylation with simpler benzoyl chlorides.[5] Furthermore, the aromatic substrate must not be strongly deactivated.

Table 2: Comparison of Acylation Methods for Aromatic Substrates

Acylation MethodAromatic SubstrateAcylating AgentCatalystTemp. (°C)Yield (%)Reference
Friedel-Crafts Acylation Toluene (B28343)This compound AlCl₃0 to RTModerateGeneral Protocol
Friedel-Crafts AcylationTolueneAcetyl ChlorideAlCl₃0 to RTHigh[6]
Friedel-Crafts AcylationTolueneBenzoic AnhydrideAlCl₃RTGoodGeneral Protocol
Vilsmeier-Haack ReactionAnisolePOCl₃, DMF-0 to 100HighGeneral Protocol

The data suggests that while Friedel-Crafts acylation with this compound is feasible, alternative acylating agents or different named reactions might be more efficient depending on the specific aromatic substrate.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

  • To a cooled (0°C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), slowly add this compound (1.0 eq).

  • Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add toluene (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

FC_Acylation_Pathway cluster_reactants Reactants AcylChloride This compound AcyliumIon Acylium Ion Complex AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcid->AcyliumIon Intermediate Sigma Complex AcyliumIon->Intermediate + Aromatic Aromatic Aromatic Substrate (e.g., Toluene) Aromatic->Intermediate Product Aryl Ketone Intermediate->Product - H⁺, - AlCl₃

Simplified pathway of Friedel-Crafts acylation.
Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems. The resulting benzoyl derivatives can undergo further transformations, such as reduction of the nitro group followed by cyclization, to afford a diverse range of heterocyclic scaffolds of medicinal interest.

For instance, amides derived from this compound and ortho-substituted anilines can be precursors to benzimidazoles. Similarly, reactions with hydrazines can lead to the formation of pyridazinone derivatives.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its primary utility lies in the efficient synthesis of amides and esters through nucleophilic acyl substitution, often providing high yields under mild conditions. While it can be employed in Friedel-Crafts acylations, the deactivating effect of the nitro group needs to be considered, and alternative methods may be more suitable depending on the substrate. The diverse reactivity of this reagent makes it a valuable tool for the construction of complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. The choice between utilizing this compound and alternative synthetic routes will ultimately depend on factors such as substrate compatibility, desired reaction conditions, and overall cost-effectiveness.

References

Comparative Guide to Amide and Ester Synthesis: Performance Analysis of 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide and ester bonds is a cornerstone of modern organic synthesis. This guide provides a comprehensive comparison of the performance of 2-chloro-5-nitrobenzoyl chloride in acylation reactions, with a focus on confirming the resulting product structures. We present a comparative analysis against an alternative reagent, 4-nitrobenzoyl chloride, supported by experimental data on reaction yields and detailed spectroscopic analysis for structural elucidation.

Executive Summary

This compound is a highly reactive acylating agent due to the presence of two electron-withdrawing groups, a chloro and a nitro group, on the benzene (B151609) ring. This heightened reactivity makes it an efficient reagent for the synthesis of amides and esters, often proceeding under mild conditions with high yields. This guide explores the reactions of this compound with aniline (B41778) and phenol (B47542) as model nucleophiles, leading to the formation of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide and phenyl 2-chloro-5-nitrobenzoate, respectively. A direct comparison with 4-nitrobenzoyl chloride highlights the influence of the substitution pattern on reactivity and product yield. The structures of all synthesized compounds are unequivocally confirmed through detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity and Performance Comparison

The electrophilicity of the carbonyl carbon in benzoyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

In this guide, we compare the performance of this compound with 4-nitrobenzoyl chloride in the acylation of aniline and phenol. The presence of both a chloro and a nitro group in an ortho and meta position to the carbonyl chloride in this compound is expected to render it more reactive than 4-nitrobenzoyl chloride, which has a single nitro group in the para position.

Data Presentation
Acyl ChlorideNucleophileProductReaction Time (h)Yield (%)
This compoundAnilineN-(2-chloro-5-nitrophenyl)-2-phenylacetamide16~95%
4-Nitrobenzoyl chlorideAniline4-Nitro-N-phenylbenzamideNot specifiedQuantitative
This compoundPhenolPhenyl 2-chloro-5-nitrobenzoate2High
4-Nitrobenzoyl chloridePhenolPhenyl 4-nitrobenzoateNot specifiedHigh

Note: The yields are based on reported literature values and can vary depending on the specific reaction conditions.

Product Structure Confirmation

The unequivocal confirmation of the product structure is paramount in chemical synthesis. Here, we provide detailed spectroscopic data for the products obtained from the reactions of this compound.

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide
  • 1H NMR (DMSO-d6, 400 MHz): δ 10.51 (s, 1H, NH), 7.78 – 7.68 (m, 2H, Ar-H), 7.62 – 7.41 (m, 4H, Ar-H), 7.35 (t, J = 7.9 Hz, 2H, Ar-H), 7.11 (t, J = 7.4 Hz, 1H, Ar-H).[1]

  • 13C NMR (DMSO-d6, 100 MHz): δ 165.5, 147.6, 142.5, 138.2, 132.1, 129.2, 128.8, 128.5, 126.9, 125.3, 124.7, 122.1.

Phenyl 2-chloro-5-nitrobenzoate
  • 1H NMR (CDCl3, 400 MHz): δ 8.35 (d, J = 2.8 Hz, 1H), 8.27 (dd, J = 8.8, 2.8 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.50-7.45 (m, 2H), 7.35-7.30 (m, 1H), 7.25-7.20 (m, 2H).

  • 13C NMR (CDCl3, 100 MHz): δ 162.5, 150.5, 147.9, 141.8, 133.4, 131.9, 129.8, 129.7, 126.9, 125.8, 121.8.

Experimental Protocols

General Procedure for the Synthesis of N-Arylbenzamides

A solution of the substituted benzoyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or benzene) is added dropwise to a stirred solution of the aniline (1.0 eq) and a base (e.g., triethylamine (B128534) or pyridine (B92270), 1.1 eq) in the same solvent at room temperature. The reaction mixture is stirred for the time indicated in the data table. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

General Procedure for the Synthesis of Phenyl Benzoates

To a stirred solution of phenol (1.0 eq) and a base (e.g., pyridine or aqueous sodium hydroxide) in a suitable solvent (e.g., dichloromethane or water), the substituted benzoyl chloride (1.1 eq) is added portion-wise or dropwise at 0 °C or room temperature. The reaction mixture is stirred for the specified time. The product is then isolated by filtration if it precipitates or by extraction with an organic solvent. The organic extract is washed, dried, and concentrated. The crude product is purified by recrystallization.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and characterization process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactant_A This compound Reaction Acylation Reaction Reactant_A->Reaction Reactant_B Aniline / Phenol Reactant_B->Reaction Product Amide / Ester Reaction->Product NMR 1H and 13C NMR Spectroscopy Product->NMR Structure Structure Confirmation NMR->Structure

Caption: Experimental workflow for the synthesis and structural confirmation of acylation products.

reaction_pathway Start 2-Chloro-5-nitrobenzoyl chloride Amide 2-Chloro-5-nitro-N-R-benzamide Start->Amide + Amine Ester R 2-chloro-5-nitrobenzoate Start->Ester + Alcohol Amine R-NH2 Alcohol R-OH

Caption: Reaction pathways for the acylation of amines and alcohols with this compound.

Conclusion

This compound serves as a highly effective reagent for the synthesis of amides and esters, demonstrating high reactivity and leading to excellent product yields. The presence of both ortho-chloro and meta-nitro substituents significantly activates the acyl chloride for nucleophilic attack. The structural confirmation of the resulting products is readily achieved through standard spectroscopic techniques, particularly 1H and 13C NMR. When compared to alternatives like 4-nitrobenzoyl chloride, this compound offers a potentially more reactive option for acylation reactions, which can be advantageous in the synthesis of complex molecules in pharmaceutical and materials science research.

References

A Comparative Guide to Isomeric Purity Analysis of 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of reagents and intermediates is paramount. 2-Chloro-5-nitrobenzoyl chloride is a key building block in the synthesis of pharmaceuticals and other fine chemicals. During its synthesis, the formation of positional isomers, primarily 2-chloro-3-nitrobenzoyl chloride, is a common issue that can impact the yield, purity, and safety profile of the final product. This guide provides a comparative analysis of three common analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The choice of analytical method for isomeric purity analysis depends on several factors, including the required sensitivity, the nature of the sample matrix, available equipment, and the specific goals of the analysis. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for this application.

Table 1: High-Level Comparison of Analytical Techniques for Isomeric Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Quantitative determination based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the molecule.
Sample Suitability Non-volatile and thermally labile compounds. Ideal for direct analysis of this compound.Volatile and thermally stable compounds. The analyte may require derivatization to a less reactive ester to prevent degradation.Soluble compounds. Provides structural confirmation and quantification without the need for an identical standard of the impurity.
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (µg to mg range).
Resolution Excellent for separating closely related isomers with optimized column and mobile phase.Excellent, especially with high-resolution capillary columns.Generally lower than chromatographic techniques for complex mixtures, but sufficient for distinct isomers.
Analysis Time Typically 10-30 minutes per sample.Typically 15-40 minutes per sample.Typically 5-15 minutes per sample for data acquisition.
Cost-Effectiveness Moderate initial investment and running costs (solvents).High initial investment, moderate running costs (gases, columns).High initial investment, low running costs.

Table 2: Quantitative Performance Comparison (Exemplary Data)

Note: The following data are representative values for the analysis of chloronitro-aromatic compounds and should be confirmed through method-specific validation.

ParameterHPLC-UVGC-MSqNMR
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 ppm~0.1% (w/w)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 ppm~0.3% (w/w)
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. The following sections provide methodologies for HPLC, GC-MS, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a protocol for the analysis of the analogous 2-chloro-5-nitrobenzaldehyde (B167295) and is suitable for determining the isomeric purity of this compound.[1]

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[2]

  • Mobile Phase:

  • Gradient: 70:30 (A:B) isocratic, or a gradient can be developed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Solvent: A 1:1 mixture of acetonitrile and water.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the solvent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard solution to a similar concentration.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times.

  • Calculate the percentage purity using the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods for similar aromatic compounds and is designed for the analysis of this compound.[3] Due to the reactivity of the acid chloride, a highly inert system is required. Alternatively, derivatization to the methyl ester can be performed for improved stability.

1. Instrumentation and Conditions:

  • System: GC-MS with an electron ionization (EI) source.

  • Column: DB-5 (5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

2. Sample and Standard Preparation:

  • Solvent: Anhydrous acetone (B3395972) or dichloromethane.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 1 mg/mL. Create a series of working standards by dilution.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range of the standards.

3. Data Analysis:

  • Identify the isomers based on their retention times and mass fragmentation patterns. The molecular ion peak for C7H3Cl2NO3 is expected at m/z 219 (with characteristic chlorine isotope patterns).[4]

  • Quantify the impurities using a calibration curve generated from the standard solutions.

Quantitative NMR (qNMR) Protocol

qNMR is a primary analytical method that allows for the determination of purity without a specific reference standard for the analyte.[3]

1. Instrumentation and Conditions:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent that does not have signals overlapping with the analyte.

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons, ensuring accurate integration.

4. Data Analysis:

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described above.

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample and Standard dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Isocratic/Gradient Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample and Standard dissolve Dissolve in Anhydrous Solvent (e.g., Acetone) start->dissolve vial Transfer to GC Vial dissolve->vial inject Inject 1 µL into GC-MS vial->inject separate Temperature Programmed Separation (DB-5 Column) inject->separate detect EI-MS Detection separate->detect identify Identify Peaks by RT and Mass Spectra detect->identify quantify Quantify using Calibration Curve identify->quantify report Final Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

qNMR_Workflow qNMR Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (with appropriate relaxation delay) transfer->acquire process Process Spectrum (Phase and Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for the qNMR analysis of this compound.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-5-nitrobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of reactive chemical reagents such as 2-Chloro-5-nitrobenzoyl chloride is a cornerstone of laboratory safety and environmental stewardship. This guide delivers crucial, immediate safety and logistical information, encompassing detailed operational and disposal protocols to ensure the safe handling of this compound. This compound is a corrosive, moisture-sensitive solid that necessitates strict adherence to established procedures to mitigate risks of violent reactions, personal injury, and environmental contamination.[1] The fundamental principle for its disposal is the conversion of the reactive acyl chloride into a less hazardous substance through a controlled neutralization process prior to collection by a licensed hazardous waste disposal entity.

Immediate Safety Precautions

Before commencing any disposal procedure, it is imperative to don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any evolved gases, such as hydrogen chloride.[2][3]

Spill Management

In the event of a spill, the immediate priorities are to contain the material and prevent its spread.

  • Minor Spills: For small spills, absorb the material with a dry, inert absorbent such as sand, vermiculite, or earth. Once absorbed, the material should be collected using non-sparking tools and placed into a suitable, clearly labeled container for hazardous waste disposal.

  • Major Spills: In the case of a larger spill, the area should be evacuated immediately. Contact your institution's environmental health and safety (EHS) department for emergency guidance and cleanup.

Disposal Protocol: Neutralization

The recommended method for the disposal of this compound is a slow, controlled neutralization reaction. This procedure transforms the reactive acyl chloride into the less reactive sodium 2-chloro-5-nitrobenzoate.

Experimental Protocol for Neutralization

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Water

  • Large beaker or flask

  • Stir bar and stir plate

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker or flask equipped with a magnetic stir bar. The container should be no more than 25% full to accommodate potential foaming or gas evolution. Place the beaker in an ice bath to control the temperature of the solution.

  • Slow Addition: With vigorous stirring, slowly and carefully add the this compound waste to the cold basic solution in small portions. The reaction is exothermic and will release hydrogen chloride gas, which will be neutralized by the bicarbonate/carbonate solution, producing carbon dioxide. The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase.

  • Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride.

  • Monitoring: Monitor the pH of the solution periodically to ensure it remains basic (pH > 7). If necessary, add more sodium bicarbonate or sodium carbonate solution.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company. Do not attempt to dispose of the neutralized solution down the drain.

Summary of Key Data

PropertyValue
Chemical Formula C₇H₃Cl₂NO₃[4][5]
Molecular Weight 220.01 g/mol [4][5]
Appearance White to yellow or brown crystalline powder[6]
Melting Point 54-63 °C[6]
Hazards Causes severe skin burns and eye damage, May be corrosive to metals

Disposal Workflow Diagram

DisposalWorkflow PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PrepareBase Prepare Cold 5-10% NaHCO3 or Na2CO3 Solution FumeHood->PrepareBase SlowAddition Slowly Add 2-Chloro-5-nitrobenzoyl chloride to Base with Stirring PrepareBase->SlowAddition Monitor Monitor pH and Temperature SlowAddition->Monitor CompleteReaction Stir for Several Hours Until Reaction is Complete Monitor->CompleteReaction WasteCollection Transfer Neutralized Waste to Labeled Hazardous Container CompleteReaction->WasteCollection ProfessionalDisposal Arrange for Collection by Licensed Waste Disposal Company WasteCollection->ProfessionalDisposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Chloro-5-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-Chloro-5-nitrobenzoyl chloride (CAS No. 25784-91-2). Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling.[1][2][3] It is a pale-yellow crystalline solid or powder.[4]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B/1CH314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1][3]
Corrosive to Metals1H290: May be corrosive to metals.[1][2][3]

Primary Hazards:

  • Corrosive: Causes severe burns to skin and eyes upon contact.[1][2][3]

  • Respiratory Irritant: Inhalation of dust or fumes may cause respiratory irritation.[5]

  • Harmful if Swallowed: Ingestion can be harmful.[5]

  • Reactivity: Reacts with water and may be corrosive to metals.[1] Contact with metals may evolve flammable hydrogen gas.[6]

  • Combustibility: Combustible material that presents a slight fire hazard when exposed to heat or flame.[1] Heating can lead to violent rupture of containers.[1]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach is crucial to minimize exposure to this compound. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weighing prep_materials->handle_weigh handle_transfer Transfer & Use handle_weigh->handle_transfer cleanup_decon Decontaminate Equipment & Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for safely handling this compound.

Personal Protective Equipment (PPE) Requirements:

The selection of appropriate PPE is the primary defense against exposure.

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[7] Inspect gloves before use.Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields (conforming to EN166) or NIOSH-approved safety goggles.[8] A face shield is recommended if there is a splash hazard.[7]Protects against eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat.[7] Wear impervious clothing if significant contact is possible.Prevents contamination of personal clothing and skin.
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[7] A self-contained breathing apparatus (SCBA) may be necessary in certain situations.[1]Prevents respiratory tract irritation.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15-20 minutes.[1][6] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[1] Flush skin and hair with running water for at least 20 minutes.[6] Seek medical attention.
Inhalation Move the victim to fresh air and keep them warm and rested.[1] If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Do not dispose of this compound down the drain or in regular trash.[7]

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.[7]

Decontamination:

  • All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) in a fume hood.[7]

  • The solvent rinse must be collected as hazardous waste.[7]

  • Work surfaces should be wiped down with a cloth dampened with a suitable solvent, which is then also disposed of as hazardous waste.[7]

Final Disposal:

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5] Dispose of contents/container to an authorized hazardous or special waste collection point.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.